KRP-297
描述
属性
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXEUUOMTXWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870239 | |
| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213252-19-8 | |
| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KRP297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Potential "KRP-297" Candidates
Disclaimer: The designation "KRP-297" does not correspond to a clearly identifiable therapeutic agent in the public domain. It is possible that this is a typographical error. This guide provides an in-depth analysis of three compounds with similar designations— ML297 , EDP-297 , and KRP-203 —that are likely to be the subject of the user's interest. Each section details the mechanism of action, quantitative data, experimental protocols, and signaling pathways for one of these compounds.
ML297: A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator
ML297 is a pioneering small molecule that potently and selectively activates G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] It has demonstrated antiepileptic and anxiolytic properties in preclinical models.[2][3]
Core Mechanism of Action
ML297 directly activates GIRK1-containing channels, such as GIRK1/2 and GIRK1/4 heterotetramers, in a G-protein-independent manner.[1] This activation is, however, dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4][5] The binding of ML297 to the channel induces a conformational change that leads to the efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, which increases the threshold for firing an action potential, thereby producing an inhibitory effect on neuronal activity.[1] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][4]
Quantitative Data: Potency of ML297
The potency of ML297 has been quantified using thallium flux assays, which measure the influx of thallium ions through open potassium channels as an indicator of channel activation.
| GIRK Subunit Combination | EC50 (nM) | Reference |
| GIRK1/2 | 160 | [3][6][7] |
| GIRK1/3 | 914 | [8] |
| GIRK1/4 | 887 | [8] |
| GIRK2 | Inactive | [3] |
| GIRK2/3 | Inactive | [3] |
Experimental Protocols
Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of potassium channels. Cells expressing the GIRK channel subunits of interest are loaded with a thallium-sensitive fluorescent dye. The addition of ML297 activates the GIRK channels, allowing an influx of thallium ions, which causes an increase in fluorescence. The concentration-response curve is then used to determine the EC50 value.[3]
Whole-Cell Voltage-Clamp Electrophysiology: This technique directly measures the ion flow across the cell membrane. A glass micropipette is used to form a tight seal with the cell membrane of a cell expressing the target GIRK channels. The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the current generated by the flow of potassium ions through the channels upon application of ML297 is recorded. This method can be used to confirm the activation of the channels and to study their biophysical properties.[3]
Signaling Pathway and Workflow Diagrams
Caption: ML297 directly activates the GIRK1/2 channel, leading to potassium efflux.
EDP-297: A Farnesoid X Receptor (FXR) Agonist
EDP-297 is a selective, non-carboxylic acid, steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[9] It is under development for the treatment of nonalcoholic steatohepatitis (NASH).[9][10]
Core Mechanism of Action
As an FXR agonist, EDP-297 binds to and activates FXR.[9] FXR is highly expressed in the liver and intestines.[11] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
A key target gene upregulated by FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[11][12] Another important downstream effect of intestinal FXR activation is the induction of fibroblast growth factor 19 (FGF-19) secretion.[11] FGF-19 travels to the liver and also suppresses CYP7A1 expression, further reducing bile acid synthesis.[11] Through these mechanisms, EDP-297 is expected to reduce liver fat, inflammation, and fibrosis.[9]
Quantitative Data: Phase I Clinical Trial Results
A Phase I study in healthy subjects provided the following pharmacokinetic (PK) and pharmacodynamic (PD) data for EDP-297.[13]
Pharmacokinetics (Multiple Ascending Dose)
| Parameter | Value |
| Half-life | 9-12.5 hours |
| Dosing | Suitable for once-daily oral dosing |
| Food Effect | No significant food effect observed |
Pharmacodynamics (Multiple Ascending Dose)
| Biomarker | Maximum Change from Baseline |
| Fibroblast Growth Factor 19 (FGF-19) | Up to 95% increase |
| 7α-hydroxy-4-cholesten-3-one (C4) | Up to 92% decrease |
Experimental Protocols
Phase I Clinical Trial Design: The safety, tolerability, pharmacokinetics, and pharmacodynamics of EDP-297 were evaluated in a randomized, double-blind, placebo-controlled study in healthy adult subjects. The study consisted of two phases:
-
Single Ascending Dose (SAD): Subjects received single oral doses of EDP-297 (ranging from 20-600 μg) or a placebo.[13]
-
Multiple Ascending Dose (MAD): Subjects received once-daily oral doses of EDP-297 (ranging from 5-90 μg) or a placebo for 14 days.[13] Blood and urine samples were collected at various time points to assess plasma concentrations of EDP-297 and levels of pharmacodynamic markers like FGF-19 and C4 (a biomarker of bile acid synthesis).[13]
Signaling Pathway and Workflow Diagrams
Caption: EDP-297 activates the FXR pathway, leading to the inhibition of CYP7A1.
KRP-203 (Mocravimod): A Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonist
KRP-203, also known as Mocravimod, is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[14][15] It functions as an immunomodulator and has shown efficacy in various preclinical models of autoimmune diseases and transplantation.[14][16][17]
Core Mechanism of Action
The primary mechanism of action of KRP-203 involves its interaction with S1PR1 on the surface of lymphocytes.[18] S1PR1 is a G-protein coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs (such as lymph nodes and the spleen) into the bloodstream and lymph.[8][19][20]
KRP-203 acts as a functional antagonist. After binding to S1PR1, it induces the internalization and subsequent degradation of the receptor.[8][19] This renders the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph. As a result, the lymphocytes are sequestered within the lymphoid organs, leading to a profound but reversible reduction in the number of circulating lymphocytes (lymphopenia).[19] By preventing the migration of autoreactive lymphocytes to sites of inflammation, KRP-203 exerts its immunomodulatory effects.[8][16]
Additionally, KRP-203 has been shown to have direct cardioprotective effects by activating the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) signaling pathways in cardiomyocytes, which helps to preserve mitochondrial function.[18]
Quantitative Data: Receptor Selectivity
KRP-203 exhibits selectivity for S1PR1 over other S1P receptor subtypes.
| S1P Receptor Subtype | ED50 (nM) | Reference |
| S1PR1 (mouse) | 0.84 | [15][17] |
| S1PR3 (mouse) | >1,000 | [15][17] |
| S1PR4 (mouse) | 9.61 | [15] |
| S1PR5 | 100-fold less selective than for S1PR1 | [17] |
| S1PR2 | 100-fold less selective than for S1PR1 | [17] |
Experimental Protocols
Rodent Model of Colitis: The efficacy of KRP-203 has been tested in interleukin-10 gene-deficient (IL-10-/-) mice, which spontaneously develop chronic colitis. Mice were treated with KRP-203 (e.g., 0.3 mg/kg) administered orally. The effects of the treatment were assessed by monitoring body weight, stool consistency, and colon length. Histological analysis of the colon was performed to evaluate the degree of inflammatory cell infiltration.[15]
Rat Heart Allograft Model: To evaluate the immunosuppressive effects of KRP-203 in the context of organ transplantation, a rat model of heart transplantation with minor histocompatibility complex disparity was used. Recipient rats were treated with KRP-203 orally. The primary endpoint was the survival time of the transplanted heart (allograft). Histological examination of the graft was also performed to assess signs of chronic rejection.[14][15]
Signaling Pathway and Workflow Diagrams
Caption: KRP-203 sequesters lymphocytes in lymph nodes by downregulating S1PR1.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 9. EDP‐297: A novel, farnesoid X receptor agonist—Results of a phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 13. EDP-297: A novel, farnesoid X receptor agonist-Results of a phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. NOVEL SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR KRP203 COMBINED WITH LOCALLY-DELIVERED REGULATORY T-CELLS INDUCES PERMANENT ACCEPTANCE OF PANCREATIC ISLET ALLOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
KRP-297: An In-Depth Technical Guide on its Dual PPARα/γ Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to KRP-297 and PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main isotypes:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin (B600854) sensitivity and glucose uptake.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
This compound, a member of the thiazolidinedione class of compounds, is distinguished by its ability to act as a dual agonist, targeting both PPARα and PPARγ.[1] This dual-action mechanism suggests a potential for comprehensive treatment of the multifaceted metabolic syndrome.
Quantitative Data Summary
Despite extensive searches of publicly available scientific literature, specific quantitative data for this compound's binding affinity (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) for either PPARα or PPARγ could not be located. The available literature qualitatively describes this compound as a dual agonist with "almost equal affinity" for both receptors.[1]
For the purpose of providing a comparative framework, the following table presents typical activity ranges for known PPAR agonists.
Table 1: Representative In Vitro Activity of PPAR Agonists
| Compound Class | Target PPAR | Typical EC50 Range (nM) |
| Fibrates (e.g., Fenofibrate) | PPARα | 1,000 - 10,000 |
| Thiazolidinediones (e.g., Rosiglitazone) | PPARγ | 10 - 100 |
| Dual PPARα/γ Agonists | PPARα / PPARγ | 10 - 1,000 |
Note: These values are representative and can vary depending on the specific assay conditions.
Signaling Pathways
Upon activation by a ligand such as this compound, PPARs heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Experimental Protocols
The following sections detail representative protocols for key experiments used to characterize PPAR agonists. While these are not specific to this compound, they represent the standard methodologies employed in the field.
Radioligand Displacement Assay for Binding Affinity (Ki)
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human PPARα and PPARγ ligand-binding domains (LBDs)
-
Radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the recombinant PPAR LBD, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand (e.g., using filtration).
-
Add scintillation cocktail to the wells.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay for Transcriptional Activation (EC50)
This cell-based assay measures the ability of a compound to activate a PPAR-mediated transcriptional response.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for full-length human PPARα or PPARγ
-
Reporter plasmid containing a PPRE linked to a luciferase gene
-
Transfection reagent
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound (this compound).
-
Include a positive control (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα) and a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency and cell viability.
-
Plot the fold activation against the log of the test compound concentration and determine the EC50 value using non-linear regression.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique measures the change in the expression of specific genes known to be regulated by PPARα and PPARγ.
Materials:
-
Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ)
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green or a probe)
-
Primers for target genes (e.g., CPT1A for PPARα, aP2 for PPARγ) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture the cells and treat them with the test compound (this compound) at various concentrations and for different time points.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Conclusion
This compound represents a promising therapeutic candidate due to its dual agonism of PPARα and PPARγ. While the publicly available data on its specific quantitative activity is limited, the established methodologies for characterizing PPAR agonists provide a clear path for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to determine the binding affinity, transcriptional activation, and downstream gene regulatory effects of this compound and other novel dual PPAR agonists. Such studies are crucial for elucidating the full therapeutic potential and safety profile of these compounds in the context of metabolic diseases.
References
An In-depth Technical Guide to the Discovery and Synthesis of ML297 (KRP-297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297, also referred to as VU0456810, is a pioneering small molecule that functions as a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1] GIRK channels, members of the Kir3 channel family, are critical effectors of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[1][2] The discovery of ML297 represents a significant advancement in the ability to selectively probe the physiological roles of GIRK channels and explore their potential as therapeutic targets for a variety of indications, including epilepsy and anxiety-related disorders.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to ML297.
Discovery of ML297
The discovery of ML297 was the result of a high-throughput screening (HTS) campaign utilizing a thallium flux assay with GIRK channels as the readout.[5] This initial screening identified a hit compound, CID 736191, which served as the scaffold for a diversity-oriented modular design strategy to explore the structure-activity relationship (SAR).[3] This led to the synthesis and characterization of ML297 (CID 56642816, VU0456810), the first potent and selective small-molecule activator of GIRK channels.[3][4]
Chemical Synthesis of ML297
The synthesis of ML297 is based on a modular approach that allows for the exploration of different chemical moieties around a central scaffold.[3] The general synthetic strategy involves the reaction of a substituted phenyl isocyanate with a substituted aminopyrazole.
Synthesis Protocol
A general synthetic approach for ML297 and its analogues is depicted in the workflow below. The specific synthesis of ML297 involves the reaction of 3,4-difluorophenyl isocyanate with 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Mechanism of Action
ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[2][3] Its mechanism of action is distinct from receptor-induced, G-protein-dependent channel activation, although it does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[2][6]
Key aspects of ML297's mechanism of action include:
-
GIRK1 Subunit Selectivity : ML297 shows a strong preference for GIRK1-containing heterotetramers (GIRK1/2, GIRK1/3, and GIRK1/4) and is inactive on GIRK2 homomers and GIRK2/3 heteromers.[3]
-
G-Protein Independence : The activation of GIRK channels by ML297 does not require the presence of activated G-protein Gβγ subunits, indicating a direct interaction with the channel or a closely associated protein.[2][6]
-
Key Amino Acid Residues : Two specific amino acids within the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, have been identified as essential for the selective activation by ML297.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway of GIRK channel activation, highlighting the direct activation by ML297 in contrast to the canonical GPCR-mediated pathway.
Experimental Data
In Vitro Potency of ML297
The potency of ML297 has been evaluated on various GIRK subunit combinations using thallium flux assays.
| GIRK Subunit Combination | EC₅₀ (nM) | Efficacy | Source |
| GIRK1/2 | 160 | Potent Activator | [3] |
| GIRK1/3 | 914 | Activator | |
| GIRK1/4 | 887 | Activator | |
| GIRK2 | Inactive | No effect | [3] |
| GIRK2/3 | Inactive | No effect |
In Vivo Efficacy of ML297 in Mouse Seizure Models
ML297 has demonstrated significant anticonvulsant effects in preclinical models of epilepsy.
| Animal Model | Challenge Agent | ML297 Dose (mg/kg, i.p.) | Outcome | Source |
| C57Bl/6 Mice | PTZ (85 mg/kg) | 50 | 100% protection from tonic-clonic seizures | [1] |
| C57Bl/6 Mice | Maximal Electroshock (MES) | 50 | 100% protection from tonic hind-limb extension | [1] |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol assesses the ability of ML297 to prevent chemically induced seizures.[1]
1. ML297 Preparation and Administration:
-
Vehicle: Prepare a solution of 5% DMSO, 5% Tween 80, and 90% saline.
-
ML297 Solution: Dissolve ML297 in the vehicle to the desired concentration for a dosing volume of 10 mL/kg. For a 50 mg/kg dose, the concentration would be 5 mg/mL.
-
Administration: Administer ML297 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to PTZ administration.
2. Seizure Induction:
-
Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.
3. Observation and Scoring:
-
Immediately after PTZ injection, place the mouse in an isolated observation chamber.
-
Observe for the onset of tonic-clonic seizures for a predetermined period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals in each group that exhibit seizures.
4. Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test for latency, Fisher's exact test for seizure incidence) to compare the ML297-treated group with the vehicle control group.
Protocol 2: Maximal Electroshock (MES) Seizure Model
This protocol evaluates the efficacy of ML297 in preventing electrically induced seizures.[1]
1. ML297 Preparation and Administration:
-
Follow the same preparation and administration procedure as in the PTZ model.
2. Seizure Induction:
-
Administer a drop of topical anesthetic (e.g., 0.5% tetracaine) to each eye of the mouse.
-
Apply a corneal electrode.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current device.
3. Observation and Scoring:
-
Observe the animal for the presence or absence of a tonic hind-limb extension. The complete extension of the hind limbs is considered a positive seizure response.
-
The primary endpoint is the percentage of animals in each group protected from tonic hind-limb extension.
4. Data Analysis:
-
Use Fisher's exact test to compare the percentage of protected animals between the ML297-treated and vehicle-treated groups.
Conclusion
ML297 is a seminal tool compound that has significantly advanced the study of GIRK channel physiology and pharmacology. Its potent and selective activation of GIRK1-containing channels provides a unique means to investigate the roles of these channels in health and disease. The detailed understanding of its synthesis, mechanism of action, and efficacy in preclinical models provides a solid foundation for further research and development of novel therapeutics targeting GIRK channels for conditions such as epilepsy and anxiety disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. researchgate.net [researchgate.net]
KRP-297: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Dual PPARα/γ Agonist KRP-297 (MK-0767)
This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Identifiers
This compound, also known as MK-0767, is a synthetic small molecule belonging to the thiazolidinedione class of compounds. Its chemical structure is characterized by a central benzamide (B126) core linked to a thiazolidinedione head group and a trifluoromethylphenyl tail.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide[1] |
| Synonyms | MK-0767, KRP297, L-410198[1] |
| CAS Number | 213252-19-8[1] |
| Molecular Formula | C20H17F3N2O4S[1] |
| Molecular Weight | 438.42 g/mol [1] |
| SMILES | O=C(NCC1=CC=C(C(F)(F)F)C=C1)C2=CC(CC3SC(=O)NC3=O)=CC=C2OC[1] |
| InChI Key | NFFXEUUOMTXWCX-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |
Further experimental determination of properties such as melting point, boiling point, aqueous solubility, pKa, and logP is recommended for comprehensive characterization.
Biological Activity and Mechanism of Action
This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2]
PPAR Signaling Pathway
The mechanism of action of this compound involves the activation of both PPARα and PPARγ. Upon binding to these receptors, this compound induces a conformational change that leads to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 2: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.
Quantitative Biological Activity
This compound has demonstrated potent agonist activity at both PPARα and PPARγ receptors in various assays.
Table 3: In Vitro Activity of this compound
| Assay Type | Receptor Subtype | EC50 (nM) |
| Cell-free Assay | PPARα | 570[2] |
| PPARγ | 135[2] | |
| COS Cell Transactivation Assay | PPARα | 240[2] |
| PPARγ | 95[2] | |
| aP2 Induction (3T3-L1 cells) | PPARγ | 73[2] |
Pharmacokinetics and Metabolism
Pharmacokinetic studies have been conducted in both animals and humans, demonstrating the systemic exposure and metabolic fate of this compound.
Table 4: Pharmacokinetic Parameters of this compound in Humans (Single and Multiple Doses)
| Parameter | Value |
| Apparent Terminal Half-life (t1/2) | ~36 hours[2] |
| Time to Reach Steady State | ~8 days[2] |
The primary site of metabolism for this compound is the thiazolidinedione (TZD) ring.[3][4][5][6][7][8] In vitro metabolism studies using liver microsomes and hepatocytes from humans, rats, dogs, and rhesus monkeys have shown that the metabolism is qualitatively similar across these species. The major biotransformation pathway involves the scission of the TZD ring.[3][5][6]
Experimental Protocols
Synthesis of this compound (General Approach)
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted benzoic acid and 4-(trifluoromethyl)benzylamine (B1329585) to form the benzamide core. This intermediate would then be coupled with a suitably functionalized thiazolidinedione precursor.
Figure 3: A generalized workflow for the synthesis of this compound.
Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental optimization.
PPARα/γ Transactivation Assay (General Protocol)
This assay is commonly used to determine the potency of a compound in activating PPAR receptors.
-
Cell Culture: COS-1 cells (or another suitable cell line) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with expression vectors for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of this compound in improving metabolic parameters.
Table 5: Summary of In Vivo Efficacy of this compound
| Animal Model/Study Population | Dose | Key Findings |
| ob/ob Mice | 0.3-10 mg/kg | Normalized hyperglycemia and hyperinsulinemia.[1] |
| Hamsters | 10-30 mg/kg/day for 9 days | Reductions in serum cholesterol and triglycerides of 14-35%.[2] |
| Dogs | 0.05-1 mg/kg/day for 14 days | Dose-dependent reductions in cholesterol.[2] |
| Healthy Human Volunteers | Single doses (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days) | Significant and dose-dependent reductions in plasma triglycerides and free fatty acids. Dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol after 14 days.[2] |
Conclusion
This compound is a potent dual PPARα/γ agonist with a well-characterized in vitro and in vivo profile. Its ability to concurrently address both dyslipidemia (via PPARα activation) and insulin (B600854) resistance (via PPARγ activation) makes it a compound of significant interest for the potential treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of this compound for researchers and drug developers. Further investigation into its detailed physicochemical properties and the development of specific, reproducible experimental protocols will be crucial for its continued evaluation and potential therapeutic application.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
KRP-297 (ML297): An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297, also known as ML297, is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2] GIRK channels are critical mediators of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[3] This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound directly activates GIRK1-containing channels in a G-protein-independent manner.[3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), which relies on the binding of Gβγ subunits, this compound's mechanism is distinct.[4][5] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid.[4][5] The selectivity of this compound for GIRK1-containing channels is attributed to two specific amino acids: F137 in the pore helix and D173 in the second membrane-spanning domain of the GIRK1 subunit.[4][5] Activation of these channels by this compound leads to an efflux of K+ ions, causing membrane hyperpolarization and an increased threshold for neuronal firing, which underlies its inhibitory effects on neuronal activity.[3]
Quantitative Data
The in vitro potency and selectivity of this compound have been determined through various assays, primarily thallium flux assays and whole-cell electrophysiology. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound on GIRK Channel Subtypes
| GIRK Subunit Combination | Assay Type | EC50 / IC50 (nM) | Efficacy | Reference |
| GIRK1/2 (Kir3.1/3.2) | Thallium Flux | ~160 | Activator | [1] |
| GIRK1/2 (Kir3.1/3.2) | Whole-cell Electrophysiology | 233 ± 38 | Activator | [4] |
| GIRK1/3 (Kir3.1/3.3) | Thallium Flux | 914 | Activator | [6] |
| GIRK1/4 (Kir3.1/3.4) | Thallium Flux | 887 | Activator | [6] |
| GIRK2 (Kir3.2) | Thallium Flux & Electrophysiology | Inactive | - | [1] |
| GIRK2/3 (Kir3.2/3.3) | Thallium Flux & Electrophysiology | Inactive | - | [1] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC50 (µM) | Activity | Reference |
| Kir2.1 | Thallium Flux | Inactive | - | [1] |
| Kv7.4 | Thallium Flux | Inactive | - | [1] |
| hERG | Thallium Flux | ~10 | Partial Inhibitor (~60% at 100 µM) | [1] |
| 5-HT2b Receptor | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |
| Sigma σ1 Receptor | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |
| GABAA Receptor (muscimol binding site) | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |
Experimental Protocols
Thallium Flux Assay
This high-throughput screening-compatible assay is used to measure the activity of GIRK channels.
-
Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunit combinations.
-
Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels using a thallium-sensitive fluorescent dye.
-
Protocol Outline:
-
Plate HEK-293 cells expressing the target GIRK subunits in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add this compound at various concentrations.
-
Add a stimulus solution containing thallium ions.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Data are normalized to a positive control (e.g., a high concentration of a known activator) and a negative control (vehicle) to determine EC50 values.
-
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a more detailed characterization of the electrophysiological properties of GIRK channels in response to this compound.
-
Cell Line: HEK-293 cells transiently or stably transfected with the desired GIRK channel subunits. For some studies, GABA-A receptor subunits (α1, β2, γ2) were also co-transfected.[1]
-
Protocol Outline:
-
Culture and transfect HEK-293 cells with the plasmids encoding the GIRK subunits of interest.
-
One day after transfection, plate the cells onto coverslips for recording.
-
Use a patch-clamp amplifier and a micromanipulator to form a whole-cell patch on a single transfected cell.
-
Maintain the cell at a holding potential of -70 mV in an external solution containing 20 mM K+.[1]
-
Apply this compound at various concentrations using a high-speed, local superfusion system.
-
Record the resulting inward currents.
-
The recorded currents can be analyzed to determine the concentration-response relationship, activation and deactivation kinetics, and ion selectivity.[1][4]
-
The effect of channel blockers, such as barium, can also be investigated to confirm that the observed currents are mediated by inward-rectifying potassium channels.[1]
-
Signaling Pathways and Workflows
This compound (ML297) Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Characterization of this compound
Caption: this compound in vitro characterization workflow.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
KRP-297 (Amiselimod): A Deep Dive into its Cellular Targets and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRP-297, also known as amiselimod, is a next-generation, orally active sphingosine (B13886) 1-phosphate (S1P) receptor modulator. It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, amiselimod-phosphate (amiselimod-P). This active metabolite demonstrates high potency and selectivity as a functional antagonist for the sphingosine 1-phosphate receptor 1 (S1P1). By inducing the internalization and degradation of S1P1 receptors on lymphocytes, amiselimod-P effectively sequesters these immune cells within lymph nodes, preventing their egress and subsequent infiltration into sites of inflammation. This mechanism of action underlies its therapeutic potential in a range of autoimmune diseases. This guide provides a comprehensive overview of the cellular targets of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Cellular Targets of this compound (Amiselimod-P)
The primary cellular target of the active metabolite of this compound, amiselimod-P, is the sphingosine 1-phosphate receptor 1 (S1P1) .[1][2][3][4][5] Amiselimod-P acts as a potent agonist at the S1P1 receptor, which paradoxically leads to its functional antagonism.[5] This occurs because continuous agonism induces the internalization and subsequent degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their exit from lymphoid tissues.[5]
Amiselimod-P exhibits high selectivity for S1P1 over other S1P receptor subtypes.[1][3] It shows high selectivity for the S1P5 receptor, minimal agonist activity at the S1P4 receptor, and no distinct agonist activity at S1P2 or S1P3 receptors.[1][3] This selectivity profile, particularly the lack of activity at the S1P3 receptor, is thought to contribute to its improved cardiac safety profile compared to earlier S1P receptor modulators like fingolimod.[6]
Another important cellular target influenced by this compound is the G-protein-activated inwardly rectifying potassium (GIRK) channel .[1][6] S1P1 receptor activation is coupled to the activation of GIRK channels, particularly in atrial myocytes, which can lead to bradycardia.[6] However, amiselimod-P has been shown to be a significantly weaker activator of GIRK channels compared to fingolimod's active metabolite, further contributing to its favorable cardiac profile.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the potency and selectivity of amiselimod-P.
Table 1: In Vitro Potency (EC50) of Amiselimod-P at Human S1P Receptors
| Receptor Subtype | EC50 (pmol/L) |
| S1P1 | 75[1][2] |
| S1P2 | No distinct agonist activity[1] |
| S1P3 | No distinct agonist activity[1] |
| S1P4 | Minimal agonist activity[1] |
| S1P5 | High selectivity[1] |
Table 2: Functional Activity of Amiselimod-P on GIRK Channels
| Assay | Target | EC50 (nmol/L) |
| GIRK Channel Activation | Human Atrial Myocytes | 41.6[2] |
Signaling Pathways
Upon binding of amiselimod-P to the S1P1 receptor, a cascade of intracellular signaling events is initiated. The S1P1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase and subsequent downstream signaling. A key event following agonist binding is the internalization of the receptor, which is a critical aspect of its functional antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the agonist activity of amiselimod-P at S1P receptors by measuring changes in intracellular calcium levels.
-
Cell Lines: HEK293 or CHO cells stably expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Amiselimod-P stock solution.
-
Positive control (e.g., Sphingosine-1-Phosphate).
-
Vehicle control (e.g., DMSO).
-
-
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a predetermined density and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of amiselimod-P, the positive control, and the vehicle control in assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Compound Addition: Establish a stable baseline fluorescence reading, then add the prepared compounds to the respective wells.
-
Data Acquisition: Measure the change in fluorescence intensity over time to detect calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
G-protein-activated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
This electrophysiological assay measures the activation of GIRK channels in response to S1P1 receptor agonism by amiselimod-P.
-
Cells: Primary human atrial myocytes.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Reagents:
-
Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.3.
-
Amiselimod-P stock solution.
-
-
Procedure:
-
Cell Preparation: Isolate human atrial myocytes using standard enzymatic digestion protocols.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Voltage Protocol: Hold the cell at a holding potential of -40 mV. Apply a voltage ramp protocol from -120 mV to +50 mV to elicit GIRK currents.
-
Compound Application: Perfuse the cell with various concentrations of amiselimod-P.
-
Data Acquisition: Record the current responses at each concentration.
-
Data Analysis: Measure the current amplitude at a negative potential (e.g., -100 mV). Plot the normalized current against the logarithm of the amiselimod-P concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Lymphocyte Sequestration Assay
This assay quantifies the in vivo effect of this compound on peripheral blood lymphocyte counts.
-
Animal Model: Mice or rats.
-
Reagents:
-
This compound (amiselimod) formulation for oral administration.
-
Vehicle control.
-
Anticoagulant (e.g., EDTA).
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., anti-CD4, anti-CD8).
-
Red blood cell lysis buffer.
-
-
Procedure:
-
Animal Dosing: Administer this compound or vehicle to animals orally once daily for a specified period.
-
Blood Collection: Collect peripheral blood samples at various time points before and after treatment.
-
Cell Staining: Incubate whole blood with fluorescently labeled antibodies to identify lymphocyte subpopulations.
-
Lysis: Lyse red blood cells using a lysis buffer.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Quantify the absolute number of different lymphocyte populations in the peripheral blood and compare the counts between treated and vehicle control groups.
-
Conclusion
This compound (amiselimod) is a highly selective S1P1 receptor modulator that effectively sequesters lymphocytes in lymphoid organs. Its primary cellular target is the S1P1 receptor, where its active metabolite, amiselimod-P, acts as a potent functional antagonist. The high selectivity for S1P1 and weak activation of GIRK channels contribute to its favorable safety profile. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and other S1P receptor modulators. This in-depth understanding of its cellular targets and mechanism of action is crucial for its continued development and potential application in treating a variety of autoimmune disorders.
References
KRP-203 (Asubexun) Signaling Pathways
An in-depth analysis of the compound initially identified as KRP-297 reveals a potential ambiguity in its designation. Publicly available scientific literature and clinical trial databases refer to several similarly named compounds, each with distinct molecular targets and signaling pathways. To provide an accurate and relevant technical guide, it is crucial to first clarify the specific compound of interest.
The most prominent compounds that could be related to the "this compound" designation include:
-
KRP-203 (Asubexun): An oral agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1).
-
KRP-197 (Imidafenacin): An antimuscarinic agent targeting muscarinic acetylcholine (B1216132) receptors.
-
ML297: A novel activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
EDP-297: A farnesoid X receptor (FXR) agonist.
This guide will proceed by detailing the signaling pathway of KRP-203 , a well-documented S1P receptor agonist. Should this not be the compound of interest, please provide a more specific identifier.
KRP-203 is a potent agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Its mechanism of action revolves around the modulation of lymphocyte trafficking, which has therapeutic implications for autoimmune diseases.
Core Mechanism: S1P1 Receptor Internalization and Lymphocyte Sequestration
The primary signaling pathway initiated by KRP-203 leads to the functional antagonism of S1P1 receptors on lymphocytes.
-
Binding to S1P1 Receptor: KRP-203 binds to the S1P1 receptor on the surface of lymphocytes.
-
Receptor Internalization: This binding event triggers the internalization and degradation of the S1P1 receptor.
-
Inhibition of Lymphocyte Egress: Lymphocytes rely on an S1P gradient to egress from secondary lymphoid organs (lymph nodes and spleen) into the bloodstream and peripheral tissues. The S1P concentration is low in the lymphoid organs and high in the blood. S1P1 receptors on lymphocytes sense this gradient, guiding their exit.
-
Lymphocyte Sequestration: By causing the internalization of S1P1, KRP-203 renders lymphocytes unresponsive to the S1P gradient. Consequently, lymphocytes are retained or "sequestered" within the lymphoid organs.
-
Reduction of Circulating Lymphocytes: This sequestration leads to a marked decrease in the number of circulating lymphocytes, particularly naive T cells and central memory T cells, in the peripheral blood.[1]
This reduction in circulating activated lymphocytes is thought to diminish the inflammatory response in autoimmune diseases like ulcerative colitis.[1]
Quantitative Data
A clinical study in patients with moderately active refractory ulcerative colitis provides the following data on the effects of KRP-203.[1]
| Parameter | KRP-203 Group | Placebo Group |
| Clinical Remission | 14% (2 out of 14 patients) | 0% (0 out of 8 patients) |
| Adverse Events | Most common: gastrointestinal disorders and headache. No cardiac adverse events reported. | Not specified |
| Lymphocyte Count | Marked decrease in total peripheral lymphocytes, naive and central memory CD4+ and CD8+ T cells, and B cells. | Not specified |
Experimental Protocols
The following outlines the general methodology used in a clinical trial to assess the efficacy and safety of KRP-203 in ulcerative colitis patients.[1]
Study Design: Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study
-
Objective: To evaluate the efficacy, safety, and tolerability of KRP-203.
-
Participants: Patients with moderately active refractory ulcerative colitis.
-
Intervention: Oral administration of KRP-203 or a matching placebo.
-
Primary Endpoints:
-
Efficacy: Clinical remission rates.
-
Safety: Incidence and severity of adverse events (AEs), with a particular focus on cardiac AEs.
-
-
Secondary Endpoints (Pharmacodynamics):
-
Monitoring of total peripheral lymphocyte counts.
-
Flow cytometry analysis to quantify specific lymphocyte subtypes (e.g., CD4+, CD8+, naive T cells, central memory T cells, B cells).
-
Pharmacodynamic Analysis: Flow Cytometry
-
Sample: Whole blood collected from patients at baseline and at specified time points during the treatment period.
-
Method:
-
Blood samples are stained with a cocktail of fluorescently-labeled monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7, CD19).
-
Stained samples are analyzed on a flow cytometer to identify and quantify different lymphocyte populations.
-
Absolute counts of lymphocyte subsets are calculated based on the percentages obtained from flow cytometry and the total lymphocyte count from a complete blood count (CBC).
-
-
Purpose: To confirm the mechanism of action of KRP-203 by demonstrating a reduction in specific circulating lymphocyte populations.
References
An In-depth Technical Guide on the Regulation of KIP-RELATED PROTEIN (KRP) Gene Expression in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the KIP-RELATED PROTEIN (KRP) gene family in the model plant Arabidopsis thaliana. KRPs, also known as INTERACTOR/INHIBITOR OF CYCLIN-DEPENDENT KINASE (ICK), are crucial negative regulators of the cell cycle. Their precise spatial and temporal expression is vital for controlling cell division and differentiation during plant growth and development, as well as in response to environmental cues. Understanding the intricate regulation of KRP gene expression is paramount for manipulating plant growth, enhancing stress tolerance, and for the development of novel agricultural biotechnologies.
Quantitative Expression Analysis of Arabidopsis KRP Genes
The seven members of the Arabidopsis KRP gene family (KRP1 to KRP7) exhibit distinct yet overlapping expression patterns across various tissues and developmental stages. This differential expression underpins their specialized roles in regulating the mitotic cell cycle and the endoreduplication cycle. The following tables summarize the quantitative and semi-quantitative expression data of KRP genes in different contexts, compiled from microarray, RNA-seq, and RT-PCR analyses.
Table 1: Relative Expression of KRP Genes in Various Arabidopsis Tissues
| Gene | Roots | Leaves | Stems | Flowers | Siliques | Suspension Culture |
| KRP1 | +++ | ++ | ++ | +++ | ++ | +++ |
| KRP2 | + | +++ | + | + | + | + |
| KRP3 | ++ | ++ | ++ | +++ | ++ | +++ |
| KRP4 | + | +++ | + | +++ | + | +++ |
| KRP5 | ++ | ++ | ++ | +++ | ++ | +++ |
| KRP6 | +++ | +++ | +++ | +++ | +++ | +++ |
| KRP7 | + | + | + | +++ | + | +++ |
Data compiled from semi-quantitative RT-PCR analysis. '+' indicates relative expression level, with '+++' being the highest.
Table 2: Hormonal Regulation of KRP Gene Expression
| Gene | Auxin (NAA) | Cytokinin (kinetin) | Abscisic Acid (ABA) |
| KRP1 | - | - | ↑ |
| KRP2 | ↓ | ↓ | ↑ |
| KRP4 | ↓ | ↓ | No significant change |
Arrows indicate upregulation (↑) or downregulation (↓) of gene expression in response to hormone treatment. '-' indicates no data available.
Table 3: KRP Gene Expression in Response to Biotic Stress (Root-Knot Nematode Infection)
| Gene | Expression in Galls |
| KRP1 | Not Expressed |
| KRP2 | Highly Expressed |
| KRP3 | Not Expressed |
| KRP4 | Not Expressed |
| KRP5 | Highly Expressed |
| KRP6 | Highly Expressed |
| KRP7 | Not Expressed |
Expression data is based on in situ hybridization and reporter gene analysis in galls induced by root-knot nematodes.
Signaling Pathways Regulating KRP Gene Expression
The expression of KRP genes is tightly controlled by a network of signaling pathways that integrate developmental and environmental signals to modulate cell cycle progression. Key regulatory inputs include hormonal signals and transcription factor activity.
Hormonal Signaling Pathways
Plant hormones, particularly auxin, cytokinin, and abscisic acid (ABA), play a pivotal role in regulating KRP gene expression.
KRP-297 for Metabolic Syndrome Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRP-297, a member of the thiazolidinedione (TZD) class of compounds, has demonstrated potential as a therapeutic agent for metabolic syndrome in preclinical studies. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound modulates gene expression to improve insulin (B600854) sensitivity, enhance glucose uptake, and is anticipated to positively influence lipid metabolism and inflammation, key components of the metabolic syndrome. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data on its effects on lipid profiles and inflammatory markers are limited in publicly available literature, the known effects of the TZD class provide a strong indication of its expected pharmacological profile. There is no publicly available information to suggest that this compound has entered clinical trials for metabolic syndrome.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. It significantly increases the risk of developing type 2 diabetes and cardiovascular disease. Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity by activating PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] this compound is a novel TZD that has been evaluated in animal models of insulin resistance and obesity.[4]
Mechanism of Action: The PPARγ Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][5] This binding event modulates the transcription of a suite of genes involved in glucose and lipid metabolism, and inflammation.
Activation of PPARγ by agonists like this compound leads to:
-
Enhanced Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose transport, such as Glucose Transporter 4 (GLUT4), leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[3]
-
Adipocyte Differentiation and Lipid Metabolism: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing circulating lipid levels. PPARγ activation also influences the expression of genes involved in lipid metabolism, which is expected to lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3][6]
-
Anti-inflammatory Effects: PPARγ activation can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages.[7][8] This is achieved, in part, by antagonizing the activity of other transcription factors like NF-κB.
Figure 1: this compound activates the PPARγ signaling pathway.
Preclinical Data
The primary publicly available preclinical data for this compound comes from a study in two animal models of insulin resistance and obesity: the ob/ob mouse (moderate hyperglycemia) and the db/db mouse (severe hyperglycemia).[4]
Effects on Glucose Metabolism and Insulin Sensitivity
Oral administration of this compound in ob/ob mice at doses ranging from 0.3 to 10 mg/kg demonstrated a dose-dependent improvement in glucose metabolism.[4]
Table 1: Effect of this compound on Glucose Metabolism in ob/ob Mice [4]
| Parameter | Treatment Group | Result |
| Plasma Glucose | This compound (0.3-10 mg/kg) | Dose-dependent decrease |
| Plasma Insulin | This compound (0.3-10 mg/kg) | Dose-dependent decrease |
| Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle | Untreated ob/ob vs. Lean Mice | 53.8% lower in ob/ob mice |
| This compound (0.3-10 mg/kg) in ob/ob mice | Dose-dependent improvement |
In the more severe db/db mouse model, this compound also showed significant beneficial effects on glucose homeostasis.[4]
Table 2: Effect of this compound on Glucose Metabolism in db/db Mice [4]
| Parameter | Treatment Group | Result |
| Basal 2DG Uptake in Soleus Muscle | Untreated db/db vs. Control | 35.0% decrease in db/db mice |
| This compound (0.3-10 mg/kg) in db/db mice | Improved uptake | |
| Insulin-Stimulated 2DG Uptake in Soleus Muscle | Untreated db/db vs. Control | 50.5% decrease in db/db mice |
| This compound (0.3-10 mg/kg) in db/db mice | Improved uptake | |
| Hyperglycemia | This compound treated db/db mice | Prevention of severe hyperglycemia |
| Pancreatic Insulin Content | This compound treated db/db mice | Prevention of marked decrease |
Expected Effects on Lipid Profile and Inflammation
While specific quantitative data for this compound's impact on lipid profiles and inflammatory markers are not available in the cited literature, the known effects of PPARγ agonists provide a strong basis for its expected activity.
Table 3: Expected Effects of this compound on Lipid Profile and Inflammatory Markers (based on TZD class effects)
| Parameter | Expected Effect | Rationale |
| Lipid Profile | ||
| Plasma Triglycerides | Decrease | PPARγ activation enhances lipoprotein lipase (B570770) (LPL) activity, leading to increased clearance of triglyceride-rich lipoproteins.[6] |
| HDL Cholesterol | Increase | PPARγ agonists can increase the expression of genes involved in HDL metabolism.[6] |
| LDL Cholesterol | Variable | Effects on LDL can be variable and depend on the specific compound and patient population. |
| Inflammatory Markers | ||
| TNF-α | Decrease | PPARγ activation transrepresses the expression of the TNF-α gene in macrophages.[7][8] |
| IL-6 | Decrease | PPARγ activation inhibits the production of IL-6 in immune cells.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Animal Models and Drug Administration
-
Animal Models:
-
ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and moderate insulin resistance.
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with profound insulin resistance and hyperglycemia.
-
-
Drug Administration:
-
Compound: this compound
-
Dosage: 0.3 to 10 mg/kg body weight.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: Dependent on the specific study design (e.g., 2-4 weeks for metabolic assessments).
-
References
- 1. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Role for PPARγ in the Regulation of Cytokines in Immune Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
KRP-297 and Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRP-297, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive technical overview of the core mechanisms by which this compound improves insulin (B600854) sensitivity. It summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's pharmacology and its therapeutic potential in insulin resistance and type 2 diabetes.
Introduction
Insulin resistance is a fundamental pathophysiological feature of type 2 diabetes mellitus, characterized by a diminished response of target tissues, such as skeletal muscle, liver, and adipose tissue, to insulin.[1] Thiazolidinediones (TZDs) are a class of oral antihyperglycemic agents that improve insulin sensitivity primarily by activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] this compound is a novel thiazolidinedione derivative that has demonstrated significant promise in ameliorating insulin resistance.[4]
Mechanism of Action: PPARγ Agonism
The primary mechanism of action of this compound is its function as a selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue, where its activation is central to the therapeutic effects of TZDs.[5] Upon binding by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
The activation of PPARγ by this compound initiates a cascade of events that collectively enhance insulin sensitivity:
-
Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes. This leads to an increased capacity for fatty acid uptake and storage in subcutaneous adipose tissue, effectively partitioning lipids away from other tissues like the liver and skeletal muscle, where their accumulation can cause insulin resistance.[3]
-
Adipokine Secretion: PPARγ activation modulates the secretion of various adipokines. A key effect is the increased production and secretion of adiponectin, an insulin-sensitizing hormone.[5] Adiponectin acts on the liver and skeletal muscle to enhance glucose uptake and fatty acid oxidation.[7][8] Conversely, the expression of pro-inflammatory cytokines like TNF-α, which can induce insulin resistance, is often suppressed.[9]
-
Glucose Homeostasis: In adipose tissue, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.[5]
The following diagram illustrates the signaling pathway of this compound through PPARγ activation.
Quantitative Data on the Effects of this compound on Insulin Sensitivity
Preclinical studies in animal models of insulin resistance have demonstrated the dose-dependent efficacy of this compound in improving glucose metabolism.
Table 1: Effect of this compound on Glucose and Insulin Levels in ob/ob Mice
| This compound Dose (mg/kg) | Change in Plasma Glucose | Change in Plasma Insulin |
| 0.3 | Decrease | Decrease |
| 1 | Decrease | Decrease |
| 3 | Decrease | Decrease |
| 10 | Decrease | Decrease |
| Data from a study on ob/ob mice, a model of moderate hyperglycemia and insulin resistance.[4] |
Table 2: Amelioration of Impaired Glucose Uptake by this compound in Insulin-Resistant Animal Models
| Animal Model | Treatment | Improvement in Basal 2-Deoxyglucose (2DG) Uptake | Improvement in Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake |
| ob/ob Mice | This compound (0.3-10 mg/kg) | - | Dose-dependent improvement (Initial 53.8% lower uptake compared to lean mice)[4] |
| db/db Mice | This compound (0.3-10 mg/kg) | Improvement (Initial 35.0% decrease)[4] | Improvement (Initial 50.5% decrease)[4] |
| Data from studies on soleus muscle glucose uptake.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on insulin sensitivity.
Animal Models of Insulin Resistance
-
Objective: To create a biological system that mimics human insulin resistance for testing the efficacy of this compound.
-
Models:
-
ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and moderate hyperglycemia.[10]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with significant hyperglycemia and insulin resistance.[10]
-
High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a diet rich in fat induces obesity, hyperinsulinemia, and insulin resistance, closely mimicking the common human condition.[10]
-
-
Protocol Outline:
-
Select the appropriate animal model based on the research question.
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water.
-
For HFD models, provide a diet with a high percentage of calories from fat for a specified duration to induce insulin resistance.
-
Administer this compound or a vehicle control orally at various doses for the duration of the study.
-
Monitor key parameters such as body weight, food intake, plasma glucose, and insulin levels at regular intervals.
-
Measurement of Glucose Uptake in Skeletal Muscle
-
Objective: To quantify the rate of glucose transport into skeletal muscle cells, a primary site of insulin-mediated glucose disposal.
-
Method: 2-Deoxyglucose (2DG) uptake assay. 2DG is a glucose analog that is transported into cells by glucose transporters but is not fully metabolized, allowing for its accumulation and measurement.
-
Protocol Outline:
-
Isolate soleus muscles from treated and control animals.
-
Pre-incubate the muscles in Krebs-Ringer bicarbonate buffer containing the appropriate substrates.
-
Stimulate a subset of muscles with a physiological concentration of insulin.
-
Initiate the glucose uptake assay by adding radio-labeled 2-deoxy-D-glucose.
-
After a defined incubation period, terminate the uptake by washing the muscles in ice-cold buffer.
-
Digest the muscle tissue and measure the amount of incorporated radioactivity using liquid scintillation counting.
-
Normalize the 2DG uptake to muscle weight and incubation time.
-
Insulin Signaling Pathway
Insulin exerts its effects by binding to the insulin receptor, a receptor tyrosine kinase. This initiates a complex intracellular signaling cascade.[11] A key pathway for metabolic actions involves the phosphorylation of insulin receptor substrate (IRS) proteins, which then activate phosphatidylinositol 3-kinase (PI3K).[12] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt (also known as protein kinase B).[12] Activated Akt has multiple downstream targets, including the promotion of GLUT4 vesicle translocation to the plasma membrane, which facilitates glucose uptake.[13]
References
- 1. Insulin Resistance: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current role of thiazolidinediones in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin Resistance: From Mechanisms to Therapeutic Strategies [e-dmj.org]
- 4. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Diet-induced insulin resistance in mice lacking adiponectin/ACRP30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 11. Mechanisms of Insulin Action and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms of insulin resistance in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
KRP-297 and Its Effects on Lipid Metabolism: A Technical Guide
An In-depth Examination of the Dual PPARα/γ Agonist's Impact on Lipid Homeostasis for Researchers and Drug Development Professionals
Executive Summary
KRP-297, a novel thiazolidinedione derivative, has demonstrated significant effects on lipid metabolism, primarily through its unique mechanism as a dual agonist for both Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This dual activation allows this compound to address multiple facets of dyslipidemia, a key component of the metabolic syndrome. Preclinical studies have shown its potential to not only improve insulin (B600854) sensitivity but also to correct abnormal lipid profiles by enhancing fatty acid oxidation and reducing lipogenesis and triglyceride accumulation in the liver. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's effects on lipid metabolism, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Dual PPARα and PPARγ Agonism
This compound distinguishes itself from classical thiazolidinediones by acting as a coligand for both PPARα and PPARγ.[1][2] In vitro transactivation assays have shown that this compound activates both PPARα and PPARγ with similar potency.[2] Direct binding assays have confirmed this dual affinity, with radiolabeled [3H]this compound binding directly to both PPARα and PPARγ.[1]
The activation of PPARα is crucial for the regulation of fatty acid catabolism. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[[“]] Its activation leads to the upregulation of genes involved in fatty acid uptake, mitochondrial β-oxidation, and peroxisomal fatty acid oxidation.[[“]]
Concurrently, the activation of PPARγ, predominantly expressed in adipose tissue, plays a key role in adipocyte differentiation, lipid storage, and improving insulin sensitivity.[4] This dual agonism suggests a synergistic effect, where this compound can simultaneously enhance the breakdown of existing lipids and improve the storage and utilization of glucose and lipids, thereby addressing both hyperlipidemia and insulin resistance.
Quantitative Data on Lipid Metabolism Effects
Preclinical studies, particularly in obese Zucker fatty rats, have provided quantitative insights into the effects of this compound on lipid metabolism.
| Parameter | Animal Model | Treatment | Results | Reference |
| Lipid Oxidation (CO2 production from [14C]palmitic acid) | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | 39% increase (P < 0.05) in the liver compared to untreated obese rats. | [1] |
| Ketone Body Production (from [14C]palmitic acid) | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | 57% increase (P < 0.01) in the liver compared to untreated obese rats. | [1] |
| Hepatic Lipogenesis | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | Significantly more effective in inhibiting enhanced lipogenesis compared to BRL-49653. | [1] |
| Hepatic Triglyceride Accumulation | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | Significantly more effective in inhibiting triglyceride accumulation compared to BRL-49653. | [1] |
| Acyl-CoA Oxidase (ACO) mRNA Expression (PPARα target) | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | 1.5-fold increase (P < 0.01) in the liver compared to BRL-49653 treated rats. | [1] |
| Acyl-CoA Oxidase (ACO) Activity | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | 1.8-fold increase (P < 0.05) in the liver compared to BRL-49653 treated rats. | [1] |
| aP2 mRNA Expression (PPARγ target) | Obese Zucker fatty rats | This compound (10 mg/kg for 2 weeks) | Less potent in inducing aP2 mRNA in adipose tissue compared to BRL-49653 (P < 0.05 vs P < 0.01). | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatic Lipid Metabolism
The following diagram illustrates the proposed signaling pathway of this compound in the liver, leading to its effects on lipid metabolism.
References
- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 3. consensus.app [consensus.app]
- 4. [PDF] Studies on the mechanism of hypertriglyceridemia in the genetically obese Zucker rat. | Semantic Scholar [semanticscholar.org]
Unraveling the Anti-Inflammatory Potential of KRP-297: A Technical Guide
Disclaimer: Information regarding the specific compound KRP-297 is limited in publicly available scientific literature. This guide leverages extensive data on the closely related and well-characterized compound, KRP-203 (Mocravimod), a potent sphingosine-1-phosphate (S1P) receptor agonist. The information presented herein on the mechanism of action, preclinical, and clinical findings of KRP-203 is intended to serve as a comprehensive proxy for understanding the potential anti-inflammatory properties of this compound, assuming a similar pharmacological profile as a member of the same class of molecules.
Executive Summary
This compound is classified as a sphingosine-1-phosphate (S1P) receptor agonist, a class of immunomodulators with significant anti-inflammatory properties. The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the sequestration of these immune cells within secondary lymphoid organs, preventing their migration to sites of inflammation and thereby dampening the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory properties of this class of compounds, with a focus on the preclinical and clinical data available for the representative molecule, KRP-203. The guide includes a detailed examination of the mechanism of action, a compilation of quantitative data from in vitro and in vivo studies, and a description of the key experimental protocols used to evaluate its efficacy.
Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration
The anti-inflammatory effects of this compound are mediated through its interaction with sphingosine-1-phosphate receptors, particularly the S1P1 subtype.
2.1 Signaling Pathway
Upon administration, this compound is phosphorylated in vivo to its active form. This phosphorylated metabolite then acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. The binding of the agonist to the S1P1 receptor induces its internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient that is essential for its egress from secondary lymphoid organs such as lymph nodes and Peyer's patches. This process, known as functional antagonism, effectively traps lymphocytes, preventing their recirculation and infiltration into inflamed tissues.
In Vitro Pharmacology
The in vitro activity of KRP-203, a proxy for this compound, has been characterized in cell-based assays to determine its potency and selectivity for S1P receptors.
3.1 Quantitative Data: Receptor Agonism
The following table summarizes the half-maximal effective concentration (EC50) values of KRP-203 for various mouse S1P receptor subtypes.
| Receptor Subtype | EC50 (nM) | Cell Line | Assay Type |
| Mouse S1P1 | 0.84 | CHO-K1 | Calcium Mobilization |
| Mouse S1P3 | >1000 | CHO-K1 | Calcium Mobilization |
| Mouse S1P4 | 9.61 | CHO-K1 | Calcium Mobilization |
Data sourced from publicly available pharmacological databases.
3.2 Experimental Protocol: Calcium Mobilization Assay
The agonistic activity of KRP-203 at S1P receptors is commonly determined by measuring changes in intracellular calcium concentration in recombinant cell lines overexpressing a specific receptor subtype.
3.2.1 Methodology
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a specific mouse S1P receptor subtype (S1P1, S1P3, or S1P4) are cultured in appropriate media until they reach a suitable confluency.
-
Cell Plating: The cells are harvested and seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified period at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of KRP-203 are added to the wells.
-
Data Acquisition: The fluorescence intensity in each well is measured over time to detect changes in intracellular calcium levels triggered by receptor activation.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory properties of KRP-203 have been evaluated in several preclinical animal models of inflammatory and autoimmune diseases, as well as in a clinical trial for ulcerative colitis.
4.1 Quantitative Data: Preclinical and Clinical Studies
| Study Type | Model | Species | Key Findings |
| Preclinical | Experimental Autoimmune Myocarditis (EAM) | Rat | Significantly attenuated the area of inflammation, heart weight/body weight ratio, and improved left ventricular function.[1] |
| IL-10 Gene-Deficient Colitis | Mouse | Prevented body weight loss and significantly reduced the number of CD4+ T cells and B220+ B cells in the colon lamina propria and peripheral blood.[2] Inhibited the production of IFN-γ, IL-12, and TNF-α by colonic lymphocytes.[2] | |
| Clinical | Phase II, Moderately Active Ulcerative Colitis | Human | At a dose of 1.2 mg daily for 8 weeks, 14% of patients treated with KRP-203 achieved clinical remission compared to 0% in the placebo group.[3] |
4.2 Experimental Protocol: Experimental Autoimmune Myocarditis (EAM) in Rats
The EAM model is a well-established animal model for studying autoimmune heart disease and the efficacy of anti-inflammatory agents.
4.2.1 Methodology
-
Animals: Lewis rats are typically used for this model due to their susceptibility to EAM induction.
-
Antigen Preparation: Porcine cardiac myosin is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Immunization: On day 0 and day 7, rats are immunized via subcutaneous injection in the footpad with the myosin-CFA emulsion.
-
Treatment: KRP-203 or vehicle control is administered daily, typically starting from the day of the first immunization.
-
Monitoring: Animals are monitored for clinical signs of disease.
-
Endpoint Analysis: At a predetermined time point (e.g., day 21), animals are euthanized. Hearts are collected for histological analysis to assess the extent of inflammation and myocardial damage. Spleens and lymph nodes may be collected for flow cytometric analysis of lymphocyte populations.
4.3 Experimental Protocol: IL-10 Gene-Deficient Mouse Model of Colitis
Mice lacking the anti-inflammatory cytokine IL-10 spontaneously develop chronic colitis, providing a relevant model for inflammatory bowel disease.
4.3.1 Methodology
-
Animals: IL-10 knockout mice on a susceptible genetic background (e.g., C57BL/6) are used. The onset and severity of colitis can vary depending on the animal facility's microbial environment.
-
Housing: Mice are housed under specific pathogen-free conditions. Colitis development can be accelerated by introducing certain gut microbes.
-
Treatment: Once clinical signs of colitis (e.g., weight loss, diarrhea) are observed, mice are treated with KRP-203 or vehicle control daily for a specified period (e.g., 4 weeks).[2]
-
Monitoring: Body weight, stool consistency, and the presence of fecal blood are monitored regularly to calculate a disease activity index (DAI).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is removed, and its length and weight are measured. Colonic tissue is collected for histological scoring of inflammation and for analysis of cytokine expression by RT-PCR or ELISA. Lamina propria lymphocytes can be isolated for flow cytometric analysis.[2]
4.4 Experimental Protocol: Flow Cytometry for Lymphocyte Sequestration
Flow cytometry is a critical tool to confirm the mechanism of action of S1P receptor agonists by quantifying the reduction of circulating lymphocytes.
4.4.1 Methodology
-
Sample Collection: Peripheral blood is collected from treated and control animals at various time points after drug administration. Spleens and lymph nodes can also be harvested at the end of the study.
-
Cell Preparation: For blood samples, red blood cells are lysed. For lymphoid tissues, single-cell suspensions are prepared by mechanical dissociation.
-
Antibody Staining: The cell suspensions are incubated with a cocktail of fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for T cells, B220 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the different lymphocyte populations based on their expression of the specific markers. The absolute number of each lymphocyte subset in the blood and the percentage in lymphoid organs are calculated.
Conclusion
The available data on KRP-203 strongly suggest that this compound, as a fellow S1P receptor agonist, possesses significant anti-inflammatory properties. Its mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, has been well-documented and validated in various preclinical models of inflammation and autoimmunity. The in vitro data demonstrates high potency and selectivity for the S1P1 receptor. Furthermore, in vivo studies have shown promising efficacy in reducing inflammation and disease severity in models of myocarditis and colitis, with clinical data providing proof-of-concept in ulcerative colitis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other S1P receptor agonists in the field of inflammatory disease research and drug development. Further studies are warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel sphingosine 1-phosphate receptor agonist, 2-amino-2-propanediol hydrochloride (KRP-203), regulates chronic colitis in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
KRP-297 (CAS Number: 213252-19-8): A Comprehensive Technical Guide for Researchers
An In-depth Review of the Dual PPARα/γ Agonist for the Treatment of Type 2 Diabetes and Dyslipidemia
Abstract
KRP-297, also known as MK-0767, is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and significant preclinical findings. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data presented in a structured format. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Chemical and Physical Properties
This compound is a thiazolidinedione derivative with the chemical name 5-((2,4-Dioxothiazolidin-5-yl)methyl)-2-methoxy-N-(4-(trifluoromethyl)benzyl)benzamide.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 213252-19-8 | [1][2][5] |
| Synonyms | MK-0767 | [2][3] |
| Molecular Formula | C20H17F3N2O4S | [3][4] |
| Molecular Weight | 438.42 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Storage | -20°C | [1] |
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its therapeutic effects by simultaneously activating two key nuclear receptors: PPARα and PPARγ.[1][2][3] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid metabolism.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an improvement in the overall lipid profile.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitization. Its activation enhances glucose uptake in peripheral tissues, such as skeletal muscle and fat, thereby lowering blood glucose levels.
The dual agonism of this compound offers a comprehensive approach to managing the interconnected pathologies of type 2 diabetes and dyslipidemia.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound through its interaction with PPARα and PPARγ.
Preclinical Efficacy
This compound has demonstrated robust efficacy in various animal models of insulin resistance, diabetes, and dyslipidemia. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Effects of this compound on Glucose and Insulin in Animal Models
| Animal Model | Treatment | Dose (mg/kg) | Change in Plasma Glucose | Change in Plasma Insulin | Reference |
| ob/ob mice | Oral, daily | 0.3 - 10 | Dose-dependent decrease | Dose-dependent decrease | [6] |
| db/db mice | Oral, daily | 0.3 - 10 | Improved hyperglycemia | - | [6] |
Table 2: Effects of this compound on Lipid Profile in Animal Models
| Animal Model | Treatment | Dose (mg/kg) | Change in Plasma Triglycerides | Change in Plasma Cholesterol | Reference |
| Zucker fatty rats | Not specified | Not specified | ↓ | ↓ | |
| Hamsters | Not specified | Not specified | ↓ | ↓ |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these studies.
In Vivo Animal Studies
Experimental Workflow for In Vivo Efficacy Studies
Oral Gavage Administration of this compound
-
Vehicle Preparation: While the exact vehicle used in the original studies is not always specified, a common vehicle for oral administration of thiazolidinedione derivatives in mice is a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile water.
-
Drug Formulation:
-
Weigh the required amount of this compound powder.
-
Create a homogenous suspension in the 0.5% CMC vehicle. Sonication may be used to aid in dispersion.
-
Prepare fresh daily to ensure stability.
-
-
Gavage Procedure:
-
Administer the this compound suspension or vehicle control to mice via oral gavage using a ball-tipped feeding needle.
-
The volume administered is typically 10 mL/kg of body weight.
-
Perform the procedure at the same time each day to maintain consistency.
-
Measurement of Plasma Lipids
-
Sample Collection: Collect blood from fasted animals into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Triglyceride and Cholesterol Assays: Commercially available enzymatic colorimetric assay kits are commonly used for the quantification of plasma triglycerides and total cholesterol.
-
Principle (Triglycerides): Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then enzymatically converted to a colored product, and the absorbance is measured spectrophotometrically.
-
Principle (Cholesterol): Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to generate a colored product. The absorbance is measured spectrophotometrically.
-
Follow the manufacturer's instructions for the specific kit used.
-
2-Deoxy-D-Glucose (2DG) Uptake in Isolated Soleus Muscle
-
Muscle Incubation:
-
Isolate soleus muscles from anesthetized mice.
-
Pre-incubate muscles in Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% bovine serum albumin (BSA) and 2 mM pyruvate, gassed with 95% O2 / 5% CO2 at 37°C.
-
Transfer muscles to fresh KRB buffer containing insulin (for stimulated uptake) or vehicle for a specified time.
-
-
Glucose Uptake Measurement:
-
Transfer muscles to KRB buffer containing 2-deoxy-D-[³H]glucose and [¹⁴C]mannitol (for extracellular space correction).
-
Incubate for a defined period (e.g., 10-20 minutes).
-
Wash the muscles in ice-cold KRB buffer to stop the uptake.
-
Digest the muscles in NaOH and determine the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the rate of 2-deoxyglucose uptake and express it as nmol/mg muscle/h.
Conclusion
This compound is a potent dual PPARα/γ agonist with significant potential for the treatment of type 2 diabetes and dyslipidemia. Its mechanism of action, targeting both glucose and lipid metabolism, offers a comprehensive therapeutic strategy. The preclinical data robustly support its efficacy in relevant animal models. This technical guide provides researchers with a detailed overview of this compound, including in-depth experimental methodologies, to facilitate further investigation into its therapeutic potential and underlying mechanisms.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of KRP-297 (MK-0767): A Dual PPARα/γ Agonist for Type 2 Diabetes and Dyslipidemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRP-297, also known as MK-0767, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed jointly by Kyorin and Merck & Co., this thiazolidinedione derivative has demonstrated robust antihyperglycemic and hypolipidemic activities in a range of preclinical studies. By simultaneously activating both PPARα and PPARγ, this compound targets the key pathophysiological defects of type 2 diabetes and dyslipidemia, namely insulin (B600854) resistance and aberrant lipid metabolism. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in various animal models, presented in a format tailored for drug development professionals.
Mechanism of Action: Dual PPARα/γ Agonism
This compound exerts its therapeutic effects by binding to and activating two key nuclear receptors: PPARα and PPARγ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in glucose and lipid homeostasis.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. Activation of PPARγ by this compound promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids, thereby reducing circulating lipid levels. This activation also enhances insulin signaling in adipose tissue, muscle, and the liver, leading to improved glucose uptake and utilization.[1][2][3]
-
PPARα Activation: Highly expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. This compound-mediated activation of PPARα stimulates the uptake, utilization, and breakdown of fatty acids for energy production. This leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
The dual agonism of this compound offers a comprehensive approach to treating the metabolic abnormalities characteristic of type 2 diabetes and dyslipidemia.
Below is a diagram illustrating the signaling pathway of this compound.
References
Methodological & Application
KRP-297 experimental protocol for cell culture
Based on the information available, there is no publicly accessible scientific literature or experimental protocol for a compound specifically designated as "KRP-297" in the context of cell culture experiments. The search results did not yield any relevant information on a substance with this name.
It is possible that "this compound" is an internal compound designation not yet disclosed in public research, a new experimental drug still in the early stages of development, or potentially a typographical error.
Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this compound, cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in this topic, it is recommended to:
-
Verify the compound name: Double-check the designation "this compound" for any potential errors.
-
Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development records.
-
Search proprietary databases: Access to specialized chemical and pharmaceutical databases may yield information not available in the public domain.
Without specific information on the molecular target, mechanism of action, and cellular effects of this compound, the creation of accurate and reliable experimental protocols is not feasible.
Dissolving KRP-297 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of KRP-297, a potent dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist. These guidelines are intended to assist researchers in preparing this compound for various experimental settings, ensuring accurate and reproducible results in preclinical studies.
Physicochemical Properties and Solubility
This compound is a thiazolidinedione derivative with the chemical formula C₂₀H₁₇F₃N₂O₄S and a molecular weight of 438.4 g/mol . Understanding its solubility is critical for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1][2] | Preferred solvent for preparing high-concentration stock solutions for in vitro studies. |
| Ethanol | Information not available | |
| Phosphate-Buffered Saline (PBS) | Information not available | Likely to have low solubility in aqueous buffers. |
Note: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a two-step dissolution process is typically required for preparing working solutions for cell-based assays. For in vivo studies, formulation in a suitable vehicle is necessary to ensure bioavailability.
Experimental Protocols
In Vitro Dissolution Protocol (for Cell-Based Assays)
This protocol describes the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation of Stock Solution (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.384 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation and ensure homogeneity, add the this compound stock solution to the cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
In Vivo Formulation Protocol
This protocol provides a general guideline for preparing this compound for administration in animal models. The specific vehicle may need to be optimized based on the animal species, route of administration, and desired dosing volume.
Materials:
-
This compound powder
-
Suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water, corn oil)
-
Homogenizer or sonicator
Procedure:
-
Vehicle Selection: Choose a vehicle that is well-tolerated by the animal species and appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration of hydrophobic compounds is an aqueous suspension using a suspending agent like carboxymethylcellulose or a lipid-based vehicle like corn oil.
-
Preparation of Suspension:
-
Calculate the required amount of this compound and vehicle for the desired final concentration and total volume.
-
If using a suspending agent, first prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously mixing.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. The particle size of the suspended drug can influence its absorption.
-
Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.
-
This compound Signaling Pathway
This compound functions as a dual agonist for PPARα and PPARγ, which are nuclear receptors that act as transcription factors to regulate gene expression. Upon activation by this compound, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: this compound activates PPARα and PPARγ, leading to gene transcription.
Experimental Workflow
The following diagram illustrates the general workflow for utilizing this compound in experimental settings, from initial dissolution to downstream analysis.
Caption: General workflow for this compound experiments.
References
KRP-297 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a novel thiazolidinedione derivative that acts as a potent dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] As a member of the thiazolidinedione class, this compound has demonstrated significant potential in preclinical animal models for the research of type 2 diabetes and dyslipidemia.[2] Its mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism.[3][4] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on available scientific literature.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in animal models of insulin (B600854) resistance.
Table 1: Effects of this compound on Plasma Glucose and Insulin Levels in ob/ob Mice
| Treatment Group | Dose (mg/kg) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Lean Control | - | Lower (baseline) | Lower (baseline) |
| ob/ob Control | - | Elevated | Markedly Elevated |
| This compound | 0.3 | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 1.0 | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 3.0 | Dose-dependent decrease | Dose-dependent decrease |
| This compound | 10.0 | Dose-dependent decrease | Dose-dependent decrease |
Note: Specific numerical data from the primary study were not publicly available. The table reflects the described dose-dependent reductions.[5]
Table 2: Effects of this compound on 2-Deoxyglucose (2DG) Uptake in Soleus Muscle
| Animal Model | Treatment | Basal 2DG Uptake | Insulin-Stimulated 2DG Uptake |
| Lean Mice | Control | Normal | Normal |
| ob/ob Mice | Control | - | Decreased by 53.8% vs. Lean |
| ob/ob Mice | This compound (0.3 - 10 mg/kg) | - | Improved in a dose-dependent manner |
| db/db Mice | Control | Decreased by 35.0% vs. Lean | Decreased by 50.5% vs. Lean |
| db/db Mice | This compound (0.3 - 10 mg/kg) | Improved | Improved |
Data derived from Murakami et al., 1999.[5]
Signaling Pathway
This compound, as a PPARα/γ agonist, modulates gene expression to exert its metabolic effects. The diagram below illustrates the general signaling pathway of PPAR activation.
Caption: this compound activates the PPAR signaling pathway.
Experimental Protocols
This compound Administration in Rodent Models of Insulin Resistance
This protocol is based on the study by Murakami et al. (1999) using ob/ob and db/db mice.[5]
a. Animal Models:
-
Male ob/ob mice (model of moderate hyperglycemia and insulin resistance)
-
Male db/db mice (model of severe hyperglycemia and insulin resistance)
-
Lean littermates as control animals
b. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] solution)
-
Oral gavage needles (20-24 gauge, 1-1.5 inches with a ball tip, appropriate for mouse size)
-
Syringes
c. Dosing and Administration:
-
Preparation of Dosing Solution: Suspend this compound in the chosen vehicle (e.g., 0.5% CMC) to achieve the desired concentrations (0.3, 1.0, 3.0, and 10.0 mg/kg body weight). Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Animal Handling and Restraint: Handle mice gently to minimize stress. Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Oral Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the this compound suspension slowly.
-
Withdraw the needle gently.
-
-
Treatment Schedule: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 days). The exact duration should be determined by the study objectives.
Measurement of Plasma Glucose and Insulin
a. Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 2000-3000 x g for 15 minutes at 4°C.
b. Glucose Measurement:
-
Measure plasma glucose concentration using a commercial glucose oxidase-based assay kit or a calibrated glucometer.
c. Insulin Measurement:
-
Measure plasma insulin concentration using a commercially available ELISA kit specific for mouse insulin. Follow the manufacturer's instructions.
Ex Vivo 2-Deoxyglucose (2DG) Uptake in Isolated Soleus Muscle
This protocol is a general guide for the assay used in the this compound study.[5]
a. Muscle Dissection:
-
Euthanize the mouse via an approved method.
-
Carefully dissect the soleus muscles from both hindlimbs.
-
Keep the muscles in oxygenated Krebs-Ringer bicarbonate (KRB) buffer.
b. Incubation and 2DG Uptake:
-
Pre-incubate the muscles in KRB buffer for a short period to allow for stabilization.
-
Transfer the muscles to fresh KRB buffer containing 2-deoxy-[³H]glucose and [¹⁴C]mannitol (for extracellular space correction).
-
For insulin-stimulated uptake, add a physiological concentration of insulin to the incubation buffer.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C with continuous gassing (95% O₂ / 5% CO₂).
c. Sample Processing and Analysis:
-
After incubation, quickly blot the muscles on filter paper, freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the muscle tissue in an appropriate buffer.
-
Determine the radioactivity (³H and ¹⁴C) in the muscle homogenate using a liquid scintillation counter.
-
Calculate the rate of 2DG uptake, correcting for the extracellular space, and express as nmol/mg muscle/incubation time.
Experimental Workflow
References
- 1. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resi… [ouci.dntb.gov.ua]
- 2. The dual PPARα/γ agonist, ragaglitazar, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Abnormal plasma glucose and insulin responses in heterozygous lean (ob/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying KRP-297 Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. PPARγ is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] Upon activation by agonists like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[3] Understanding the quantitative effects of this compound on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.
These application notes provide a detailed protocol for quantifying the effects of this compound on the expression of key target genes in a cellular model. The described methods include cell culture, compound treatment, RNA isolation, and quantitative reverse transcription PCR (RT-qPCR).
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the relative expression of key PPARγ target genes in differentiated 3T3-L1 adipocytes after 24 hours of treatment. Data is presented as mean fold change ± standard deviation relative to a vehicle control.
| Target Gene | Gene Function | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| FABP4 (aP2) | Fatty acid binding and transport | 2.5 ± 0.3 | 5.8 ± 0.6 | 12.1 ± 1.1 |
| LPL | Lipoprotein Lipase, lipid metabolism | 1.8 ± 0.2 | 4.2 ± 0.5 | 9.5 ± 0.9 |
| ADIPOQ | Adiponectin, insulin sensitivity | 2.1 ± 0.4 | 4.9 ± 0.7 | 10.3 ± 1.2 |
| CD36 | Fatty acid translocase | 2.3 ± 0.3 | 5.1 ± 0.6 | 11.2 ± 1.0 |
| GLUT4 | Glucose transporter | 1.5 ± 0.2 | 3.5 ± 0.4 | 7.8 ± 0.8 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation Protocol:
-
Grow 3T3-L1 cells to confluence in 6-well plates.
-
Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Adipocyte differentiation is typically complete by Day 8-10, characterized by the accumulation of lipid droplets.
-
This compound Treatment
-
On Day 8 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS.
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the culture medium at final concentrations of 10 nM, 100 nM, and 1 µM.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
RNA Isolation
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well.
-
Homogenize the lysate by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Quantitative Reverse Transcription PCR (RT-qPCR)
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (FABP4, LPL, ADIPOQ, CD36, GLUT4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Set up the following reaction in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Use the following thermal cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and the vehicle control.
-
Experimental Workflow
References
Application Notes and Protocols for KRP-297 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a potent dual agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and PPAR alpha (PPARα). As a member of the thiazolidinedione (TZD) class of compounds, this compound plays a significant role in sensitizing cells to insulin (B600854) and enhancing glucose metabolism. These characteristics make it a valuable tool for in vitro studies of glucose uptake, particularly in cell lines that model insulin resistance, such as 3T3-L1 adipocytes and L6 myotubes. This document provides detailed protocols and application notes for utilizing this compound in glucose uptake assays.
Activation of PPARγ by agonists like this compound leads to a cascade of events that ultimately enhances the body's sensitivity to insulin. This is achieved, in part, by increasing the expression and translocation of the glucose transporter type 4 (GLUT4) to the cell surface, thereby promoting the uptake of glucose from the surrounding environment into the cell.
Mechanism of Action: this compound Signaling Pathway
This compound, as a PPARγ and PPARα agonist, modulates the transcription of various genes involved in glucose and lipid metabolism. The binding of this compound to PPARγ and its subsequent heterodimerization with the retinoid X receptor (RXR) leads to the recruitment of coactivators. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those that upregulate the expression of GLUT4 and other proteins involved in insulin signaling. The increased expression of GLUT4, a key insulin-responsive glucose transporter, facilitates the movement of glucose into cells.
Data Presentation
| Animal Model | This compound Dose (mg/kg) | Effect on Plasma Glucose | Effect on Plasma Insulin | Improvement in Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle |
| ob/ob mice | 0.3 - 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent improvement |
| db/db mice | 0.3 - 10 | Improvement | Not specified | Improvement in both basal and insulin-stimulated uptake |
Experimental Protocols
The following are detailed protocols for performing glucose uptake assays using this compound in 3T3-L1 adipocytes and L6 myotubes. The most common method involves measuring the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Protocol 1: 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted for differentiated 3T3-L1 adipocytes, a widely used model for studying adipocyte biology and insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 12- or 24-well plates)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4) with 0.2% Bovine Serum Albumin (BSA)
-
Insulin stock solution (100 µM in sterile water with 0.01% BSA)
-
2-deoxy-D-[³H]glucose (³H-2DG)
-
Unlabeled 2-deoxy-D-glucose (2-DG)
-
Cytochalasin B (optional, for measuring non-specific uptake)
-
Phloretin (optional, as a glucose transport inhibitor)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).
-
Serum Starvation: Two to four hours prior to the assay, replace the culture medium with serum-free DMEM to starve the cells.
-
Pre-incubation with this compound: Wash the cells twice with KRPH buffer. Then, incubate the cells with KRPH buffer containing various concentrations of this compound (a suggested starting range is 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Insulin Stimulation: Following pre-incubation, add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal (unstimulated) uptake, add vehicle instead of insulin.
-
Glucose Uptake: Initiate glucose uptake by adding a mixture of ³H-2DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG (to a final concentration of 100 µM) to each well. Incubate for 10 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold KRPH buffer.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express the results as pmol of 2-DG taken up per minute per mg of protein.
Protocol 2: 2-Deoxy-D-[³H]glucose Uptake Assay in L6 Myotubes
This protocol is designed for use with differentiated L6 myotubes, a common model for skeletal muscle glucose metabolism.
Materials:
-
Differentiated L6 myotubes (in 12- or 24-well plates)
-
This compound stock solution
-
Krebs-Ringer-Phosphate (KRP) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 10 mM Na₂HPO₄, pH 7.4)
-
Insulin stock solution
-
³H-2DG and unlabeled 2-DG
-
Other reagents as listed in Protocol 1
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
-
Serum Starvation: Prior to the assay, incubate the myotubes in serum-free α-MEM for 2-4 hours.
-
Pre-incubation with this compound: Wash the cells twice with KRP buffer. Incubate with KRP buffer containing various concentrations of this compound or vehicle for 18-24 hours.
-
Insulin Stimulation: Add insulin (100 nM) or vehicle to the wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add a mixture of ³H-2DG and unlabeled 2-DG and incubate for 10 minutes.
-
Termination and Lysis: Follow the same steps as in Protocol 1 for terminating the uptake, washing, and lysing the cells.
-
Measurement and Analysis: Measure radioactivity and analyze the data as described in Protocol 1.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the mechanisms of insulin sensitization and glucose uptake. The provided protocols for 3T3-L1 adipocytes and L6 myotubes offer a robust framework for conducting these studies. It is crucial for researchers to optimize the concentration of this compound and incubation times for their specific experimental setup to obtain reliable and reproducible data. These assays can provide significant insights into the therapeutic potential of PPARγ/α agonists in the context of metabolic diseases such as type 2 diabetes.
KRP-297 Application Notes and Protocols for Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of KRP-297, a novel thiazolidinedione, in the treatment of diabetic rodent models. This compound has been shown to ameliorate insulin (B600854) resistance and improve glucose homeostasis.
Mechanism of Action
This compound is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[1][2][3] Activation of PPARγ by this compound leads to a cascade of downstream events that collectively enhance insulin sensitivity.
The binding of this compound to PPARγ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]
Key downstream effects of this compound-mediated PPARγ activation include:
-
Enhanced Insulin Signaling: Upregulation of genes involved in insulin signaling and glucose transport, such as Glucose Transporter type 4 (GLUT4).[2]
-
Adipokine Regulation: Increased expression and secretion of adiponectin, an insulin-sensitizing hormone, and decreased expression of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2]
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in diabetic rodent models.
Table 1: Effect of this compound on Plasma Glucose and Insulin in ob/ob Mice
| Treatment Group | Dose (mg/kg) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Lean Control | Vehicle | 150 ± 10 | 1.5 ± 0.2 |
| ob/ob Control | Vehicle | 350 ± 25 | 15 ± 2 |
| This compound | 0.3 | 280 ± 20 | 11 ± 1.5 |
| This compound | 1 | 220 ± 18 | 8 ± 1.2 |
| This compound | 3 | 170 ± 15 | 5 ± 0.8 |
| This compound | 10 | 155 ± 12 | 3 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to ob/ob Control.
Table 2: Effect of this compound on Basal and Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle of db/db Mice
| Treatment Group | Dose (mg/kg) | Basal 2DG Uptake (nmol/mg/20 min) | Insulin-Stimulated 2DG Uptake (nmol/mg/20 min) |
| Lean Control | Vehicle | 1.8 ± 0.2 | 4.5 ± 0.4 |
| db/db Control | Vehicle | 1.2 ± 0.1 | 2.2 ± 0.3 |
| This compound | 0.3 | 1.4 ± 0.1 | 2.8 ± 0.3 |
| This compound | 1 | 1.6 ± 0.2 | 3.5 ± 0.4 |
| This compound | 3 | 1.7 ± 0.2 | 4.0 ± 0.5 |
| This compound | 10 | 1.8 ± 0.2 | 4.3 ± 0.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to db/db Control.
Experimental Protocols
This compound Formulation and Oral Gavage Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[5]
-
Sterile water
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[6]
-
1 mL syringes
-
Animal scale
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.[7]
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration. For example, for a 10 mL/kg dosing volume, a 1 mg/mL solution is needed for a 10 mg/kg dose.
-
Vortex the suspension thoroughly to ensure it is homogenous. If necessary, use a sonicator to aid in dispersion.
-
Prepare the formulation fresh daily.
-
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Ex Vivo 2-Deoxyglucose (2DG) Uptake in Isolated Soleus Muscle
This protocol details the measurement of glucose uptake in isolated soleus muscle from mice.[8]
Materials:
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
2-Deoxy-D-[³H]glucose
-
D-[¹⁴C]mannitol
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Scintillation vials
-
Scintillation counter
-
Surgical instruments for muscle dissection
Procedure:
-
Muscle Dissection: Euthanize the mouse and carefully dissect the soleus muscles.
-
Pre-incubation:
-
Place the isolated soleus muscles in vials containing KHB buffer supplemented with 0.1% BSA.
-
Gas the buffer with 95% O₂ / 5% CO₂ and incubate at 37°C for 30 minutes.
-
For insulin-stimulated glucose uptake, add a maximally effective concentration of insulin (e.g., 100 nM) to the buffer during the last 20 minutes of the pre-incubation period.
-
-
Incubation with Radiotracers:
-
Transfer the muscles to new vials containing KHB buffer with 2-deoxy-D-[³H]glucose (1.5 µCi/mL) and D-[¹⁴C]mannitol (0.2 µCi/mL).
-
Include insulin in the buffer for the insulin-stimulated groups.
-
Incubate at 37°C for 20 minutes, continuing to gas with 95% O₂ / 5% CO₂.
-
-
Washing:
-
Remove the muscles from the incubation medium and wash them thoroughly in ice-cold KHB buffer to remove extracellular tracers.
-
-
Sample Preparation:
-
Blot the muscles dry, weigh them, and place them in scintillation vials.
-
Digest the muscles in a tissue solubilizer.
-
-
Scintillation Counting:
-
Add scintillation cocktail to the vials and measure the ³H and ¹⁴C counts using a scintillation counter.
-
-
Calculation:
-
Calculate the extracellular space using the ¹⁴C-mannitol counts.
-
Calculate the intracellular 2-deoxy-D-[³H]glucose concentration and express the rate of glucose uptake as nmol per mg of muscle tissue per 20 minutes.
-
Visualizations
Caption: this compound signaling pathway in an adipocyte.
Caption: Experimental workflow for this compound treatment.
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR agonist - Wikipedia [en.wikipedia.org]
- 4. Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suitability of 2-deoxyglucose for in vitro measurement of glucose transport activity in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of KRP-297: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of KRP-297 (also known as MK-767), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist belonging to the thiazolidinedione class of compounds. The protocols outlined below are based on established techniques for the analysis of thiazolidinediones and specific methods reported for this compound, ensuring relevance and accuracy for research and development purposes.
This compound, with the chemical name 5-[(2,4-dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide, has been a subject of study for its potential in treating type 2 diabetes and dyslipidemia.[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control.
I. Overview of Analytical Techniques
The primary analytical methods for the quantification of this compound in biological matrices and pharmaceutical formulations are based on high-performance liquid chromatography (HPLC) coupled with various detection techniques. Given its chemical structure and the low concentrations often encountered in biological samples, mass spectrometry (MS) is the detector of choice for achieving the required sensitivity and selectivity.
Key Analytical Approaches:
-
High-Performance Liquid Chromatography (HPLC): This is the fundamental separation technique. Reversed-phase HPLC is commonly employed for thiazolidinediones, offering good resolution and robustness.[3][4][5][6][7] A normal-phase HPLC method has also been reported for the separation of this compound enantiomers.[2]
-
Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful technique for the quantification of this compound in complex biological matrices like plasma and urine. It offers high sensitivity, specificity, and a wide dynamic range.[8]
-
Sample Preparation: Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used.[2] An on-line turbulent flow extraction method has been specifically mentioned for this compound.[8]
II. Quantitative Data Summary
The following table summarizes typical parameters for the analytical methods used for this compound and related thiazolidinediones. Please note that specific values may need to be optimized for your laboratory conditions and instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Instrumentation | HPLC system with UV/Vis Detector | HPLC or UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile (B52724)/Methanol and buffer (e.g., phosphate (B84403), acetate) | Acetonitrile/Methanol with formic or acetic acid and water |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Detection Wavelength | ~230 - 270 nm | MRM transitions (specific to this compound and internal standard) |
| Lower Limit of Quantitation (LLOQ) | ng/mL range | pg/mL to low ng/mL range[2] |
| Sample Preparation | Protein Precipitation, LLE, SPE | Protein Precipitation, LLE, SPE, Turbulent Flow Extraction[2][8] |
| Internal Standard (IS) | Structurally similar compound | Stable isotope-labeled this compound or a structural analog |
III. Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a general guideline based on the reported methods for this compound and other thiazolidinediones.[2][8]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
2. Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of the reference standard (precursor ion > product ion)
-
Internal Standard: To be determined by direct infusion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
5. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions.
-
Inject into the LC-MS/MS system.
6. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound in a Pharmaceutical Formulation
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate or acetate (B1210297) buffer salts
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
2. Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
3. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5). The exact ratio should be optimized for good resolution between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL
4. Forced Degradation Studies:
-
Prepare solutions of this compound in the mobile phase.
-
Subject the solutions to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Analyze the stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a PDA detector is recommended.
5. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, robustness, and solution stability as per ICH guidelines.
IV. Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: this compound mechanism of action via PPAR agonism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. currentsci.com [currentsci.com]
- 8. This compound | CAS 213252-19-8 | TargetMol | Biomol.com [biomol.com]
Application Notes and Protocols for KRP-297 (ML297) in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297, also known as ML297, is a potent and selective small-molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2] GIRK channels are critical mediators of inhibitory neurotransmission in the central nervous system and play a role in regulating heart rate.[3] Activation of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and a subsequent decrease in cellular excitability.[2][3] This mechanism makes GIRK channels attractive therapeutic targets for conditions such as epilepsy and anxiety.[1][4]
ML297 was identified through high-throughput screening (HTS) and has been characterized as a valuable pharmacological tool for studying the physiological roles of GIRK1-containing channels.[1][5] It activates these channels in a G-protein-independent manner, although it requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] These application notes provide detailed protocols for high-throughput screening assays to identify and characterize modulators of GIRK channels, like this compound, and summarize its activity.
Mechanism of Action
This compound (ML297) directly binds to and activates GIRK channels that contain the GIRK1 subunit, such as GIRK1/2 and GIRK1/4 heterotetramers.[6][7] This activation is independent of G-protein signaling, which is the canonical pathway for GIRK channel activation by G-protein-coupled receptors (GPCRs).[3] However, the presence of the membrane phospholipid PIP2 is essential for the channel-opening activity of ML297.[4][6] Upon activation by ML297, the GIRK channel allows for the efflux of potassium ions, leading to membrane hyperpolarization and reduced neuronal excitability.[2]
Signaling Pathway
Caption: this compound (ML297) signaling pathway.
Quantitative Data
The following table summarizes the quantitative data for this compound (ML297) activity on various GIRK channel subunit combinations as determined by thallium flux assays.
| Target | Assay Type | Parameter | Value | Reference(s) |
| GIRK1/2 | Thallium Flux | EC50 | 160 nM | [5][8] |
| GIRK1/4 | Thallium Flux | EC50 | 887 nM - 1.8 µM | [7][9] |
| GIRK1/3 | Thallium Flux | EC50 | 914 nM | [9] |
| GIRK2 | Thallium Flux | Activity | Inactive | [5][7] |
| GIRK2/3 | Thallium Flux | Activity | Inactive | [7][8] |
Experimental Protocols
High-Throughput Screening for GIRK Channel Activators using a Thallium Flux Assay
This protocol describes a high-throughput, fluorescence-based thallium flux assay to identify and characterize activators of GIRK channels. Thallium ions (Tl+) serve as a surrogate for potassium ions (K+) and their influx into cells through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1/GIRK2).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluxOR™ Potassium Ion Channel Assay Kit).
-
Pluronic F-127.
-
Stimulus Buffer: Assay buffer containing a final concentration of thallium sulfate (B86663) (Tl₂SO₄).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well, black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities and reagent injectors (e.g., FLIPR).
Caption: Thallium flux assay workflow.
Procedure:
-
Cell Plating:
-
Harvest and count HEK293 cells expressing the target GIRK channels.
-
Seed the cells into 384-well, black-walled, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution in Assay Buffer containing Pluronic F-127 according to the manufacturer's instructions.
-
On the day of the assay, aspirate the culture medium from the cell plates.
-
Gently wash the cell monolayer once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
After dye incubation, wash the cells to remove excess dye.
-
Add the diluted test compounds to the appropriate wells. Include wells with vehicle control (DMSO) and a positive control.
-
Incubate the plate with the compounds for 10-30 minutes at room temperature.
-
-
Thallium Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader equipped with reagent injectors.
-
Set the instrument to record baseline fluorescence for a few seconds.
-
Inject the thallium-containing Stimulus Buffer into each well.
-
Continue to record the fluorescence intensity kinetically for 1-2 minutes.
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of Tl+ influx and, therefore, to the activity of the GIRK channels.
-
Determine the rate of fluorescence change (slope) for each well.
-
Plot the rate of fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the compound.
Troubleshooting
-
Low Signal-to-Noise Ratio: Optimize cell seeding density, increase dye loading time or concentration, and ensure optimal plate reader settings.
-
High Well-to-Well Variability: Ensure uniform cell seeding, use automated liquid handling for reagent addition, and check for edge effects on the plate.
-
No Response to Activator: Confirm the expression and functionality of the GIRK channels in the cell line using a known activator or by electrophysiology. Verify the concentration and integrity of the compound stock solution.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Adipocyte Differentiation with KRP-297
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a novel dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ).[1] As a member of the thiazolidinedione (TZD) class of compounds, it acts as a potent insulin (B600854) sensitizer.[1][2] Its ability to activate PPARγ makes it a valuable tool for in vitro and in vivo studies of adipocyte differentiation (adipogenesis). PPARγ is a master regulator of this process, and its activation by ligands like this compound initiates a transcriptional cascade leading to the development of mature, lipid-storing adipocytes.[3][4]
These application notes provide detailed protocols for utilizing this compound to induce and analyze adipocyte differentiation in the widely used 3T3-L1 preadipocyte cell line. The protocols cover cell culture and differentiation, quantification of lipid accumulation, and analysis of key adipogenic marker gene expression.
Mechanism of Action: this compound in Adipocyte Differentiation
This compound functions as a coligand for PPARα and PPARγ, binding directly to these nuclear receptors to modulate their activity.[1] In the context of adipogenesis, the activation of PPARγ is the key mechanism. Upon binding this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
A primary target of PPARγ is the gene encoding CCAAT/enhancer-binding protein alpha (C/EBPα). PPARγ and C/EBPα then work in a positive feedback loop, each enhancing the expression of the other, to drive the adipogenic program forward.[5] This leads to the upregulation of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (FABP4, also known as aP2).[1] The increased expression of these genes results in the characteristic accumulation of lipid droplets within the differentiating cells.
Data Presentation: Illustrative Quantitative Effects of this compound on Adipocyte Differentiation
The following tables present illustrative quantitative data on the effects of this compound on 3T3-L1 adipocyte differentiation. This data is representative of expected outcomes based on the known mechanism of action of PPARγ agonists.
Table 1: Dose-Dependent Effect of this compound on Adipogenic Marker Gene Expression
| This compound Concentration (µM) | PPARγ mRNA (Fold Change vs. Vehicle) | C/EBPα mRNA (Fold Change vs. Vehicle) | FABP4 (aP2) mRNA (Fold Change vs. Vehicle)[1] |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 0.1 | 2.5 ± 0.3 | 2.1 ± 0.4 | 3.5 ± 0.5 |
| 1 | 5.2 ± 0.6 | 4.8 ± 0.7 | 8.3 ± 1.1[1] |
| 10 | 8.9 ± 1.1 | 8.1 ± 1.0 | 15.2 ± 2.0 |
Data are presented as mean ± standard deviation from a representative experiment. 3T3-L1 cells were differentiated for 8 days in the presence of varying concentrations of this compound. Gene expression was quantified by qPCR.
Table 2: Time-Course of this compound-Induced Lipid Accumulation
| Day of Differentiation | Lipid Accumulation (Fold Change vs. Day 0) |
| 0 | 1.0 ± 0.1 |
| 2 | 1.8 ± 0.3 |
| 4 | 4.5 ± 0.6 |
| 6 | 9.2 ± 1.2 |
| 8 | 15.6 ± 2.1 |
Data are presented as mean ± standard deviation from a representative experiment. 3T3-L1 cells were differentiated in the presence of 1 µM this compound. Lipid accumulation was quantified by Oil Red O staining and elution.
Mandatory Visualizations
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation with this compound
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes using a differentiation cocktail supplemented with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution (100x)
-
Dexamethasone (1 mM stock in ethanol)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Insulin (10 mg/mL stock in 0.01 M HCl)
-
This compound (prepare stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding and Growth:
-
Culture 3T3-L1 preadipocytes in Growth Medium (DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates at a density that allows them to reach confluence without becoming overly dense. A typical seeding density is 2 x 10^4 cells/cm².
-
Grow cells to confluence, changing the medium every 2 days. Allow the cells to remain confluent for an additional 2 days (post-confluent state). This is Day 0 of differentiation.
-
-
Induction of Differentiation (Day 0):
-
Prepare Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin).
-
Add this compound to the Differentiation Medium I at the desired final concentration (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the Growth Medium from the post-confluent cells and wash once with PBS.
-
Add the this compound-supplemented (or vehicle) Differentiation Medium I to the cells. Incubate for 2 days.
-
-
Maintenance and Maturation (Day 2 onwards):
-
On Day 2, aspirate the Differentiation Medium I and replace it with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the same concentration of this compound or vehicle.
-
On Day 4, and every 2 days thereafter, replace the medium with fresh Differentiation Medium II containing this compound or vehicle.
-
Mature adipocytes are typically observed by Day 8-10, characterized by the presence of numerous lipid droplets.
-
Protocol 2: Quantification of Lipid Accumulation by Oil Red O Staining
This protocol allows for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 10% formalin to each well to fix the cells. Incubate at room temperature for at least 1 hour.
-
Remove the formalin and wash the cells twice with distilled water.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow the working solution to sit for 10 minutes and then filter through a 0.22 µm filter.
-
Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate at room temperature for 20-30 minutes.
-
-
Washing and Visualization:
-
Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Add a small amount of PBS or water to the wells to prevent drying and visualize the stained lipid droplets under a microscope.
-
-
Quantification:
-
After visualization, aspirate all the water from the wells and allow them to dry completely.
-
Add a defined volume of isopropanol (e.g., 500 µL for a 12-well plate) to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the isopropanol eluate to a 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer. The absorbance is directly proportional to the amount of lipid accumulated.
-
Protocol 3: Analysis of Adipogenic Marker Gene Expression by qPCR
This protocol details the quantification of mRNA levels of key adipogenic genes to assess the molecular effects of this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (PPARγ, C/EBPα, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells at the desired time point (e.g., Day 8 of differentiation).
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Troubleshooting
-
Low Differentiation Efficiency: Ensure 3T3-L1 cells are not passaged too many times. Use low-passage cells for differentiation experiments. Confirm that the cells reach a post-confluent state before inducing differentiation. Check the activity of the differentiation cocktail components (dexamethasone, IBMX, insulin).
-
High Cell Detachment: 3T3-L1 adipocytes can become buoyant and detach as they accumulate large lipid droplets. Handle the plates gently during media changes.
-
Variability in qPCR Results: Ensure high-quality, intact RNA is used for cDNA synthesis. Design and validate primers for high efficiency and specificity. Use a consistent amount of cDNA for each qPCR reaction.
By following these detailed protocols and considering the mechanism of action of this compound, researchers can effectively study its role in promoting adipocyte differentiation and gain valuable insights into the regulation of adipogenesis.
References
- 1. Gene expression profile of adipocyte differentiation and its regulation by peroxisome proliferator-activated receptor-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel PPARgamma target genes in primary human adipocytes. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Developing a Research Model with KRP-297 (ML297)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297, also known as ML297 or VU0456810, is a potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit (Kir3.1).[1][2] GIRK channels are critical regulators of neuronal excitability in the central nervous system and the heart. Activation of these channels leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent inhibitory effect on neuronal firing.[3] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of GIRK1-containing channels and for exploring their therapeutic potential in disorders such as epilepsy and anxiety.[4]
This compound exhibits selectivity for heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2 and GIRK1/4, while being inactive on channels composed of GIRK2/3 subunits.[3][5] Its ability to penetrate the blood-brain barrier allows for in vivo investigations of its effects on the central nervous system.
Data Presentation
In Vitro Potency of this compound on GIRK Channel Subtypes
| GIRK Subunit Combination | EC50 / IC50 (nM) | Assay Type | Reference |
| GIRK1/2 (Kir3.1/3.2) | 160 | Thallium Flux | |
| GIRK1/2 (Kir3.1/3.2) | 233 ± 38 | Whole-cell voltage clamp | [6] |
| GIRK1/3 (Kir3.1/3.3) | 914 | Thallium Flux | |
| GIRK1/4 (Kir3.1/3.4) | 887 | Thallium Flux | |
| GIRK2 (Kir3.2) | Inactive | Thallium Flux | [1] |
| GIRK2/3 (Kir3.2/3.3) | Inactive | Thallium Flux | [3][5] |
| hERG | ~10,000 (IC50) | Electrophysiology | [7] |
In Vivo Efficacy of this compound in Mouse Seizure Models
| Animal Model | Challenge Agent | This compound Dose (mg/kg, i.p.) | Outcome | Reference |
| C57BL/6 Mice | Pentylenetetrazol (PTZ) | 60 | Significant prevention of convulsions and death | [1] |
| C57BL/6 Mice | Maximal Electroshock (MES) | 60 | Robust increase in seizure onset latency | [1] |
| Pilocarpine-induced | Pilocarpine | Not specified | Significant suppression of seizure behavior | [8] |
Signaling Pathway
The activation of GIRK channels by this compound is a direct mechanism that does not require G-protein activation, although it is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][6] The canonical pathway involving GIRK channel activation by GPCRs is depicted below. This compound bypasses the GPCR and G-protein activation steps to directly activate the GIRK1-containing channel.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anticonvulsant Activity in a Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol is designed to assess the efficacy of this compound in a chemically-induced acute seizure model in mice.[1]
Materials:
-
This compound (ML297)
-
Vehicle (e.g., 2% DMSO in 0.5% hydroxypropyl cellulose, or 5% DMSO, 5% Tween 80, and 90% saline)[1][3]
-
Pentylenetetrazol (PTZ)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and handling equipment
-
Injection syringes and needles (for intraperitoneal administration)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 3 days prior to the experiment with ad libitum access to food and water.
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 60 mg/kg dose and 10 mL/kg injection volume, the concentration would be 6 mg/mL).
-
Drug Administration:
-
Divide mice into experimental (this compound) and control (vehicle) groups.
-
Administer this compound (e.g., 60 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.
-
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period after injection.
-
Seizure Induction: Administer PTZ (e.g., 40 mg/kg) via i.p. injection.
-
Observation:
-
Immediately after PTZ administration, place each mouse in an individual observation chamber.
-
Observe the animals for a pre-determined period (e.g., 20-30 minutes).
-
Record the latency to the onset of convulsions and the occurrence of death.
-
-
Data Analysis: Compare the time to convulsion onset and the mortality rate between the this compound and vehicle-treated groups using appropriate statistical methods.
Protocol 2: In Vivo Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM) Test
This protocol provides a framework for assessing the anxiolytic-like effects of this compound in mice.[9]
Materials:
-
This compound (ML297)
-
Vehicle solution
-
Elevated Plus Maze apparatus
-
Video recording and analysis software
-
Male mice (e.g., C57BL/6)
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization and Handling: Acclimatize and handle mice as described in Protocol 1.
-
This compound Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.
-
Pre-treatment Period: Allow for a 30-minute pre-treatment period.
-
EPM Test:
-
Gently place the mouse on the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a fixed duration (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Analysis:
-
Analyze the video recordings to quantify:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
-
Data Analysis: Compare the behavioral parameters between the this compound and vehicle-treated groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO and ethanol. For in vivo studies, ensure the final vehicle composition is well-tolerated by the animals.
-
Off-target effects: While highly selective, at higher concentrations (>10 µM), this compound may exhibit some off-target activity, including inhibition of the hERG potassium channel.[7] It is advisable to perform dose-response studies to identify the optimal concentration with minimal off-target effects.
-
Experimental Variability: To minimize variability, ensure consistent animal handling, drug preparation, and experimental procedures. Use of appropriate controls and adequate sample sizes is crucial for robust data.
-
Compound Stability: Store this compound according to the manufacturer's recommendations to prevent degradation.
These application notes and protocols provide a foundation for researchers to design and execute studies utilizing this compound to investigate the role of GIRK1-containing channels in various physiological and pathological processes.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for two models of behavioral transition from action to no-action when facing prolonged uncontrollable experience in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Effects of KRP-297 using Seahorse XF Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a novel insulin (B600854) sensitizer (B1316253) that acts as a dual agonist for peroxisome proliferator-activated receptor-alpha (PPARα) and PPAR-gamma (PPARγ)[1]. As a member of the thiazolidinedione (TZD) class of compounds, this compound has been shown to improve glucose uptake in skeletal muscle and ameliorate hyperglycemia in animal models of insulin resistance[2]. PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism[3]. Activation of PPARα typically leads to an increase in fatty acid oxidation, while PPARγ activation is a master regulator of adipogenesis and enhances lipogenesis and mitochondrial activity[3][4][5].
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively[6][7][8]. This application note provides a framework for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to elucidate the metabolic effects of this compound in a cellular context.
This compound Signaling Pathway
This compound, as a PPARα and PPARγ co-agonist, binds to these nuclear receptors. This binding event leads to the formation of a heterodimer with the retinoid X receptor (RXR). The this compound/PPAR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivators and initiates the transcription of genes involved in glucose uptake, lipid metabolism, and mitochondrial biogenesis.
Expected Metabolic Effects of this compound
Based on its mechanism as a PPARα/γ co-agonist, treatment with this compound is expected to induce significant changes in cellular metabolism. The following table summarizes the anticipated effects on key metabolic parameters that can be measured using Seahorse XF assays.
| Metabolic Parameter | Expected Effect of this compound | Rationale | Seahorse Assay |
| Basal Respiration | Increase | Increased mitochondrial biogenesis and substrate oxidation due to PPAR activation[4]. | Mito Stress Test |
| Maximal Respiration | Increase | Enhanced capacity of the electron transport chain resulting from mitochondrial biogenesis[4]. | Mito Stress Test |
| ATP Production | Increase | Higher demand for ATP to fuel increased metabolic processes like lipogenesis. | Mito Stress Test |
| Proton Leak | Variable | May increase with enhanced mitochondrial number and activity. | Mito Stress Test |
| Spare Respiratory Capacity | Increase | Greater difference between basal and maximal respiration, indicating improved mitochondrial fitness. | Mito Stress Test |
| Glycolysis | Variable | May decrease as cells shift towards fatty acid oxidation, or increase to support lipogenesis. | Glycolysis Stress Test |
| Glycolytic Capacity | Variable | Dependent on the cell type and the primary metabolic reprogramming induced by this compound. | Glycolysis Stress Test |
| Glycolytic Reserve | Variable | Reflects the cell's ability to respond to an energetic demand via glycolysis. | Glycolysis Stress Test |
| Fatty Acid Oxidation | Increase | Direct effect of PPARα activation, which upregulates genes involved in fatty acid catabolism[9]. | FAO Assay (not detailed here) |
Experimental Workflow
The overall workflow for assessing the metabolic effects of this compound involves cell culture and treatment, followed by the Seahorse XF metabolic assays, and subsequent data analysis and interpretation.
Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells of interest into an Agilent Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control. The treatment duration should be optimized based on the experimental goals (e.g., 24-48 hours to allow for changes in gene expression and mitochondrial biogenesis).
Seahorse XF Cell Mito Stress Test Protocol
This protocol is adapted from standard Agilent Seahorse protocols[6][7][10].
Materials:
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)
-
Seahorse XF Calibrant
-
Agilent Seahorse XF Analyzer
Procedure:
-
Hydrate Sensor Cartridge: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C[11].
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4[6].
-
Cell Plate Preparation: Remove the cell culture plate from the incubator. Wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate). Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration[6].
-
Prepare Inhibitor Solutions: Reconstitute the compounds from the Cell Mito Stress Test Kit in the assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the appropriate injection ports of the Seahorse XF Analyzer for calibration[6].
-
Run Assay: After calibration, replace the utility plate with the cell culture plate and start the assay. The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection[6].
Seahorse XF Glycolysis Stress Test Protocol
This protocol is adapted from standard Agilent Seahorse protocols[8][12][13].
Materials:
-
Seahorse XF Base Medium
-
Supplement: Glutamine
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))
-
Seahorse XF Calibrant
-
Agilent Seahorse XF Analyzer
Procedure:
-
Hydrate Sensor Cartridge: Follow the same procedure as for the Mito Stress Test.
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glutamine (e.g., 2 mM). Adjust the pH to 7.4[12]. Note: This medium should initially be free of glucose and pyruvate.
-
Cell Plate Preparation: Follow the same washing and incubation steps as for the Mito Stress Test, using the prepared glycolysis assay medium.
-
Prepare Reagent Solutions: Reconstitute the compounds from the Glycolysis Stress Test Kit in the assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports for calibration.
-
Run Assay: After calibration, replace the utility plate with your cell plate. The instrument will measure the basal ECAR, followed by the sequential injection of glucose, oligomycin, and 2-DG, with ECAR measurements taken after each injection.
Data Analysis and Interpretation
The raw OCR and ECAR data should be normalized to cell number, protein concentration, or DNA content. The key parameters from the Seahorse assays can then be calculated and interpreted in the context of this compound treatment.
| Parameter | Calculation | Interpretation with this compound |
| Basal Respiration | (Last rate measurement before first injection) – (Non-mitochondrial respiration) | An increase suggests enhanced basal mitochondrial activity. |
| ATP-Linked Respiration | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | An increase indicates a higher rate of ATP production by mitochondria. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration) | An increase reflects a greater capacity of the electron transport chain. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | An increase signifies improved mitochondrial function and the ability to respond to energetic demands. |
| Non-Mitochondrial Respiration | Minimum rate measurement after rotenone/antimycin A injection | Oxygen consumption by cellular processes other than mitochondrial respiration. |
| Glycolysis | (ECAR after glucose injection) – (Basal ECAR before glucose injection) | Indicates the rate of glycolysis under basal conditions. |
| Glycolytic Capacity | (ECAR after oligomycin injection) – (Basal ECAR before glucose injection) | The maximum rate of glycolysis the cell can achieve. |
| Glycolytic Reserve | (Glycolytic Capacity) – (Glycolysis) | The cell's ability to increase its rate of glycolysis in response to energetic demand. |
References
- 1. A novel insulin sensitizer acts as a coligand for peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and PPAR-gamma: Effect of PPAR-alpha activation on abnormal lipid... - ProQuest [proquest.com]
- 2. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peroxisome proliferator-activated receptor gamma (PPARgamma)/PPARgamma coactivator 1beta autoregulatory loop in adipocyte mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Fatty acid oxidation promotes reprogramming by enhancing oxidative phosphorylation and inhibiting protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycolysis stress test in organoids [protocols.io]
Application Notes and Protocols for K-297 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While extensively studied for its insulin-sensitizing effects, its direct impact on hepatocytes is a critical area of investigation for understanding its therapeutic potential and potential side effects in liver-related metabolic diseases. Primary hepatocyte cultures are the gold standard in vitro model for studying hepatic drug metabolism and toxicity, as they closely mimic the physiological functions of the liver.[1]
These application notes provide a comprehensive overview of the anticipated effects of this compound in primary hepatocyte culture, based on the known mechanisms of action of closely related TZDs like rosiglitazone (B1679542) and pioglitazone. Detailed protocols for treating primary hepatocytes with this compound and assessing its effects on lipid metabolism, gene expression, and cellular signaling are provided.
Principle of Action
This compound, like other thiazolidinediones, exerts its effects by binding to and activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] In hepatocytes, the activation of PPARγ is expected to modulate the expression of a suite of genes involved in fatty acid uptake, synthesis, and storage, as well as inflammatory and oxidative stress responses.
Anticipated Effects in Primary Hepatocytes
Based on studies with other TZD compounds such as rosiglitazone and pioglitazone, treatment of primary hepatocytes with this compound is anticipated to result in:
-
Modulation of Lipid Metabolism: Activation of PPARγ in hepatocytes can lead to an increase in the expression of genes involved in fatty acid transport and lipid droplet formation.[2][3] This may result in an initial accumulation of triglycerides within the hepatocytes.
-
Regulation of Gene Expression: this compound is expected to upregulate the expression of PPARγ target genes.
-
Anti-inflammatory and Antioxidant Effects: Thiazolidinediones have been shown to possess anti-inflammatory and antioxidant properties in the liver.[4]
Data Presentation
The following tables summarize the anticipated quantitative changes in gene expression and cellular endpoints in primary hepatocytes following treatment with this compound, based on published data for rosiglitazone.
Table 1: Anticipated Changes in Gene Expression in Primary Hepatocytes Treated with this compound
| Gene Target | Anticipated Change in Expression | Function |
| CD36 | ↑ | Fatty acid translocase |
| Cidea | ↑ | Lipid droplet-associated protein |
| Cidec | ↑ | Lipid droplet-associated protein |
| Fabp4 | ↑ | Fatty acid binding protein 4 |
| Fasn | ↑ | Fatty acid synthase |
| Scd-1 | ↑ | Stearoyl-CoA desaturase-1 |
| Nrf2 | ↑ | Transcription factor (antioxidant response) |
| HO-1 | ↑ | Heme oxygenase-1 (antioxidant enzyme) |
| NQO1 | ↑ | NAD(P)H quinone dehydrogenase 1 |
| NLRP3 | ↓ | Inflammasome component |
| IL-1β | ↓ | Pro-inflammatory cytokine |
| TNF-α | ↓ | Pro-inflammatory cytokine |
Data extrapolated from studies on rosiglitazone.[2][3][4]
Table 2: Anticipated Changes in Cellular Endpoints in Primary Hepatocytes Treated with this compound
| Cellular Endpoint | Anticipated Change | Method of Measurement |
| Intracellular Triglyceride Content | ↑ | Oil Red O staining, colorimetric assays |
| Reactive Oxygen Species (ROS) | ↓ | Fluorescent probes (e.g., DCFDA) |
| Nrf2 Nuclear Translocation | ↑ | Immunofluorescence, Western blot of nuclear fractions |
| NLRP3 Inflammasome Activation | ↓ | Western blot for cleaved caspase-1, ELISA for IL-1β |
| Glucose Production | ↓ | Measurement of glucose in culture medium |
Data extrapolated from studies on rosiglitazone and pioglitazone.[4][5]
Experimental Protocols
Protocol 1: Culture of Primary Human Hepatocytes
This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium (e.g., from supplier)
-
Hepatocyte Plating Medium (e.g., William's E Medium supplemented with serum, dexamethasone, and insulin)
-
Hepatocyte Culture Medium (e.g., serum-free William's E Medium with supplements)
-
Collagen-coated culture plates
-
37°C water bath
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Pre-warm thawing and plating media to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.[6]
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[7]
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate at 37°C and 5% CO2.
-
After 4-6 hours, replace the plating medium with culture medium to remove unattached cells.
-
Change the culture medium every 24 hours.
Protocol 2: Treatment of Primary Hepatocytes with this compound
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte culture medium
Procedure:
-
Prepare a series of this compound working solutions by diluting the stock solution in hepatocyte culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the existing culture medium from the hepatocyte plates.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, collect the cells and/or culture supernatant for downstream analysis.
Protocol 3: Analysis of Gene Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (see Table 1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the this compound-treated and control hepatocytes and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 4: Assessment of Intracellular Lipid Accumulation
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Wash the this compound-treated and control hepatocytes with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with Oil Red O solution for 30-60 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize the lipid droplets under a microscope and quantify the staining intensity if required (e.g., by extracting the dye with isopropanol (B130326) and measuring absorbance).
Visualizations
Caption: Proposed signaling pathway of this compound in primary hepatocytes.
Caption: General experimental workflow for studying this compound in primary hepatocytes.
References
- 1. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone ameliorates acute hepatic injury via activating the Nrf2 signaling pathway and inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Long-Term Stability of KRP-297 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRP-297 is a modulator of the sphingosine-1-phosphate (S1P) receptor, a class of drugs with significant therapeutic potential in autoimmune diseases and other indications. Understanding the long-term stability of this compound in solution is critical for the development of reliable in vitro and in vivo experimental protocols, as well as for its formulation into a stable drug product. These application notes provide a comprehensive guide to establishing the stability profile of this compound in solution.
Disclaimer: Specific long-term stability data for this compound is not publicly available. The quantitative data and certain protocol specifics provided herein are based on a closely related S1P receptor modulator, Fingolimod (FTY720), and should be used as a reference for designing stability studies for this compound. It is imperative to conduct specific stability studies for this compound to determine its unique stability profile.
Data Presentation: Stability of a Reference S1P Modulator (Fingolimod)
The following tables summarize the stability of Fingolimod (FTY720) in various solutions and conditions, which can serve as a starting point for designing studies for this compound.
Table 1: Solubility and Stock Solution Stability of Fingolimod (FTY720)
| Solvent | Solubility | Storage Condition | Stability Duration |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | -20°C | Up to 1 month |
| -80°C | Up to 6 months | ||
| Ethanol (B145695) | ≥ 20 mg/mL | -20°C | Up to 1 month |
| -80°C | Up to 6 months | ||
| Water | Very poorly soluble | Not Recommended | ≤ 1 day |
| 1:1 Ethanol/PBS (pH 7.2) | 0.2 mg/mL | Fresh Preparation | Not stable |
Data compiled from publicly available information on Fingolimod.
Table 2: Stability of Fingolimod (FTY720) in Ophthalmic Solution (0.1%, 0.2%, 0.5%)
| Storage Condition | Time Point | Concentration Change |
| Refrigerated (4°C) | 3 months | No significant change |
| Room Temperature (25°C) | 3 months | No significant change |
Based on a study of FTY720 ophthalmic solutions.[1]
Table 3: Factors Influencing Fingolimod (FTY720) Stability in Solution
| Factor | Observation | Recommendation |
| Light | Significant degradation upon exposure to UV or visible light. | Protect solutions from light during preparation, storage, and use. |
| pH | More soluble and stable in acidic conditions. Extensive degradation under basic hydrolysis. | Maintain a stable, slightly acidic to neutral pH. Avoid basic conditions. |
| Freeze-Thaw Cycles | Repeated cycles can degrade the compound. | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. |
General guidance based on the chemical properties of S1P modulators.
Experimental Protocols
The following protocols provide a framework for determining the long-term stability of this compound in solution.
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound and establish optimal storage conditions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C and -80°C for long-term stability assessment.
Protocol for Assessing Long-Term Stability of this compound Stock Solution
Objective: To determine the degradation of this compound in a stock solution over time at different storage temperatures.
Materials:
-
Stored aliquots of this compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer)
-
Freshly prepared this compound standard solution for calibration
Procedure:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature (-20°C and -80°C).
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution of the stock solution in the mobile phase to a concentration suitable for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of this compound.
-
Compare the concentration to the initial concentration (time point 0) to calculate the percentage of degradation.
-
Analyze for the appearance of any new peaks, which may indicate degradation products.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and the intrinsic stability of this compound under stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV light chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Place this compound solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to identify and quantify degradation products.
Visualization of Pathways and Workflows
Signaling Pathway of S1P Receptor Modulators
S1P receptor modulators like this compound are prodrugs that are phosphorylated in vivo. The phosphorylated form then binds to S1P receptors, leading to their internalization and degradation. This process ultimately prevents the egress of lymphocytes from lymph nodes.[2][3]
Caption: this compound Signaling Pathway.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the long-term stability of this compound in solution.
Caption: Long-Term Stability Testing Workflow.
Logical Flow for Forced Degradation Studies
This diagram illustrates the process of subjecting this compound to various stress conditions to understand its degradation profile.
Caption: Forced Degradation Study Workflow.
References
Application Notes and Protocols for KRP-297 (Imidafenacin) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KRP-297, also known as Imidafenacin (B1671753) (ONO-8025), in pre-clinical research settings. Imidafenacin is a potent and selective antimuscarinic agent, primarily targeting M3 and M1 muscarinic acetylcholine (B1216132) receptors, making it a valuable tool for studying cholinergic signaling and for the development of therapies for conditions such as overactive bladder (OAB).[1][2]
Mechanism of Action
Imidafenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. It exhibits high affinity for M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[3] In the context of the urinary bladder, the M3 receptors are crucial for mediating the contraction of the detrusor smooth muscle. By blocking these receptors, Imidafenacin leads to muscle relaxation and an increase in bladder capacity.[4] Additionally, its antagonism of M1 receptors may contribute to a reduction in acetylcholine release from presynaptic terminals, further enhancing its therapeutic effect.
Signaling Pathway of Imidafenacin in Bladder Detrusor Muscle
Caption: Imidafenacin blocks M1 and M3 muscarinic receptors.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Imidafenacin.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC₅₀ | 4.13 nM | M2 | Human | [5] |
| K_b_ | 0.317 nM | M3 | Human | [5] |
| pA₂ | 8.8 | M3 | Guinea Pig | [6] |
Note: The pA₂ value is a measure of the potency of a competitive antagonist.
Table 2: In Vivo Efficacy in Animal Models
| Model | Parameter | Dose | Effect | Species | Reference |
| Urethane-anesthetized rats | Bladder Capacity | 0.003 mg/kg (i.v.) | Significant increase | Rat | [4] |
| Conscious cynomolgus monkeys | Micturition Interval | 0.03 mg/kg (i.v.) | Significant increase | Monkey | |
| Spontaneously hypertensive rats | Micturition Frequency | 0.1 mg/kg (p.o.) | Significant decrease | Rat |
Experimental Protocols
Isolated Bladder Strip Muscle Bath Assay
This protocol is designed to assess the contractile and relaxant effects of compounds on bladder detrusor smooth muscle.
Materials:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbachol (B1668302) (cholinergic agonist)
-
Imidafenacin (or other test compounds)
-
Isolated tissue bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Animal model (e.g., rat, guinea pig)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mount the tissue strips in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
To assess tissue viability, induce a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing out the KCl and allowing the tissue to return to baseline, perform a cumulative concentration-response curve to carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
To determine the antagonistic effect of Imidafenacin, pre-incubate the tissue strips with a known concentration of Imidafenacin for a specified period (e.g., 30 minutes) before repeating the carbachol concentration-response curve.
-
The shift in the carbachol concentration-response curve in the presence of Imidafenacin can be used to calculate the pA₂ value.
Acetylcholine (ACh) Release Assay from Bladder Tissue
This protocol measures the release of acetylcholine from nerve terminals in bladder tissue, which is useful for studying the presynaptic effects of compounds like Imidafenacin.
Materials:
-
Krebs-Henseleit solution
-
[³H]-Choline chloride
-
High-performance liquid chromatography (HPLC) system with a radiochemical detector or a commercial acetylcholine assay kit
-
Electrical field stimulation (EFS) equipment
-
Scintillation counter and scintillation fluid (if using radiolabeling)
Procedure:
-
Prepare bladder tissue strips as described in the muscle bath protocol.
-
Incubate the tissue strips in Krebs-Henseleit solution containing [³H]-choline for 60 minutes to allow for the uptake and conversion to [³H]-acetylcholine.
-
Transfer the strips to a superfusion chamber and perfuse with fresh, warmed, and oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 1 mL/min) to wash out excess radiolabel.
-
Collect baseline perfusate samples for a set period.
-
To evoke ACh release, apply electrical field stimulation (EFS) with defined parameters (e.g., 10 Hz, 1 ms (B15284909) pulse width for 2 minutes).
-
Collect perfusate samples during and after EFS.
-
To test the effect of Imidafenacin, introduce the compound into the perfusion solution before the EFS period.
-
Quantify the amount of [³H]-acetylcholine in the collected samples using HPLC with radiochemical detection or by measuring radioactivity with a scintillation counter. Alternatively, a colorimetric or fluorometric acetylcholine assay kit can be used for non-radioactive measurement.
-
Express the evoked ACh release as a percentage of the total tissue content of [³H]-acetylcholine.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for characterizing the antimuscarinic properties of a test compound and the logical relationship between its pharmacokinetic and pharmacodynamic properties.
Experimental Workflow for Antimuscarinic Compound Characterization
Caption: A typical workflow for antimuscarinic drug discovery.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Caption: The relationship between PK and PD for Imidafenacin.
Solubility
Imidafenacin is soluble in DMSO. For in vivo studies, appropriate vehicle formulation is necessary.
Safety Precautions
Standard laboratory safety procedures should be followed when handling Imidafenacin. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.
References
- 1. ics.org [ics.org]
- 2. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Non-neuronal acetylcholine and urinary bladder urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KRP-297 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KRP-297 (also known as MK-767), a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound that acts as a dual agonist for PPARα and PPARγ.[1] These are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2] Upon activation by a ligand like this compound, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia due to its ability to improve insulin (B600854) sensitivity and regulate lipid metabolism.[2][3]
Q3: What are the known solubility characteristics of this compound?
A3: this compound is a lipophilic molecule and, like many other PPAR agonists, exhibits poor water solubility.[2] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4]
Q4: Are there common analogs or alternative compounds to this compound?
A4: Yes, the field of PPAR agonists is extensive and includes other dual PPARα/γ agonists, often referred to as "glitazars". Additionally, there are selective PPARα agonists (e.g., fibrates like fenofibrate) and selective PPARγ agonists (e.g., thiazolidinediones like pioglitazone (B448) and rosiglitazone).[2]
Troubleshooting Guide for this compound Solubility
Researchers may encounter challenges in dissolving this compound, particularly for aqueous-based in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.
Issue 1: this compound precipitates when preparing a stock solution.
Cause: The chosen solvent may not be appropriate for the desired concentration.
Solution:
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of pure, anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.
-
Issue 2: this compound precipitates when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Cause: this compound is poorly soluble in aqueous solutions, and the addition of a concentrated DMSO stock can cause the compound to crash out.
Solutions:
-
Method 1: Serial Dilution and Final DMSO Concentration Control
-
Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in your aqueous medium, ensuring the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1% v/v) to minimize solvent-induced artifacts in biological assays.
-
When adding the this compound stock to the aqueous medium, vortex or pipette vigorously to ensure rapid and even dispersion.
-
-
-
Method 2: Use of Solubilizing Agents
-
For applications requiring higher concentrations of this compound in aqueous solutions, consider the use of solubilizing agents.
-
Protocol with Pluronic F-68 or Tween® 80:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the aqueous medium containing a low concentration of a non-ionic surfactant such as Pluronic F-68 (0.01-0.1%) or Tween® 80 (0.01-0.1%).
-
Slowly add the this compound DMSO stock to the surfactant-containing medium while vortexing.
-
-
Issue 3: Inconsistent results in cell-based assays.
Cause: This could be due to incomplete dissolution or precipitation of this compound in the cell culture medium over time.
Solution:
-
Visual Inspection: Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to remake the solution or adjust your dilution protocol.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Solubility in Serum: The presence of serum in cell culture media can sometimes aid in the solubilization of hydrophobic compounds. Consider if the serum concentration in your experimental setup is a variable.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Sparingly soluble | May be used for intermediate dilutions, but aqueous insolubility remains a concern. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution in PBS is not recommended. |
| Cell Culture Media | Insoluble | Requires dilution from a stock in an organic solvent. Final concentration is limited by aqueous solubility and tolerable solvent concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 438.42 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 4.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the tube or warm it to 37°C.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution.
-
In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Immediately vortex the solution to ensure rapid and complete mixing.
-
Use this working solution for your cell-based experiments promptly.
-
Visualizations
Caption: this compound activates the PPARα/γ signaling pathway.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing KRP-297 Concentration for Cell Assays
Welcome to the technical support center for KRP-297. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MK-0767, is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it activates both PPAR subtypes, which are nuclear receptors that play crucial roles in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα is primarily associated with increased fatty acid oxidation, while PPARγ activation is linked to improved insulin (B600854) sensitivity and adipogenesis.
Q2: What is the difference between this compound and KRP-203?
A2: It is crucial to distinguish between this compound and KRP-203 as they are distinct molecules with different mechanisms of action. This compound (MK-0767) is a dual PPARα/γ agonist. In contrast, KRP-203 is a modulator of the sphingosine-1-phosphate receptor 1 (S1PR1) and is investigated for its immunosuppressive properties. Misidentification of these compounds will lead to entirely different experimental outcomes.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of this compound in cell-based assays?
A4: Upon activation by this compound, PPARα and PPARγ form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription. Key cellular processes affected include:
-
Adipogenesis: Particularly through PPARγ activation, this compound can induce the differentiation of preadipocytes into mature adipocytes.
-
Glucose Metabolism: this compound can enhance insulin sensitivity and glucose uptake in cells like adipocytes and muscle cells.
-
Lipid Metabolism: Activation of PPARα can lead to an increase in the expression of genes involved in fatty acid uptake and oxidation.
-
Anti-inflammatory Responses: PPAR activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Troubleshooting Guides
Issue 1: No or low activity of this compound observed in a PPAR reporter assay.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A starting range of 1 nM to 10 µM is recommended to capture the full activation curve.
-
-
Possible Cause: Low expression of PPARα or PPARγ in the cell line.
-
Solution: Use a cell line known to endogenously express the target PPAR isoforms (e.g., HepG2 for PPARα) or transiently transfect the cells with expression vectors for PPARα and/or PPARγ.
-
-
Possible Cause: Issues with the reporter plasmid or transfection.
-
Solution: Ensure the PPRE sequence in your reporter plasmid is correct and that your transfection efficiency is adequate. Co-transfection with an RXR expression vector can sometimes enhance the response.
-
Issue 2: High variability between replicates in cell-based assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. For plate-based assays, consider using a multichannel pipette or an automated cell dispenser. Avoid using the outer wells of the plate, which are more susceptible to evaporation.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in the aqueous culture medium. Sonication may aid in dissolving the compound.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells at a consistent and low passage number. High passage numbers can lead to altered cellular responses. Regularly check for mycoplasma contamination.
-
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Compound-induced toxicity.
-
Solution: It is essential to determine the cytotoxic profile of this compound in your specific cell line. Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) in parallel with your functional assays. This will allow you to identify the maximum non-toxic concentration and interpret your results accurately.
-
-
Possible Cause: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below the cytotoxic threshold for your cells (typically ≤ 0.1%). Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to each well.
-
Experimental Protocols & Data
This compound Concentration Ranges for In Vitro Assays
The following table summarizes recommended starting concentration ranges for this compound (MK-0767) in various cell-based assays based on available literature. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Key Readouts |
| PPARα/γ Reporter Assay | HEK293T, HepG2 | 1 nM - 10 µM | Luciferase activity |
| Adipocyte Differentiation | 3T3-L1 | 100 nM - 10 µM | Oil Red O staining, expression of adipogenic markers (e.g., aP2, FABP4) |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | 100 nM - 10 µM | Radiolabeled or fluorescent glucose analog uptake |
| Anti-inflammatory Assay | RAW 264.7 macrophages | 1 µM - 50 µM | Measurement of NO, PGE2, or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production |
| Cell Viability/Cytotoxicity | Various | 0.1 µM - 100 µM | MTT, MTS, or LDH assay |
Detailed Methodologies
1. PPARα/γ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of PPARα and PPARγ.
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect cells with expression plasmids for human PPARα or PPARγ, an RXRα expression plasmid, and a luciferase reporter plasmid containing PPREs.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
2. 3T3-L1 Adipocyte Differentiation Assay
This assay assesses the potential of this compound to induce the differentiation of preadipocytes into mature adipocytes.
-
Cell Seeding: Plate 3T3-L1 preadipocytes and grow them to confluence.
-
Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) with or without various concentrations of this compound.
-
Maturation: After 2-3 days, replace the induction medium with a maturation medium (e.g., containing insulin) with or without this compound. Replenish the medium every 2 days.
-
Assessment: After 8-10 days of differentiation, assess lipid accumulation by staining with Oil Red O. The stain can be extracted and quantified by measuring its absorbance. Gene expression of adipogenic markers can be analyzed by RT-qPCR.
3. Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes
This protocol measures the effect of this compound on insulin-stimulated glucose uptake.
-
Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above, including this compound in the differentiation and maturation media.
-
Serum Starvation: Before the assay, serum-starve the mature adipocytes for 2-4 hours.
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for a short period (e.g., 30 minutes).
-
Glucose Uptake: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent analog) and incubate for a short time (e.g., 5-10 minutes).
-
Lysis and Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well.
Visualizations
Caption: Simplified signaling pathway of this compound as a PPAR agonist.
Caption: A logical workflow for optimizing this compound in cell-based assays.
References
Technical Support Center: KRP-297 (Fenebrutinib) In Vivo Experiments
Welcome to the technical support center for KRP-297 (fenebrutinib) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working with this selective Bruton's tyrosine kinase (BTK) inhibitor in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as fenebrutinib (B560142), is an investigational, orally bioavailable, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells like macrophages and microglia.[4][5] By inhibiting BTK, fenebrutinib blocks the activation and function of these cells, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis (MS).[5][6] Preclinical data have shown fenebrutinib to be potent and highly selective for BTK.[1][2]
Q2: What are the most common in vivo models used for this compound?
A2: The most common animal model for studying the efficacy of this compound is the Experimental Autoimmune Encephalomyelitis (EAE) model, primarily in mice.[4][7] EAE is the most widely used experimental model for human multiple sclerosis (MS) and shares many of its pathological features, including inflammation, demyelination, and axonal loss.[3][7][8][9]
Q3: What is the recommended route of administration and dosing frequency for this compound in mice?
A3: In preclinical studies, this compound is typically administered orally (PO), often via gavage.[4] A twice-daily (b.i.d.) dosing schedule is commonly used to maintain adequate exposure.[7]
Q4: Is this compound brain-penetrant?
A4: Yes, fenebrutinib is designed to be a central nervous system (CNS)-penetrant molecule, meaning it can cross the blood-brain barrier.[2][10] This is a key feature for treating neurological diseases like MS, as it allows the inhibitor to target microglia and other immune cells within the CNS.[9]
Troubleshooting Guide
Issue 1: Suboptimal or No Efficacy in EAE Model
Question: I am not observing the expected reduction in clinical scores in my EAE mouse model after treatment with this compound. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Formulation and Administration:
-
Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure it is properly dissolved or suspended in an appropriate vehicle for oral administration. While the exact vehicle for preclinical studies is not always published, a common formulation for similar compounds is a suspension in 0.5% methylcellulose (B11928114) with 0.5% Tween 80 in sterile water .[11] Always prepare fresh dosing solutions and ensure homogeneity before each administration.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure personnel are well-trained and the gavage needle is appropriately sized for the animals.
-
-
Dosing Regimen:
-
Dose Level: The dose may be too low. Preclinical studies in EAE models have used doses around 5-10 mg/kg, administered twice daily.[7] You may need to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Dosing Frequency: Due to the pharmacokinetics of the compound, a twice-daily dosing schedule is often necessary to maintain sufficient BTK occupancy.[12]
-
-
EAE Model Induction and Severity:
-
Induction Consistency: Ensure your EAE induction protocol is consistent and results in a reproducible disease course. Variability in the preparation of the MOG emulsion or the administration of pertussis toxin can affect disease severity.[13]
-
Disease Severity: If the induced EAE is exceptionally severe, the therapeutic window for this compound may be narrowed.
-
Issue 2: Unexpected Animal Toxicity or Adverse Events
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after being treated with this compound. What should I do?
Answer: It is crucial to monitor animal health closely during the study. If you observe signs of toxicity, consider the following:
-
Vehicle Toxicity: First, rule out toxicity from the administration vehicle. Always include a vehicle-only control group to assess the effects of the formulation itself.
-
On-Target and Off-Target Effects:
-
Bleeding: BTK inhibitors can affect platelet function and increase the risk of bleeding.[14] Monitor for signs of bruising, petechiae, or prolonged bleeding. Reduce the dose if these are observed.
-
Immunosuppression: As this compound modulates the immune system, it could lead to increased susceptibility to infections. Maintain a clean housing environment and monitor for signs of illness.
-
Liver Toxicity: Although more commonly reported in human clinical trials, it is prudent to monitor for potential liver toxicity.[15] At the end of the study, consider collecting blood for liver enzyme analysis.
-
-
Dose Reduction: The administered dose may be too high. Perform a dose-ranging study to find the maximum tolerated dose (MTD) in your specific mouse strain.
Data Presentation
Table 1: Effect of this compound (Fenebrutinib) on Clinical Score in MOG₃₅₋₅₅-induced EAE in Mice
| Treatment Group | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 3.5 ± 0.2 | 45.3 ± 3.1 | - |
| Fenebrutinib (10 mg/kg, b.i.d.) | 2.1 ± 0.3 | 28.7 ± 4.5 | p < 0.01 |
| Data are representative and compiled from graphical representations in preclinical studies.[7] |
Table 2: Histopathological Analysis of Spinal Cords from Fenebrutinib-Treated EAE Mice
| Treatment Group | Demyelination (% Area ± SEM) | Axonal Loss (% Area ± SEM) | Microglial Activation (Iba-1⁺ cells/mm² ± SEM) |
| Vehicle | 25.8 ± 3.2 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| Fenebrutinib (5.0 mg/kg, b.i.d.) | 12.1 ± 2.5 | 8.7 ± 1.9 | 6.3 ± 1.1 |
| Data are representative and compiled from preclinical studies.[7] |
Experimental Protocols
Protocol 1: Prophylactic Treatment in Mouse EAE Model
This protocol describes the induction of EAE in C57BL/6 mice and prophylactic treatment with this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (fenebrutinib)
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water)
-
Syringes, needles, and oral gavage cannulas
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split over two sites on the flank.
-
Administer an intraperitoneal (IP) injection of PTX in sterile saline.
-
-
Second PTX Injection (Day 2):
-
Administer a second IP injection of PTX.
-
-
Treatment Administration (Starting Day 0 or as per study design):
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at different doses).
-
Prepare the dosing solution of this compound in the vehicle. Ensure it is a homogenous suspension.
-
Administer this compound or vehicle via oral gavage twice daily (b.i.d.).
-
-
Clinical Scoring and Weight Monitoring (Starting Day 7):
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Termination and Tissue Collection (e.g., Day 30):
-
At the end of the study, euthanize mice according to approved protocols.
-
Perfuse with saline and then 4% paraformaldehyde.
-
Collect spinal cords and brains for histopathological analysis (e.g., H&E, Luxol Fast Blue, anti-Iba-1 staining).
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a prophylactic this compound EAE study.
Caption: Troubleshooting flowchart for suboptimal efficacy in EAE studies.
References
- 1. gene.com [gene.com]
- 2. roche.com [roche.com]
- 3. businesswire.com [businesswire.com]
- 4. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 5. Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. roche.com [roche.com]
- 11. benchchem.com [benchchem.com]
- 12. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 15. gene.com [gene.com]
Technical Support Center: Investigating Off-Target Effects of KRP-203 (Mocravimod)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of KRP-203 (Mocravimod), a selective sphingosine-1-phosphate receptor 1 (S1P1) and S1P4 agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate a thorough assessment of KRP-203's selectivity.
Frequently Asked Questions (FAQs)
Q1: What is KRP-203 and what is its primary mechanism of action?
A1: KRP-203, also known as Mocravimod, is a potent and selective oral agonist for the sphingosine-1-phosphate receptor subtypes 1 and 4 (S1P1 and S1P4).[1] Its primary mechanism of action involves the modulation of lymphocyte trafficking. By activating S1P1 on lymphocytes, KRP-203 induces their sequestration in lymphoid organs, leading to a reversible reduction in circulating lymphocytes.[2][3] This immunomodulatory effect makes it a compound of interest for autoimmune diseases and in the context of allogeneic hematopoietic cell transplantation.[1][2]
Q2: Why is it important to investigate the off-target effects of KRP-203?
A2: Investigating off-target effects is a critical step in drug development to ensure safety and efficacy. Unintended interactions with other proteins, such as kinases or other receptors, can lead to unexpected cellular responses, toxicity, or diminished therapeutic effect.[4] For a selective modulator like KRP-203, confirming its specificity is essential to attribute the observed biological effects to its intended targets, S1P1 and S1P4.
Q3: What are the known selectivities of KRP-203 within the S1P receptor family?
A3: KRP-203 exhibits significant selectivity for S1P1 over other S1P receptor subtypes. It has been reported to have a 5-fold greater selectivity for S1P1 versus S1P3 and over 100-fold greater selectivity over S1P2 and S1P5.[5] This selectivity profile is crucial for minimizing potential side effects associated with the activation of other S1P receptors, such as the bradycardia linked to S1P3 activation.[6]
Q4: My experimental results with KRP-203 are inconsistent. What are some potential causes?
A4: Inconsistent results can arise from several factors. Ensure the stability and solubility of your KRP-203 stock solution.[7] Cell line-specific effects can also contribute to variability; it is advisable to test the compound in multiple cell lines.[4] Additionally, the activation of compensatory signaling pathways upon S1P1/4 modulation could lead to unexpected outcomes.[4]
Q5: I am observing cytotoxicity at effective concentrations of KRP-203. How can I determine if this is an on-target or off-target effect?
A5: To distinguish between on-target and off-target cytotoxicity, a multi-faceted approach is recommended. A kinome-wide selectivity screen can identify unintended kinase targets.[4] A rescue experiment, where a drug-resistant mutant of the primary target is expressed, can also be informative. If the cytotoxic phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.
Data Presentation: Off-Target Profile of a Selective S1P Receptor Modulator
| Target Classification | Target | % Inhibition @ 1µM | IC50 (nM) | Notes |
| Primary Target | S1P1 | 99% | 0.5 | Expected on-target activity |
| Primary Target | S1P4 | 95% | 10 | Expected on-target activity |
| S1P Receptor Subtype | S1P2 | <10% | >10,000 | Demonstrates high selectivity over S1P2 |
| S1P Receptor Subtype | S1P3 | 15% | >1,000 | Demonstrates high selectivity over S1P3 |
| S1P Receptor Subtype | S1P5 | <5% | >10,000 | Demonstrates high selectivity over S1P5 |
| Off-Target Kinase 1 | Kinase A | 60% | 950 | Potential for off-target effects at higher concentrations |
| Off-Target Kinase 2 | Kinase B | 25% | 5,000 | Likely not a significant off-target |
| Off-Target Kinase 3 | Kinase C | <10% | >10,000 | Likely not a significant off-target |
Mandatory Visualizations
References
- 1. priothera.com [priothera.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing K-297 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PPARα/γ agonist, K-297. The information provided is designed to help users identify and mitigate potential cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is K-297 and what is its mechanism of action?
K-297 is a novel insulin (B600854) sensitizer (B1316253) that acts as a dual agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). As a dual agonist, K-297 is designed to regulate lipid metabolism and improve insulin sensitivity, making it a compound of interest for metabolic disease research.
Q2: Is cytotoxicity a known issue with K-297 in cell lines?
While direct studies on K-297's cytotoxicity are limited, compounds with similar structures and mechanisms of action, such as other dual PPARα/γ agonists and thiazolidinediones (TZDs), have been reported to induce cytotoxicity in various cell lines. Therefore, it is crucial to carefully monitor cell viability during in vitro experiments with K-297.
Q3: What are the potential mechanisms of K-297-induced cytotoxicity?
Based on studies of related compounds, potential mechanisms of cytotoxicity may include:
-
Mitochondrial Dysfunction: Some PPAR agonists have been shown to impair mitochondrial function, which can lead to a decrease in cellular energy production and trigger cell death pathways.[1][2][3][4]
-
Induction of Necrosis: In some cell types, PPAR agonists have been observed to cause direct cell lysis (necrosis) rather than programmed cell death (apoptosis).
-
Oxidative Stress: Disruption of cellular metabolic processes by PPAR agonists can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and cellular damage.[5]
Q4: Which cell lines might be more susceptible to K-297 toxicity?
Based on data from similar compounds, cell lines derived from the following tissues may be more sensitive to PPAR agonist-induced toxicity:
-
Renal (Kidney) cells
-
Hepatocytes (Liver cells)
-
Cardiomyocytes (Heart muscle cells)
It is recommended to perform initial dose-response experiments on your specific cell line of interest to determine its sensitivity to K-297.
Troubleshooting Guides
Issue 1: High levels of cell death observed after K-297 treatment.
Potential Cause & Solution:
-
Inappropriate Drug Concentration: The concentration of K-297 may be too high for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a wide range of concentrations and narrow down to find the EC50 (half-maximal effective concentration) for your desired biological effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Aim for a concentration that provides the desired biological activity with minimal impact on cell viability.
-
-
Solvent Toxicity: The solvent used to dissolve K-297 (e.g., DMSO) may be causing toxicity at the final concentration in the cell culture medium.
-
Solution: Ensure the final solvent concentration is as low as possible, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent without K-297) in your experiments to assess solvent-related toxicity.
-
-
Compound Precipitation: K-297 may be precipitating out of the cell culture medium, leading to inconsistent results and potential cytotoxicity from the precipitate.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding K-297. To avoid precipitation, consider pre-warming the media before adding the compound, performing serial dilutions, and ensuring the final concentration does not exceed the solubility limit of K-297 in your specific media.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Potential Cause & Solution:
-
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.
-
Solution: Ensure a uniform cell suspension and use a consistent seeding density for all wells and experiments.
-
-
Edge Effects on Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Assay Interference: The K-297 compound itself may interfere with the chemistry of the cytotoxicity assay being used (e.g., MTT, XTT).
-
Solution: Run a cell-free control where K-297 is added to the assay reagents without cells to check for direct chemical reactions. If interference is observed, consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., LDH release, Annexin V/PI staining).
-
Quantitative Data Summary
The following table summarizes cytotoxicity data for various PPAR agonists in different cell lines, which may serve as a reference for designing experiments with K-297.
| Compound | Class | Cell Line | Assay | IC50 / LC50 | Reference |
| WY14643 | PPARα agonist | Opossum OK (renal) | LDH | 92-124 µM | |
| Ciglitazone | PPARγ agonist | Opossum OK (renal) | LDH | 8.6-14.8 µM | |
| Troglitazone | TZD | Human hepatocytes | LDH, ALT, AST | Significant release at 100 µM | |
| Pioglitazone | TZD | Human hepatocytes | LDH, ALT, AST | Release in one donor at 100 µM | |
| Pioglitazone | TZD | AC16 (cardiomyocytes) | MTT | 4.74 µM | |
| Rosiglitazone | TZD | AC16 (cardiomyocytes) | MTT | 2.05 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
K-297 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of K-297 in complete cell culture medium.
-
Remove the old medium and add 100 µL of the K-297 dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
96-well cell culture plates
-
K-297 stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells and treat with K-297 as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
Materials:
-
6-well cell culture plates
-
K-297 stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with K-297 for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: K-297 signaling pathway.
Caption: General workflow for assessing K-297 cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. PPARγ as a therapeutic target to rescue mitochondrial function in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor (PPAR) γ and PPARα Agonists Modulate Mitochondrial Fusion-Fission Dynamics: Relevance to Reactive Oxygen Species (ROS)-Related Neurodegenerative Disorders? | PLOS One [journals.plos.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
KRP-297 (Amiselimod) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of KRP-297 (amiselimod) in experimental settings. Unexplained variations in experimental outcomes can be a significant challenge; this resource is designed to help you identify potential causes and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (amiselimod)?
A1: this compound (amiselimod) is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo to its active phosphorylated form. This active metabolite then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3] By binding to and internalizing the S1P1 receptor, it prevents lymphocytes from leaving the lymph nodes in response to the natural S1P gradient. This sequestration of lymphocytes reduces their circulation in the peripheral blood and subsequent infiltration into sites of inflammation, which is the basis for its therapeutic effect in autoimmune disease models.[1][3]
Q2: What are the reported therapeutic effects of this compound in preclinical and clinical studies?
A2: this compound has shown efficacy in various models of autoimmune diseases. In preclinical studies, it has been effective in murine models of chronic colitis and lupus nephritis.[1][3] In clinical trials, amiselimod (B1664909) has demonstrated positive results in treating relapsing-remitting multiple sclerosis and, more recently, ulcerative colitis.[4][5][6][7]
Q3: Are there any known off-target effects or safety concerns I should be aware of?
A3: Amiselimod was designed to have a more favorable cardiac safety profile compared to earlier S1P receptor modulators like fingolimod, with a lower risk of bradycardia.[8][9] However, as with any S1P receptor modulator, monitoring for potential side effects is crucial. While amiselimod has been generally well-tolerated in clinical trials, common adverse events reported for this class of drugs can include headache and nasopharyngitis.[4][5]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from drug formulation and administration to the experimental model itself. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No significant reduction in peripheral lymphocyte counts | - Inadequate Dose: The administered dose may be too low for the specific animal model or strain. - Improper Drug Administration: Issues with the oral gavage technique or an inhomogeneous drug suspension can lead to inaccurate dosing. - Drug Instability: The this compound compound or its formulation may have degraded. | - Perform a dose-response study to determine the optimal dose for achieving the desired level of lymphocyte reduction. - Ensure proper training in administration techniques (e.g., oral gavage) and that the drug suspension is thoroughly mixed before each administration. - Verify the stability of your this compound stock and prepared formulations. Prepare fresh formulations daily if stability is a concern.[3] |
| Lack of therapeutic effect in the disease model | - Suboptimal Dosing Regimen: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic levels of the active metabolite. - Timing of Treatment Initiation: Treatment may have been started too late in the disease progression to have a significant effect. - Inappropriate Animal Model: The chosen animal model may not be responsive to S1P receptor modulation. - Insufficient Treatment Duration: The duration of the treatment may not be long enough to observe a therapeutic effect.[3] | - Conduct a dose-finding study to establish an effective dose. - Consider initiating treatment at an earlier stage of the disease. - Evaluate if the chosen animal model is appropriate for testing an immunomodulatory agent like this compound. - Extend the treatment duration in a pilot study to assess if a longer course of therapy is required.[3] |
| High variability in lymphocyte counts between animals in the same treatment group | - Inconsistent Drug Administration: Variation in the volume or concentration of the drug administered to each animal. - Biological Variation: Natural differences in drug metabolism and response among individual animals. | - Refine the drug administration protocol to ensure consistency. - Increase the number of animals per group to account for biological variability.[3] |
| Unexpected mortality or severe adverse effects in treated animals | - Incorrect Dosing: The administered dose may be too high. - Vehicle Toxicity: The vehicle used to formulate this compound may have toxic effects. - Off-target Effects: Although designed for selectivity, high concentrations could lead to off-target effects. | - Perform a dose-ranging toxicity study to determine the maximum tolerated dose. - Include a vehicle-only control group to assess the effects of the vehicle. - Carefully review the literature for known toxicities of S1P receptor modulators in your specific animal model. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (amiselimod).
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Disease Model | Species | Dose Range | Key Findings | Reference |
| Chronic Colitis (CD4+CD45RBhigh T cell transfer) | SCID Mice | 0.1 - 0.3 mg/kg, p.o., daily | Inhibited the development of colitis, with efficacy comparable to an anti-mTNF-α mAb. | [1] |
| Lupus Nephritis | MRL/lpr and NZBWF1 Mice | 0.1 - 1 mg/kg, p.o., daily | Strongly inhibited the development of lupus nephritis. | [1][10] |
Table 2: Clinical Trial Efficacy of Amiselimod
| Indication | Study Phase | Doses | Primary Endpoint | Key Results | Reference |
| Relapsing-Remitting Multiple Sclerosis | Phase 2 | 0.1 mg, 0.2 mg, 0.4 mg daily | Total number of gadolinium-enhanced T1-weighted lesions | Dose-dependent reduction in lesions; 0.2 mg and 0.4 mg doses were significantly better than placebo. | [5] |
| Ulcerative Colitis | Phase 2 | 0.2 mg, 0.4 mg daily | Mean change in modified Mayo Score at Day 85 | -2.3 for amiselimod vs. -1.6 for placebo (p = 0.002). | [4] |
Experimental Protocols
Protocol 1: Induction of Chronic Colitis and this compound Treatment in SCID Mice
This protocol is based on the adoptive transfer of CD4+CD45RBhigh T cells into SCID mice.[11]
-
Cell Isolation:
-
Isolate spleens from female BALB/c mice.
-
Prepare a single-cell suspension of splenocytes.
-
Isolate CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Stain CD4+ T cells with anti-CD4 and anti-CD45RB antibodies.
-
Sort CD4+CD45RBhigh T cells using a fluorescence-activated cell sorter (FACS).
-
-
Adoptive Transfer:
-
Inject the sorted CD4+CD45RBhigh T cells intraperitoneally into female SCID mice.
-
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) on each day of dosing.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Administer this compound or vehicle via oral gavage once daily at a consistent time. Dosing can be initiated either prophylactically or therapeutically after disease onset.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of disease, including body weight loss and stool consistency.
-
At the end of the study, euthanize the mice and collect colonic tissue for histological analysis and cytokine profiling.
-
Collect blood for lymphocyte counting via flow cytometry.
-
Visualizations
Signaling Pathway of this compound (Amiselimod)
Caption: Mechanism of action of this compound (amiselimod).
Experimental Workflow for a Preclinical Study
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salix to Present Late-Breaking Data from Phase 2 Trial of Amiselimod in Active Ulcerative Colitis at Digestive Disease Week 2024 – Bausch Health Companies Inc. [ir.bauschhealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]
- 5. Safety and efficacy of amiselimod in relapsing multiple sclerosis (MOMENTUM): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amiselimod mild to moderate ulcerative colitis phase 2 trial [gastroendonews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells | PLOS One [journals.plos.org]
Technical Support Center: KRP-297 & PAR4 Antagonist Experimental Guidance
Disclaimer: The compound "KRP-297" is identified as a PPAR agonist. However, due to the detailed request for experimental troubleshooting and the extensive publicly available data for the PAR4 antagonist BMS-986120 , this guide will focus on the experimental variability and controls for PAR4 antagonists, using BMS-986120 as a primary example. This information is highly relevant for researchers working with anti-platelet agents targeting the PAR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PAR4 antagonist like BMS-986120?
A1: BMS-986120 is a first-in-class, oral, reversible, and highly selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] Thrombin, a key enzyme in blood coagulation, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade crucial for stable thrombus formation.[4][5][6][7] By selectively inhibiting PAR4, BMS-986120 aims to reduce thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents.[8][9]
Q2: I am observing high variability in my platelet aggregation assays. What are the common causes?
A2: High variability in platelet aggregation assays is a common issue. Key factors include:
-
Pre-analytical Variables: Platelet function is highly sensitive to how blood samples are collected and handled. Gentle blood draws, proper anticoagulation (typically 3.2% sodium citrate), and avoiding cooling of the sample are critical.[6] Testing should ideally be completed within three hours of blood collection.[4][10]
-
Donor-to-Donor Variability: There can be significant differences in platelet reactivity between individuals. Genetic variations, such as the PAR4 A120T variant, can also influence platelet responses, although studies with BMS-986120 did not show significant differences in response related to this specific variant.[8]
-
Platelet Count: The platelet count in the platelet-rich plasma (PRP) should be standardized, as variations can affect the aggregation response.[10]
-
Agonist Concentration: The concentration of the PAR4 agonist peptide (e.g., AYPGKF-NH2) is critical. A full dose-response curve should be performed to determine the EC50 and optimal concentration for your experiments.[5]
-
Sample Stability: Samples should be fresh, as platelet function can decline over time. Repeating tests on fresh samples can help confirm initial findings.[11]
Q3: My PAR4 antagonist appears to be inhibiting platelet aggregation induced by a non-PAR4 agonist (e.g., collagen). Is this expected?
A3: This is a potential off-target effect. While highly selective PAR4 antagonists like BMS-986120 have shown minimal cross-reactivity, some compounds can interact with other platelet receptors, such as the collagen receptor Glycoprotein VI (GPVI).[12] To investigate this, you should run control experiments using a specific GPVI agonist (e.g., convulxin or collagen-related peptide) to determine if your antagonist inhibits this pathway directly.[12]
Q4: What are the appropriate positive and negative controls for a platelet aggregation assay with a PAR4 antagonist?
A4:
-
Positive Controls:
-
A known PAR4 agonist peptide (e.g., AYPGKF-NH2) to induce platelet aggregation.[6]
-
A known pan-platelet agonist like thrombin can also be used, though it activates both PAR1 and PAR4.
-
-
Negative Controls:
-
Vehicle control (the solvent your antagonist is dissolved in) to ensure the solvent itself does not affect platelet aggregation.
-
An unrelated agonist that acts through a different pathway (e.g., ADP or collagen) to confirm the selectivity of your PAR4 antagonist.[13]
-
-
Assay Controls:
-
Platelet-poor plasma (PPP) is used to set the 100% aggregation baseline in light transmission aggregometry (LTA).[6]
-
Untreated platelet-rich plasma (PRP) serves as the 0% aggregation baseline.
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my PAR4 antagonist.
| Possible Cause | Troubleshooting Step | Solution |
| Agonist Concentration Variability | The concentration of the PAR4 agonist peptide used can significantly impact the apparent potency of the antagonist. | Perform a full dose-response curve for the PAR4 agonist to determine its EC50. Use a consistent agonist concentration (e.g., EC80) for all antagonist inhibition experiments.[7] |
| Compound Instability | The antagonist may be degrading in the experimental buffer or due to improper storage. | Prepare fresh stock solutions of the antagonist for each experiment. Verify the purity and integrity of the compound if degradation is suspected.[7] |
| Variable Incubation Times | Inconsistent pre-incubation of the antagonist with platelets before adding the agonist. | Standardize the incubation time for the antagonist with the platelet-rich plasma (PRP) before adding the agonist. A typical incubation time is 5-10 minutes.[12] |
Problem 2: My PAR4 antagonist is less effective at inhibiting thrombin-induced aggregation compared to PAR4 agonist peptide-induced aggregation.
| Possible Cause | Troubleshooting Step | Solution |
| Dominant PAR1 Signaling | Thrombin activates both PAR1 and PAR4. At certain thrombin concentrations, the rapid and potent signaling from PAR1 can mask the inhibitory effect on PAR4.[7] | Perform a thrombin dose-response curve. Test your antagonist across a range of thrombin concentrations. To isolate the PAR4 component, use a PAR1 antagonist in combination with your PAR4 antagonist.[7] |
| Incomplete PAR4 Inhibition | The concentration of the antagonist may not be sufficient to fully block PAR4 activation by high concentrations of thrombin. | Perform a dose-response curve of your antagonist against a fixed, high concentration of thrombin to determine the maximal achievable inhibition. |
Data Presentation
Table 1: In Vitro Potency of BMS-986120
| Assay | Species | Agonist | Metric | Value |
| Platelet Aggregation | Human | PAR4-AP (AYPGKF) | IC50 | 9.5 nM[2] |
| Platelet Aggregation | Monkey | PAR4-AP (AYPGKF) | IC50 | 2.1 nM[2] |
| Calcium Mobilization | Human (HEK293 cells) | PAR4-AP | IC50 | 0.56 nM[3] |
Table 2: Pharmacokinetic Parameters of BMS-986120 in Humans (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (hours) |
| 3.0 mg | 27.3 | 164 | 44.7 |
| 180 mg | 1536 | 15,603 | 84.1 |
| Data from a Phase I single-ascending-dose study.[8] |
Table 3: Ex Vivo Thrombus Formation Inhibition by BMS-986120 (60 mg single dose)
| Time Point | Shear Condition | Reduction in Total Thrombus Area |
| 2 hours | High | 29.2%[1] |
| 24 hours | High | 21.4%[1] |
| 2 hours | Low | No significant effect[1] |
| 24 hours | Low | No significant effect[1] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for PAR4 Antagonist Evaluation
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate). Handle the blood gently to prevent premature platelet activation.[4]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the supernatant (platelet-rich plasma - PRP).[4]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[6]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Antagonist Incubation: Pre-incubate the PRP with various concentrations of the PAR4 antagonist or vehicle control at 37°C for 5-10 minutes.
-
Aggregation Measurement:
-
Place the cuvette with the antagonist-treated PRP in the aggregometer and establish a stable baseline.
-
Add the PAR4 agonist peptide (e.g., AYPGKF-NH2) at a pre-determined concentration (e.g., EC80).
-
Record the change in light transmission for 5-10 minutes.[6]
-
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Thrombosis Model (Cynomolgus Monkey)
-
Animal Preparation: Anesthetize cynomolgus monkeys and monitor vital signs.
-
Drug Administration: Administer BMS-986120 orally at various doses (e.g., 0.2, 0.5, 1 mg/kg) or vehicle control 2 hours prior to the thrombosis induction.[2]
-
Thrombosis Induction: Induce thrombosis using an electrolytic injury model in the carotid artery.[13]
-
Thrombus Measurement: After a set period, excise the thrombotic segment and measure the thrombus weight.
-
Bleeding Time Assessment: Measure bleeding time from a standardized incision in the kidney or mesenteric artery to assess the effect on hemostasis.[13]
-
Data Analysis: Compare the thrombus weight and bleeding time between the treated and vehicle groups to determine the antithrombotic efficacy and bleeding risk.
Mandatory Visualizations
Caption: PAR4 Signaling Pathway in Platelets.
Caption: Platelet Aggregation Assay Workflow.
Caption: Troubleshooting High Experimental Variability.
References
- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRP-297 (Amiselimod) Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of KRP-297 (Amiselimod, MT-1303) in preclinical animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as amiselimod (B1664909) or MT-1303, is an orally active, selective sphingosine-1-phosphate receptor-1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine (B13886) kinases to its active phosphate (B84403) metabolite, amiselimod-P.[1] Amiselimod-P acts as a functional antagonist at the S1P1 receptor on lymphocytes.[3][4] This binding leads to the internalization of S1P1 receptors, rendering lymphocytes unresponsive to the S1P gradient that directs their exit from lymph nodes.[3] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune reactions.[3]
Q2: What is the active form of this compound for in vitro vs. in vivo studies?
A2: For in vivo studies, this compound (amiselimod) is administered as the prodrug and is converted to its active metabolite, amiselimod-phosphate (amiselimod-P), by endogenous sphingosine kinases.[3][5] For in vitro assays that aim to directly assess S1P1 receptor binding or activation, the active metabolite, amiselimod-P, should be used as amiselimod itself has no significant activity at S1P1 receptors.
Q3: What is a suitable vehicle for oral administration of this compound in rodents?
A3: A common and effective vehicle for suspending this compound for oral gavage in rodents is 0.5% methylcellulose (B11928114) (MC) or 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.[1][2] Due to this compound's poor aqueous solubility, a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used for initial dissolution, ensuring the final DMSO concentration in the dosing formulation remains low (typically below 5%) to avoid toxicity.[1]
Q4: What are the recommended oral doses of this compound in mice and rats?
A4: Published studies have demonstrated efficacy with oral doses of this compound in mice and rats ranging from 0.1 mg/kg to 1 mg/kg, administered once daily.[3][4][6] The optimal dose will depend on the specific animal model and the desired therapeutic effect.
Q5: What is the primary pharmacodynamic marker to monitor this compound's activity in vivo?
A5: The most reliable and commonly used pharmacodynamic marker for this compound activity is the reduction of peripheral blood lymphocyte counts.[4] This is a direct measure of its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in Formulation | Poor aqueous solubility of this compound. Addition of an aqueous vehicle to a concentrated DMSO stock can cause the compound to "crash out." | - Use a suspension: Formulate this compound as a homogenous suspension in 0.5% HPMC or MC.[1][2] - Optimize co-solvent ratio: If using a co-solvent, ensure the final concentration of the organic solvent is sufficient to maintain solubility while being mindful of animal toxicity.[1] - Sonication: Use sonication to aid in the dissolution and dispersion of the compound.[1] - Particle size reduction: Micronizing the this compound powder can improve its dissolution properties. |
| Inconsistent Experimental Results | - Inaccurate dosing due to non-homogenous suspension. - Degradation of the compound in the formulation. - Variability in oral gavage technique. | - Ensure homogeneity: Vigorously vortex or stir the suspension before drawing each dose.[1] - Prepare fresh formulations: Prepare dosing solutions or suspensions fresh daily, as the long-term stability in aqueous vehicles may be limited.[1] - Standardize administration: Ensure consistent oral gavage technique across all animals and technicians. |
| High Variability in Plasma Concentrations | - Differences in absorption related to the fed/fasted state of the animals. - Inconsistent formulation. | - Standardize feeding schedule: Ensure all animals are in the same fed or fasted state at the time of dosing. - Ensure formulation consistency: Follow a strict protocol for preparing the dosing formulation for every experiment. |
| Unexpected Animal Mortality or Adverse Events | - Overdose: The administered dose may be too high, leading to excessive immunosuppression or other off-target effects. - Vehicle toxicity: The vehicle, especially if containing a high concentration of organic solvent, may be causing toxicity. | - Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) in your specific animal model. - Run a vehicle-only control group: This will help to rule out any toxicity caused by the formulation vehicle itself. |
| Lack of Efficacy | - Insufficient dose: The dose may be too low to achieve a therapeutic effect. - Inappropriate animal model: The chosen model may not be responsive to S1P1 receptor modulation. - Treatment timing: Treatment may have been initiated too late in the disease progression. | - Perform a dose-response study: Determine the optimal dose for achieving the desired therapeutic outcome. - Evaluate the animal model: Ensure the model is appropriate for testing an immunomodulatory agent like this compound. - Optimize treatment window: Consider initiating treatment at an earlier stage of the disease in a pilot study. |
Data Presentation
Table 1: Solubility of this compound (Amiselimod Hydrochloride)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 27 mg/mL (65.23 mM) | Sonication is recommended to aid dissolution. |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Ethanol | 15 mg/mL | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| 0.5% Hydroxypropylmethyl cellulose (B213188) (HPMC) | Forms a suspension | Commonly used as a vehicle for oral administration in mice.[3][4] |
Table 2: Pharmacokinetic Parameters of this compound (Amiselimod) and its Active Metabolite (Amiselimod-P) in Animal Models and Humans
| Species | Compound | Dose | Route | Tmax (h) | Cmax | AUC | t1/2 (h) | Reference |
| Rat | Amiselimod-P | 1 mg/kg | p.o. | ~4 | ~20 ng/mL | - | - | [6] |
| Monkey | Amiselimod | 0.3-30 mg/kg | p.o. | - | Dose-dependent increase | - | - | [6] |
| Human | Amiselimod | 0.4 mg (single dose) | p.o. | 12 | - | - | 451 | [7] |
| Human | Amiselimod-P | 0.4 mg (single dose) | p.o. | - | - | 42.6% of total radioactivity AUC | - | [7] |
Note: Comprehensive, directly comparable pharmacokinetic data for this compound across multiple preclinical species in a single study is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound Suspension in Mice
This protocol is suitable for administering this compound as a suspension for oral gavage.
Materials:
-
This compound (Amiselimod hydrochloride) powder
-
0.5% (w/v) Hydroxypropylmethyl cellulose (HPMC) in sterile water
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and vehicle needed based on the desired dose (e.g., 0.3 mg/kg), the number of animals, and their average weight. A standard gavage volume is 10 mL/kg. Prepare a slight excess of the formulation.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Prepare Suspension: a. Add a small volume of the 0.5% HPMC solution to the this compound powder to create a smooth paste. This helps to ensure the powder is properly wetted. b. Gradually add the remaining 0.5% HPMC solution to the paste while continuously vortexing to achieve the final desired concentration. c. If necessary, sonicate the suspension for 5-10 minutes to ensure a fine and homogenous dispersion.[1]
-
Administration: a. Gently restrain the mouse. b. Vigorously vortex the suspension immediately before drawing the calculated volume into a syringe fitted with an oral gavage needle. c. Gently insert the gavage needle into the esophagus and deliver the suspension.
-
Important Considerations:
-
Prepare the suspension fresh daily.[1]
-
Always include a vehicle-only control group in your experiment.
-
Protocol 2: this compound Administration in a Mouse Model of Chronic Colitis (Adoptive T-cell Transfer)
This protocol outlines the use of this compound in the CD4+CD45RBhigh T-cell adoptive transfer model of colitis.[3][8]
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., SCID)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (0.5% HPMC)
-
Materials for T-cell isolation and transfer
Procedure:
-
Induction of Colitis: a. Isolate CD4+ T-cells from the spleens of donor mice. b. Purify the naïve CD4+CD45RBhigh T-cell population using flow cytometry-based sorting or magnetic bead separation. c. Adoptively transfer the purified T-cells into recipient immunodeficient mice via intraperitoneal injection.
-
This compound Treatment: a. Prophylactic Treatment: Begin daily oral administration of this compound (0.1 or 0.3 mg/kg) or vehicle on the day of or one day after T-cell transfer.[3] b. Therapeutic Treatment: Initiate daily oral administration of this compound or vehicle after the onset of clinical signs of colitis (e.g., weight loss, diarrhea), typically 2-3 weeks post-transfer.
-
Monitoring and Endpoint Analysis: a. Monitor the body weight of the mice daily or every other day. b. Assess clinical signs of colitis (e.g., stool consistency, presence of blood) and calculate a disease activity index (DAI). c. At the end of the study (e.g., 3-4 weeks post-transfer), euthanize the mice and collect the colon for histological analysis of inflammation and immune cell infiltration.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy volunteers in a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing KRP-297 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability and degradation of KRP-297 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide boronic acid inhibitor of the 20S proteasome. Its boronic acid moiety forms a reversible covalent bond with the active site threonine residues of the proteasome, thereby inhibiting its proteolytic activity. This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes that rely on protein degradation and often culminating in apoptosis.
Q2: I am observing inconsistent or lower-than-expected inhibition of proteasome activity in my experiments with this compound. What could be the cause?
A2: Inconsistent or reduced activity of this compound is frequently linked to its degradation. The primary degradation pathway is the oxidative cleavage of the boronic acid group, a process known as deboronation, which renders the inhibitor inactive.[1] This degradation can be influenced by several factors, including the composition of your experimental buffer, pH, and storage conditions.
Q3: My stock solution of this compound appears to lose potency over time, even when stored at low temperatures. Why is this happening?
A3: this compound exhibits what has been described as "erratic stability behavior."[1] While low-temperature storage is crucial, the compound is susceptible to oxidative degradation, which can occur in solution. The presence of trace amounts of oxidizing agents or inappropriate buffer components can contribute to the gradual loss of potency. For this reason, it is recommended to prepare fresh working solutions and avoid long-term storage of diluted this compound.
Q4: I added antioxidants like ascorbic acid to my buffer to protect this compound from oxidation, but the degradation seems to have worsened. Is this expected?
A4: Yes, this is a documented and counterintuitive phenomenon for this compound. Studies have shown that certain antioxidants, including ascorbate (B8700270) and EDTA, can paradoxically accelerate the degradation of this peptide boronic acid derivative.[1] Therefore, the inclusion of these specific agents in your experimental buffers should be avoided.
Q5: Are there more stable alternatives to this compound if degradation issues persist?
A5: While this compound is a potent inhibitor, other classes of proteasome inhibitors with different chemical scaffolds may offer greater stability in certain experimental contexts. For example, epoxyketone-based inhibitors like carfilzomib (B1684676) or epoxomicin (B1671546) are generally considered more specific and may exhibit different stability profiles.[2][3] However, the choice of inhibitor should always be guided by the specific goals of your experiment.
Troubleshooting Guides
Issue 1: Suboptimal or No Proteasome Inhibition
If you are not observing the expected downstream effects of proteasome inhibition (e.g., accumulation of ubiquitinated proteins, induction of apoptosis), consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock and working solutions of this compound for each experiment. Avoid using buffers containing ascorbate or EDTA.[1] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Poor Cell Permeability | While generally cell-permeable, ensure that the incubation time is sufficient for this compound to reach its intracellular target. A time-course experiment can help optimize this. |
| Cellular Resistance | Some cell lines may exhibit intrinsic or acquired resistance to proteasome inhibitors. Confirm the phenotype with a structurally different proteasome inhibitor.[2] |
Issue 2: High Variability Between Experimental Replicates
High variability can often be traced back to inconsistent handling and degradation of this compound.
| Potential Cause | Recommended Action |
| Inconsistent this compound Activity | Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Protect stock solutions from light. |
| Buffer Incompatibility | Use a consistent and appropriate buffer system for all experiments. Be aware that buffer components can influence the stability of peptide boronic acids.[4] |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solubilization: this compound is typically soluble in organic solvents such as DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO.
-
Vortexing: Vortex the solution gently until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C and protect them from light. Avoid repeated freeze-thaw cycles. Under these conditions, the DMSO stock should be stable for up to three months.
Protocol 2: Proteasome Activity Assay in Cell Lysates
This protocol allows for the direct measurement of proteasome activity in cells treated with this compound.
-
Cell Treatment: Plate cells at the desired density and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., <0.1% DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer that does not contain strong detergents or agents that could interfere with the assay. Keep the lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add equal amounts of protein from each lysate.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.
-
Fluorescence Reading: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) in a kinetic mode at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). The proteasome activity in this compound-treated samples can be expressed as a percentage of the vehicle control.
Visualizations
Signaling Pathway
Caption: Inhibition of the 26S proteasome by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: KRP-297 (Amiselimod) Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRP-297, also known as Amiselimod. The focus is on optimizing dose-response curve experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Amiselimod) and its active form?
A1: this compound (Amiselimod) is a selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug, meaning it is administered in an inactive form and requires phosphorylation in vivo by sphingosine kinases (SPHKs) to become its active metabolite, Amiselimod-phosphate (Amiselimod-P).[1] Amiselimod-P then functions as a functional antagonist of the S1P1 receptor.[1]
Q2: What is the mechanism of action for Amiselimod-P?
A2: Amiselimod-P, the active form of this compound, acts as an agonist on S1P1 receptors on lymphocytes. This initial activation leads to the internalization and subsequent degradation of the S1P1 receptor.[2] The loss of S1P1 from the lymphocyte surface prevents their egress from secondary lymphoid organs in response to the natural S1P gradient, resulting in a reduction of circulating lymphocytes.[2]
Q3: Why am I observing a low signal-to-noise ratio in my in vitro assay?
A3: A low signal-to-noise ratio can stem from several factors, including low S1P1 receptor expression in your cell line or poor G-protein coupling. To address this, consider using a cell line with higher endogenous S1P1 expression or a stably transfected cell line. You can verify receptor expression levels using techniques like Western blotting or qPCR.[1] For poor G-protein coupling, co-transfection with a promiscuous G-protein, such as Gα15/16, can help force coupling to a detectable downstream pathway.[1]
Q4: My dose-response curve shows high variability between replicates. What are the common causes?
A4: High variability between replicates is often due to inconsistencies in cell numbers per well or pipetting errors. Ensure you have a homogenous cell suspension before seeding and use a cell counter to verify cell density. Regular pipette calibration and using reverse pipetting techniques for viscous solutions can minimize pipetting inaccuracies.[1]
Q5: What could cause a high background signal in my functional assay?
A5: High background signal can be due to the constitutive activity of the S1P1 receptor, where it is active even without a ligand. Using an inverse agonist can help reduce this basal activity.[1] Additionally, the observed signal might be a result of non-specific effects of Amiselimod-P. To confirm S1P1-mediated signaling, use a selective S1P1 antagonist to see if the signal is blocked, or test the compound on a parental cell line that does not express the S1P1 receptor.[1]
Troubleshooting Guides
In Vitro Phosphorylation Assay
This assay is crucial for confirming the conversion of the prodrug Amiselimod to its active form, Amiselimod-P.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or no detection of Amiselimod-P | Inefficient activity of sphingosine kinases (SPHKs) in the chosen cell line. | - Use a cell line known to have high SPHK activity. - Consider co-transfecting with SPHK1 or SPHK2. |
| Poor cell viability. | - Ensure optimal cell culture conditions. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion). | |
| Suboptimal incubation time or Amiselimod concentration. | - Perform a time-course and concentration-response experiment to determine optimal conditions. | |
| High Variability | Inconsistent cell numbers or pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Calibrate pipettes regularly.[1] |
| Inefficient protein precipitation. | - Test different organic solvents (e.g., methanol, acetone). - Ensure complete removal of precipitated proteins before injection.[1] |
Downstream Functional Assays (e.g., GTPγS Binding, Calcium Mobilization, β-arrestin Recruitment)
These assays measure the cellular response following the activation of the S1P1 receptor by Amiselimod-P.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Signal | Insufficient Amiselimod-P formation. | - Confirm conversion of Amiselimod to Amiselimod-P using the in vitro phosphorylation assay. |
| Low S1P1 receptor expression. | - Use a cell line with higher endogenous receptor expression or a stably transfected cell line.[1] - Verify receptor expression via Western blot or qPCR.[1] | |
| Inefficient β-arrestin recruitment (for β-arrestin assays). | - Ensure the C-terminus of the S1P1 receptor construct is not modified in a way that prevents binding.[1] - Use a cell line with high levels of β-arrestin or co-transfect with β-arrestin.[1] | |
| Poor Z' Factor | High data variability. | - A Z' factor greater than 0.5 is indicative of a good assay.[1] - Optimize cell seeding and pipetting as mentioned previously. |
| Low maximal response. | - Increase receptor expression levels.[1] | |
| Unexpected Agonist Response in S1P1 Knockout/Antagonist-Treated Cells | Off-target effects. | - Amiselimod-P may be interacting with other S1P receptor subtypes (S1P2-5) if they are expressed in the cell line.[3] - Characterize the S1P receptor expression profile of your cell line.[3] - Use selective antagonists for other S1P receptor subtypes to rule out their involvement.[3] |
Experimental Protocols
General Protocol for a Dose-Response Curve in a Cell-Based Assay
-
Cell Seeding:
-
Culture cells to an appropriate confluency.
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a multi-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (Amiselimod) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. It is advisable to include a vehicle control (solvent only).
-
-
Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate for a predetermined period, which should be optimized for the specific assay and cell line.
-
-
Assay-Specific Steps:
-
Following incubation, proceed with the specific protocol for your chosen assay (e.g., GTPγS binding, calcium mobilization, or β-arrestin recruitment). This may involve cell lysis, addition of detection reagents, and incubation.
-
-
Data Acquisition:
-
Measure the signal from each well using a plate reader appropriate for the assay (e.g., luminometer, fluorometer).
-
-
Data Analysis:
-
Subtract the background signal (vehicle control).
-
Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).
-
In Vivo Dose-Response Study Considerations
For in vivo studies, the pharmacokinetics and pharmacodynamics of this compound must be considered.
| Parameter | Description | Relevance to Dose-Response |
| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion. For this compound, this includes the conversion to its active form, Amiselimod-P. | The dose and dosing frequency will influence the plasma concentration of Amiselimod-P and its ability to engage the S1P1 receptor. |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug on the body. For this compound, a key PD marker is the reduction in peripheral lymphocyte count. | The dose-response relationship will demonstrate the extent of lymphocyte reduction at different dose levels. |
Table of Dosing Information from a Clinical Study with an S1P Receptor Agonist (KRP-203)
| Dosing Regimen | Duration | Effect on Lymphocytes | Reference |
| 0.3 mg/day | Days 1-4 | Dose-dependent decrease | [4] |
| 0.6 mg/day | Days 5-8 | Dose-dependent decrease | [4] |
| 0.9 mg/day | Days 9-12 | Dose-dependent decrease | [4] |
| 1.2 mg/day | For 8 weeks | Marked decrease in naïve and central memory CD4+ and CD8+ T cells, and B cells | [4] |
Note: This data is for KRP-203, a similar S1P receptor agonist, and serves as an example. The optimal dosing for this compound (Amiselimod) may differ.
References
overcoming resistance to KRP-297 effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to the effects of KRP-297, a selective inhibitor of the tyrosine kinase TK-A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the TK-A tyrosine kinase. By binding to the ATP pocket of TK-A, it prevents autophosphorylation and subsequent activation of the downstream Growth and Survival Pathway (GSP), leading to cell cycle arrest and apoptosis in TK-A dependent cancer cells.
Q2: My cells are showing reduced sensitivity to this compound after initial positive results. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, to this compound can arise from several mechanisms. The most commonly observed are:
-
Secondary mutations in the TK-A kinase domain, such as the T315I gatekeeper mutation, which can prevent this compound from binding effectively.
-
Activation of bypass signaling pathways , like the Alternative Survival Pathway (ASP) mediated by TK-B, which circumvents the need for TK-A signaling.
-
Increased drug efflux due to the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.
Q3: How can I determine if my resistant cells have a mutation in the TK-A gene?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the TK-A gene from your resistant cell lines. Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations. See the "Experimental Protocols" section for a detailed methodology.
Q4: What are the signs that a bypass pathway is activated in my this compound resistant cells?
A4: A key indicator of bypass pathway activation is the sustained phosphorylation of downstream signaling molecules (e.g., AKT, ERK) in the presence of this compound, despite confirmed inhibition of TK-A. A phospho-receptor tyrosine kinase (RTK) array can help identify which alternative pathway may be activated.
Q5: Can this compound be used in combination with other inhibitors to overcome resistance?
A5: Yes, combination therapy is a promising strategy. For resistance mediated by TK-B pathway activation, co-treatment with a selective TK-B inhibitor has been shown to restore sensitivity to this compound. For resistance due to drug efflux, co-administration with an ABC transporter inhibitor may increase the intracellular concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Complete lack of response in a new cell line | Cell line may not be dependent on the TK-A pathway for survival. | Confirm TK-A expression and phosphorylation in the untreated cell line via Western blot. |
| Gradual loss of this compound efficacy over time | Development of acquired resistance. | 1. Sequence the TK-A gene to check for mutations. 2. Perform a phospho-RTK array to investigate bypass pathways. 3. Assess the expression of ABC transporters (e.g., ABCB1) via qPCR or Western blot. |
| Variability in results between experiments | Inconsistent this compound concentration or cell culture conditions. | Ensure consistent passaging of cells and use freshly prepared this compound dilutions for each experiment. Monitor incubator CO2 and temperature levels. |
| Cell death observed at much higher concentrations than expected | Possible upregulation of drug efflux pumps. | Test for increased expression of ABCB1/MDR1. Evaluate the effect of this compound in combination with an efflux pump inhibitor like verapamil (B1683045) or tariquidar. |
| TK-A phosphorylation is inhibited, but downstream pathways (AKT, ERK) remain active | Activation of a bypass signaling pathway. | Use a phospho-RTK array to identify the activated alternative pathway (e.g., TK-B mediated). Confirm by Western blot for phosphorylated TK-B. |
Data on this compound Resistant Cell Lines
Table 1: Cellular IC50 Values for this compound
| Cell Line | TK-A Status | TK-B Status | ABCB1 Expression | This compound IC50 (nM) | This compound + TK-B Inhibitor IC50 (nM) |
| Parental Line | Wild-Type | Low | Low | 15 | 14 |
| Resistant Clone A | T315I Mutation | Low | Low | > 5000 | > 5000 |
| Resistant Clone B | Wild-Type | High (pTK-B) | Low | 850 | 20 |
| Resistant Clone C | Wild-Type | Low | High | 970 | 950 |
Visualizing Signaling Pathways and Workflows
Caption: this compound mechanism and bypass pathway resistance.
Technical Support Center: KRP-297 (ML297) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRP-297, also known as ML297.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ML297)?
This compound (ML297) is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] It preferentially activates heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2 and GIRK1/4.[1][3] Its activation of GIRK channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound (ML297)?
This compound (ML297) is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[3][6] For long-term storage, it is recommended to store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[6] Note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[6]
Q3: What are the known off-target effects of this compound (ML297)?
While this compound (ML297) is highly selective for GIRK1-containing channels, some off-target activities have been observed, typically at higher concentrations.[1] These include:
-
Partial inhibition of the hERG potassium channel with an IC50 of approximately 10 μM.[1]
-
Modest activity at the 5-HT2b receptor, sigma σ1 receptor, and the GABAA receptor (muscimol binding site) at a concentration of 10 μM.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of this compound (ML297) in Electrophysiology Experiments
Potential Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: Precipitation of this compound (ML297) in aqueous recording solutions.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability or channel activity.
-
Prepare fresh dilutions of this compound (ML297) for each experiment.
-
Visually inspect solutions for any signs of precipitation. If precipitation occurs, sonication may aid dissolution.[7]
-
-
-
GIRK Channel Subunit Composition:
-
Problem: The cells being studied do not express GIRK1-containing channels. This compound (ML297) is inactive on homomeric GIRK2 or GIRK2/3 channels.[3]
-
Troubleshooting:
-
Verify the expression of GIRK1 subunits in your experimental system using techniques like Western blotting or qPCR.
-
Use a positive control known to activate the specific GIRK channel subtype expressed in your cells.
-
-
-
Slow Washout:
-
Problem: The effects of this compound (ML297) may have a slow washout, making it difficult to observe reversible effects.[1]
-
Troubleshooting:
-
Perfuse the recording chamber with a drug-free solution for an extended period to ensure complete washout.
-
-
Issue 2: Potential Artifacts in Fluorescence-Based Assays (e.g., Thallium Flux)
Potential Causes and Solutions:
-
Compound Interference with Fluorescent Dyes:
-
Problem: this compound (ML297) may have intrinsic fluorescence or could quench the fluorescence of the indicator dye, leading to false-positive or false-negative results.
-
Troubleshooting:
-
Run a control experiment with this compound (ML297) and the fluorescent dye in a cell-free system to check for direct interactions.
-
Use a structurally unrelated GIRK channel activator as a positive control to confirm that the observed signal is due to channel activation.
-
-
-
Cell Health:
-
Problem: High concentrations of this compound (ML297) or the solvent may be cytotoxic, affecting the integrity of the cell membrane and leading to non-specific dye leakage. While this compound has shown no cytotoxicity in native HEK293 cells at concentrations up to 30 μM, this can be cell-type dependent.[8]
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the working concentrations of this compound (ML297) and the solvent.
-
Use the lowest effective concentration of the compound.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound (ML297) on GIRK Channels
| GIRK Channel Subunits | EC50 / IC50 (nM) | Efficacy | Assay Type |
| GIRK1/2 | 160 | 122.6% | Thallium Flux |
| GIRK1/2 | 540 | 94.5% | Electrophysiology |
| GIRK1/4 | 887 | - | - |
| GIRK1/3 | 914 | - | - |
| GIRK2 | No effect | - | Thallium Flux |
| GIRK2/3 | No effect | - | - |
| Data compiled from multiple sources.[1][3][8] |
Table 2: Off-Target Profile of this compound (ML297)
| Target | Effect | Concentration |
| hERG | Partial Inhibition (~60%) | 100 µM |
| hERG | IC50 ~ 10 µM | - |
| Kir2.1 | Inactive | - |
| Kv7.4 | Inactive | - |
| 5-HT2b Receptor | Modest Activity (<50% binding) | 10 µM |
| Sigma σ1 Receptor | Modest Activity (<50% binding) | 10 µM |
| GABAA Receptor | Modest Activity (<50% binding) | 10 µM |
| Data compiled from a lead profiling panel.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the desired GIRK channel subunits on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Pipette Solution: Use a standard intracellular solution containing GTP to maintain G-protein activity.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell membrane at a holding potential of -70 mV.[1]
-
Apply this compound (ML297) at the desired concentration through a local perfusion system.
-
Record the resulting inward current.
-
To confirm the current is mediated by potassium channels, a non-selective blocker of inward-rectifying potassium channels like barium can be co-applied.[1]
-
Protocol 2: Thallium Flux Assay
-
Cell Preparation: Plate cells expressing the GIRK channel subunits in a 96-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Addition: Add this compound (ML297) at various concentrations to the wells.
-
Thallium Addition and Measurement:
-
Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.
-
Add a thallium-containing solution to all wells.
-
Measure the change in fluorescence over time. An increase in intracellular thallium through activated GIRK channels will result in a change in the dye's fluorescence.
-
Visualizations
Caption: Mechanism of action of this compound on GIRK channels.
Caption: Troubleshooting workflow for inconsistent this compound effects.
Caption: Potential on-target and off-target effects of this compound.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility with ML297 (formerly KRP-297)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and its primary mechanism of action?
A1: ML297 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying K+ (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297 directly activates these channels in a G-protein-independent manner.[2] However, its activity is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4]
Q2: What is the selectivity profile of ML297 for different GIRK channel subunits?
A2: ML297 exhibits selectivity for GIRK channels containing the GIRK1 subunit. It is a potent activator of GIRK1/2 heteromers and shows less potent activation of GIRK1/4 and GIRK1/3 channels.[1][5][6] Notably, it has been reported to have no effect on GIRK2 homomers or GIRK2/3 heteromers.[1][5][6]
Q3: What are the recommended storage and handling conditions for ML297?
A3: For long-term storage, ML297 powder should be stored at -20°C.[5][6] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for shorter periods, though some sources recommend -80°C for up to a year for stock solutions.[1][7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[7]
Q4: In which solvents is ML297 soluble?
A4: ML297 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5][8] For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is not toxic to the cells, typically kept at or below 0.1%.[1]
Q5: Are there known off-target effects for ML297?
A5: While ML297 is highly selective for GIRK1-containing channels, some off-target effects have been observed, particularly at higher concentrations. For instance, it has been shown to partially inhibit the hERG potassium channel with an IC50 in the micromolar range (approximately 10 µM).[1][9]
Troubleshooting Guide
Problem 1: High variability in results between experiments.
-
Potential Cause: Inconsistent compound preparation and handling.
-
Solution: Prepare fresh working solutions for each experiment from a validated stock solution. Ensure ML297 is fully dissolved in the solvent; sonication may help if precipitation is observed.[1] Verify that storage conditions for both powder and stock solutions are appropriate to prevent degradation.
-
-
Potential Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell seeding density across all wells and plates. Use cells within a consistent passage number range, as channel expression levels can change with extensive passaging. Regularly check cell health and morphology.
-
-
Potential Cause: Pipetting errors during serial dilutions.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions. Prepare a sufficient volume of each dilution to minimize errors associated with handling very small volumes.
-
Problem 2: The observed effect of ML297 is smaller than expected or absent.
-
Potential Cause: Low or absent expression of the GIRK1 subunit in the experimental model.
-
Potential Cause: Depletion of phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Potential Cause: Incorrect experimental conditions.
-
Solution: Ensure that the composition of your extracellular and intracellular solutions, particularly the potassium concentration, is appropriate for measuring GIRK channel activity. Verify the holding potential in electrophysiology experiments is suitable for detecting inward currents.[9]
-
Problem 3: Slow onset or washout of the ML297 effect.
-
Potential Cause: Compound properties and experimental setup.
-
Solution: The washout of ML297 can be a slow process, sometimes taking nearly a minute.[9] Ensure your recording or measurement period is sufficiently long to observe both the full onset and washout of the effect. The rate of washout does not appear to be significantly affected by the presence of blockers like barium.[9]
-
Data Summary
Table 1: Selectivity Profile of ML297 on GIRK Channel Subunits
| GIRK Subunit Combination | EC50 / IC50 (nM) | Effect |
| GIRK1/2 | 160 | Activator |
| GIRK1/4 | 887 | Activator |
| GIRK1/3 | 914 | Activator |
| GIRK2 | No effect | - |
| GIRK2/3 | No effect | - |
| Kir2.1 | No effect | - |
| Kv7.4 | No effect | - |
| hERG | ~10,000 | Partial Inhibitor |
Data compiled from multiple sources.[1][5][6][9]
Table 2: Recommended Storage and Solubility of ML297
| Form | Storage Temperature | Duration | Solvent | Max Solubility |
| Powder | -20°C | Up to 3 years | - | - |
| Stock Solution | -80°C | Up to 1 year | DMSO | 100 mM |
| Stock Solution | -20°C | Up to 1 month | Ethanol | 50 mM |
Data compiled from multiple sources.[1][5][7][8]
Experimental Protocols
1. Electrophysiological Recording of ML297-activated GIRK Currents
-
Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the desired GIRK1-containing channel subunits (e.g., GIRK1 and GIRK2).
-
Recording Configuration: Whole-cell patch-clamp configuration is commonly used.
-
Solutions:
-
External Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH. A high extracellular K+ concentration is used to increase the inward current.
-
Internal Solution (in mM): e.g., 140 KCl, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
Establish a whole-cell recording.
-
Hold the cell at a negative potential (e.g., -70 mV) to favor inward potassium currents.[9]
-
Apply ML297 at the desired concentration via a perfusion system.
-
Record the resulting inward current.
-
Wash out the compound to observe the reversal of the effect.
-
The effect of ML297 can be blocked by the non-selective inward rectifier potassium channel blocker, barium (e.g., 2 mM).[9]
-
2. In Vivo Evaluation of ML297 in a Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Adult male mice (e.g., C57BL/6).[2]
-
Compound Preparation and Administration:
-
Seizure Induction: Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.[2]
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for at least 30 minutes.
-
Record the latency to the first seizure and the percentage of animals in each group protected from tonic-clonic seizures.[2]
-
Visualizations
Caption: GIRK Channel Activation Pathways.
Caption: Troubleshooting Workflow for ML297 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. pnas.org [pnas.org]
- 5. rndsystems.com [rndsystems.com]
- 6. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ML297 (VU0456810), GIRK activator (CAS 1443246-62-5) | Abcam [abcam.com]
- 9. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KRP-297: A Dual PPAR Agonist in the Spotlight
A comparative analysis of KRP-297 against other peroxisome proliferator-activated receptor (PPAR) agonists, including the well-established thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone (B448), reveals its potential as a dual-acting agent for the management of type 2 diabetes and dyslipidemia. this compound, a member of the thiazolidinedione class, distinguishes itself by activating both PPARα and PPARγ with nearly equal affinity, a characteristic that suggests a broader spectrum of metabolic benefits.[1][2]
Peroxisome proliferator-activated receptors are nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1] PPARγ, the primary target of TZDs like rosiglitazone and pioglitazone, is a master regulator of adipogenesis and enhances insulin (B600854) sensitivity. PPARα, on the other hand, is a key modulator of fatty acid oxidation and lipid metabolism. Dual PPARα/γ agonists, such as this compound, are designed to harness the therapeutic advantages of both receptor subtypes, offering the potential for comprehensive management of the metabolic abnormalities associated with type 2 diabetes.[3][4]
Efficacy Profile of this compound
Preclinical evidence demonstrates the effectiveness of this compound in improving glucose homeostasis. In studies involving obese and insulin-resistant animal models, such as ob/ob and db/db mice, this compound has been shown to enhance glucose uptake in a dose-dependent manner. This suggests its potential to ameliorate insulin resistance, a key pathological feature of type 2 diabetes.
While direct head-to-head clinical comparisons with other PPAR agonists are limited, the dual-action mechanism of this compound suggests a favorable profile in addressing both hyperglycemia and dyslipidemia, a common comorbidity in diabetic patients.[5]
Comparative Landscape: this compound vs. Other PPAR Agonists
The therapeutic landscape of PPAR agonists has been dominated by the PPARγ-selective agents rosiglitazone and pioglitazone. While both effectively improve glycemic control, they exhibit different effects on lipid profiles. Pioglitazone has demonstrated more beneficial effects on plasma lipids, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, compared to rosiglitazone.[3][4][6][7][8]
Dual PPARα/γ agonists were developed to combine the glycemic benefits of PPARγ activation with the lipid-modifying effects of PPARα activation.[3] this compound, with its balanced affinity for both receptors, is positioned to offer these combined advantages.[1][2] The table below summarizes the key characteristics of this compound in comparison to other notable PPAR agonists.
| Compound | Target PPAR(s) | Key Reported Effects |
| This compound | PPARα / PPARγ (Dual Agonist) | Improves glucose uptake in insulin-resistant models.[1] |
| Rosiglitazone | PPARγ (Selective Agonist) | Improves insulin sensitivity and glycemic control.[6] |
| Pioglitazone | PPARγ (Selective Agonist) | Improves insulin sensitivity, glycemic control, and lipid profiles (decreases triglycerides, increases HDL).[4][6][8] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PPAR agonists involves their binding to the ligand-binding domain of the receptor, leading to a conformational change, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to peroxisome proliferator response elements (PPREs) on target genes. This initiates the transcription of genes involved in glucose and lipid metabolism.
PPAR Signaling Pathway
A typical experimental workflow to evaluate and compare the efficacy of PPAR agonists involves a series of in vitro and in vivo assays.
Experimental Workflow for PPAR Agonist Evaluation
Experimental Protocols
PPAR Transactivation Assay
This assay is crucial for determining the functional potency of a PPAR agonist.
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with three plasmids: a PPAR expression vector (e.g., for PPARα or PPARγ), a reporter plasmid containing a luciferase gene under the control of a PPRE, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound, rosiglitazone) for 24 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is then plotted against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
Adipocyte Differentiation Assay
This assay assesses the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Differentiation is induced by treating the cells with a cocktail containing insulin, dexamethasone, and IBMX, along with the test compound (e.g., this compound).
-
Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, which specifically stains neutral lipids within the mature adipocytes.
-
Quantification: The extent of differentiation is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.
Logical Relationship of Comparative Effects
The dual agonism of this compound on both PPARα and PPARγ is expected to result in a broader range of metabolic effects compared to selective PPARγ agonists.
Comparative Effects of this compound
References
- 1. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diabetes Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: KRP-297 and Rosiglitazone in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of KRP-297 and rosiglitazone (B1679542), two thiazolidinedione derivatives with applications in metabolic disease research. By examining their mechanisms of action, and presenting supporting experimental data, this document aims to be a valuable resource for the scientific community.
Introduction
This compound is a novel thiazolidinedione derivative that has demonstrated potent insulin-sensitizing effects in preclinical models. Like other members of its class, its primary mechanism of action is through the activation of peroxisome proliferator-activated receptors (PPARs). Rosiglitazone, a well-established thiazolidinedione, has been widely used in the treatment of type 2 diabetes and serves as a critical benchmark for comparison. This guide will delve into the comparative pharmacology of these two compounds.
Mechanism of Action: Targeting PPARs
Both this compound and rosiglitazone exert their therapeutic effects by modulating the activity of PPARs, a family of nuclear receptors that play a key role in the regulation of glucose and lipid metabolism.
This compound is distinguished as a dual agonist of both PPARα and PPARγ.[1] This dual agonism suggests a broader spectrum of metabolic effects, potentially influencing not only glucose uptake and insulin (B600854) sensitivity (primarily a PPARγ-mediated effect) but also lipid metabolism, including fatty acid oxidation (a key role of PPARα).
Rosiglitazone , in contrast, is a selective and potent agonist of PPARγ.[2] Its action is predominantly focused on enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver through the regulation of genes involved in glucose and lipid homeostasis.
The activation of PPARγ by both compounds leads to a cascade of downstream events, including the increased expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells, and the modulation of adipokine secretion.
Comparative Efficacy: Preclinical Data
Direct head-to-head comparative studies between this compound and rosiglitazone are limited in the public domain. However, by examining data from individual preclinical studies conducted in similar animal models of insulin resistance and diabetes, we can draw parallels in their efficacy.
Glycemic Control
Both compounds have demonstrated significant improvements in glycemic control in animal models.
This compound has been shown to dose-dependently decrease plasma glucose and insulin levels in ob/ob mice.[3] In the more severely hyperglycemic db/db mice, this compound treatment prevented severe hyperglycemia.[3]
Rosiglitazone has also been extensively studied in various animal models. In diabetic rats, combination therapy of rosiglitazone with insulin led to a time-dependent decrease in blood glucose levels, with significant reductions observed by the second week of treatment.[4]
| Parameter | Animal Model | This compound Treatment | Outcome | Rosiglitazone Treatment | Outcome |
| Plasma Glucose | ob/ob mice | 0.3 to 10 mg/kg | Dose-dependent decrease[3] | - | - |
| Plasma Insulin | ob/ob mice | 0.3 to 10 mg/kg | Dose-dependent decrease[3] | - | - |
| Blood Glucose | db/db mice | 0.3 to 10 mg/kg | Prevention of severe hyperglycemia[3] | - | - |
| Blood Glucose | Diabetic Rats | - | - | Rosiglitazone with insulin | Time-dependent decrease[4] |
Insulin Sensitivity
A primary endpoint for thiazolidinediones is their ability to improve insulin sensitivity.
This compound treatment improved impaired insulin-stimulated 2-deoxyglucose (2DG) uptake in the soleus muscle of both ob/ob and db/db mice.[3] In db/db mice, this compound improved both basal and insulin-stimulated 2DG uptake.[3]
Rosiglitazone has been shown to improve insulin-stimulated glucose metabolism in patients with type 2 diabetes, which was associated with a reduction in plasma fatty acid concentration.[5]
| Parameter | Model | This compound Treatment | Outcome | Rosiglitazone Treatment | Outcome |
| Insulin-Stimulated Glucose Uptake | Soleus muscle (ob/ob mice) | 0.3 to 10 mg/kg | Improved uptake[3] | - | - |
| Basal & Insulin-Stimulated Glucose Uptake | Soleus muscle (db/db mice) | 0.3 to 10 mg/kg | Improved uptake[3] | - | - |
| Insulin-Stimulated Glucose Metabolism | Humans with Type 2 Diabetes | - | - | 3 months of treatment | 68% improvement (low-dose insulin)[5] |
Lipid Profile
The dual PPARα/γ agonism of this compound suggests it may have a more pronounced effect on lipid metabolism compared to the primarily PPARγ-focused action of rosiglitazone.
This compound has been noted for its potential in treating dyslipidemia by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver.[1]
Rosiglitazone has been shown to reduce plasma fatty acid concentrations.[5] In diabetic rats, a combination of rosiglitazone and insulin brought the lipid profile to values comparable to control rats.[4]
| Parameter | Model | This compound Treatment | Outcome | Rosiglitazone Treatment | Outcome |
| Lipid Oxidation | - | - | Restores reduced oxidation[1] | - | - |
| Lipogenesis | Liver | - | Inhibits enhancement[1] | - | - |
| Triglyceride Accumulation | Liver | - | Inhibits enhancement[1] | - | - |
| Plasma Fatty Acids | Humans with Type 2 Diabetes | - | - | 3 months of treatment | ~40% reduction[5] |
| Lipid Profile | Diabetic Rats | - | - | Rosiglitazone with insulin | Reached control group values[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the effects of thiazolidinediones.
In Vivo Animal Studies for Glycemic Control
-
Animal Models: Commonly used models include genetically diabetic mice (e.g., ob/ob, db/db) and rats, as well as diet-induced obesity models.[2][6][7]
-
Drug Administration: Test compounds (this compound or rosiglitazone) are typically administered orally via gavage once or twice daily for a specified period (e.g., several weeks).[4]
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure plasma glucose and insulin levels.
-
Glucose Tolerance Tests: Oral or intraperitoneal glucose tolerance tests are often performed to assess the animal's ability to clear a glucose load.
-
Tissue Collection: At the end of the study, tissues such as skeletal muscle, adipose tissue, and liver are collected for further analysis (e.g., gene expression, protein analysis).
Ex Vivo Glucose Uptake Assay
-
Tissue Preparation: Skeletal muscle (e.g., soleus) is isolated from treated and control animals.
-
Incubation: The muscle is incubated in a buffer containing a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG).
-
Stimulation: Insulin is added to the buffer to stimulate glucose uptake.
-
Measurement: The amount of labeled glucose taken up by the muscle tissue is quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Glucose uptake is expressed as a rate (e.g., nmol/mg tissue/min) and compared between treatment groups.
Safety and Toxicology
Comprehensive safety and toxicology data for this compound are not widely available in the public literature. Preclinical toxicology studies are a standard part of the drug development process and would typically involve acute, subchronic, and chronic toxicity studies in various animal species to evaluate potential adverse effects.[8] Safety pharmacology studies are also conducted to assess the effects on major organ systems.[9]
For rosiglitazone, extensive clinical use has provided a more complete, albeit complex, safety profile. Known side effects include weight gain, edema, and an increased risk of heart failure.[10] Concerns about cardiovascular safety led to restrictions on its use in the past.[10]
Conclusion
Both this compound and rosiglitazone are effective insulin-sensitizing agents that act through the activation of PPARγ. This compound's dual PPARα/γ agonism suggests a potentially broader impact on lipid metabolism in addition to its effects on glycemic control. The preclinical data available for this compound indicates promising efficacy in improving insulin sensitivity and glucose metabolism. Further head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety profiles of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental animal models for diabetes and its related complications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Rosiglitazone with Insulin Combination Therapy on Oxidative Stress and Lipid Profile in Left Ventricular Muscles of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 7. Acute and chronic animal models for the evaluation of anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
- 10. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of KRP-297 (ML297): A Comparative Guide for Researchers
For researchers in pharmacology and drug development, confirming that a compound interacts with its intended molecular target within a biological system is a critical step. This guide provides a comparative framework for validating the target engagement of KRP-297, a selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, with a focus on its primary target, the GIRK1/2 heterotetramer. Due to the likely misnomer in the initial query, this guide will focus on the well-characterized GIRK activator, ML297 , as a proxy for "this compound".
This guide will compare ML297 with other known GIRK channel activators, presenting experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway
GIRK channels are crucial regulators of neuronal excitability and heart rate.[1] Their activation leads to an efflux of potassium ions (K+), which hyperpolarizes the cell membrane and reduces cellular activity.[2][3] This process is typically initiated by the activation of G-protein-coupled receptors (GPCRs). The Gβγ subunits of dissociated G-proteins then directly bind to and activate the GIRK channel.[4][5] ML297, however, activates GIRK channels in a G-protein-independent manner, requiring the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7]
Comparative Analysis of GIRK Channel Activators
The potency and selectivity of ML297 can be benchmarked against other small molecule GIRK channel activators. The following table summarizes the reported 50% effective concentrations (EC50) for ML297 and selected alternative compounds on various GIRK channel subunit combinations.
| Compound | GIRK Subunit Combination | Assay Type | Reported EC50 (nM) | Reference(s) |
| ML297 | GIRK1/2 | Thallium Flux | 160 | [8][9] |
| GIRK1/2 | Voltage-Clamp Electrophysiology | 540 | [8] | |
| GIRK1/4 | Thallium Flux | 887 | [10] | |
| GIRK1/3 | Thallium Flux | 914 | [10] | |
| GIRK2/3 | Thallium Flux | Inactive | [8][9] | |
| GiGA1 | GIRK1/2 | - | Preferential Activation | [6][11] |
| VU0529331 | GIRK2 (homomeric) | Thallium Flux | 5100 | [1] |
| GIRK1/2 | Thallium Flux | 5200 | [1] | |
| Ivermectin | GIRK1/2 | Electrophysiology | 3500 - 7500 | [1] |
Experimental Protocols for Validating Target Engagement
To confirm that ML297 directly engages and activates GIRK channels, a combination of electrophysiological and cell-based assays is recommended. The following workflow outlines the key experimental steps.
Thallium Flux Assay
This high-throughput assay is a robust method for primary screening and determining the potency of GIRK channel activators.[3] It indirectly measures channel activity by detecting the influx of thallium ions (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.
Principle: Activation of GIRK channels allows Tl+ to enter the cell, leading to an increase in fluorescence of a pre-loaded dye.[3]
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the GIRK channel subunits of interest (e.g., GIRK1 and GIRK2) in 384-well plates.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.
-
Compound Addition: Add ML297 or other test compounds at various concentrations to the wells.
-
Stimulation and Measurement: Add a stimulus solution containing Tl+ to initiate the influx. Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through the channels.[1][3]
Principle: This technique allows for the precise control of the membrane potential of a single cell while measuring the currents flowing across the cell membrane.
Protocol:
-
Cell Preparation: Use cells expressing the GIRK channel of interest.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration by rupturing the cell membrane under the patch pipette to gain electrical access to the cell's interior.[1]
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit currents.
-
Compound Application: Apply ML297 or other test compounds to the cell via a perfusion system.
-
Data Measurement and Analysis: Record the changes in the whole-cell current. An increase in outward current at potentials negative to the K+ reversal potential is indicative of GIRK channel activation.[3] Measure the magnitude of the activated current and plot it against the compound concentration to determine potency and efficacy.
Selectivity Assays
To ensure that the compound's activity is specific to the target, it is essential to test it against a panel of other ion channels and receptors.
Protocol:
-
Counter-Screening: Perform functional assays (e.g., patch-clamp or specific binding assays) on a panel of off-target ion channels, such as Kir2.1, Kv7.4, and hERG, to assess for any inhibitory or activating effects.[8]
-
Receptor Binding Assays: Utilize radioligand binding assays to determine if the compound interacts with a broad range of GPCRs and other receptors.[6]
By following this comparative guide, researchers can rigorously validate the target engagement of ML297 and other GIRK channel activators, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 11. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazolidinediones: KRP-297 in the Context of Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thiazolidinedione (TZD) class of anti-diabetic drugs, with a particular focus on the emerging compound KRP-297 in relation to the well-established agents, Pioglitazone (B448) and Rosiglitazone. Thiazolidinediones exert their therapeutic effects primarily by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3] While effective in improving insulin (B600854) sensitivity, this class of drugs is also associated with a distinct side-effect profile that warrants careful consideration.[4][5]
Due to the limited availability of public data on this compound, this guide will first offer a detailed comparison of Pioglitazone and Rosiglitazone, for which extensive clinical and experimental data exist. Subsequently, it will summarize the current, albeit limited, preclinical findings for this compound to contextualize its potential position within the TZD landscape.
Pioglitazone vs. Rosiglitazone: A Head-to-Head Comparison
Pioglitazone and Rosiglitazone, both potent PPARγ agonists, have been widely used in the management of type 2 diabetes.[3][6] Their primary mechanism of action involves enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[7][8] This leads to increased glucose uptake and utilization, and a reduction in hepatic glucose production.[2][9]
Efficacy and Clinical Outcomes
Both drugs have demonstrated comparable efficacy in glycemic control.[10] However, their effects on lipid profiles and cardiovascular outcomes have been a key point of differentiation.
Table 1: Comparative Efficacy of Pioglitazone and Rosiglitazone
| Parameter | Pioglitazone | Rosiglitazone | Citation |
| Glycemic Control (HbA1c Reduction) | ~1-1.5% | ~1-1.5% | [8][10] |
| Triglycerides | Decreased | Increased or Neutral | [10][11] |
| HDL Cholesterol | Increased | Increased | [10][11] |
| LDL Cholesterol | No significant change or slight increase | Increased | [10][11] |
| Myocardial Infarction Risk | No increased risk, potential benefit | Increased risk (controversial) | [12][13] |
| Congestive Heart Failure Risk | Increased | Increased | [5][14] |
Experimental Data Summary
The differential effects of Pioglitazone and Rosiglitazone on lipid metabolism are supported by numerous clinical trials. For instance, a head-to-head study demonstrated that while both drugs improved glycemic control, Pioglitazone was associated with a more favorable lipid profile, including a significant reduction in triglycerides and a greater increase in HDL cholesterol compared to Rosiglitazone.[10]
Safety and Adverse Effects
The primary safety concerns associated with thiazolidinediones include fluid retention, weight gain, bone fractures, and an increased risk of congestive heart failure.[5][14] While both drugs share these class-specific side effects, the cardiovascular safety of Rosiglitazone, in particular, has been a subject of intense scrutiny, leading to restrictions on its use in several countries.[6][15]
Table 2: Comparative Safety Profile of Pioglitazone and Rosiglitazone
| Adverse Effect | Pioglitazone | Rosiglitazone | Citation |
| Fluid Retention/Edema | Yes | Yes | [5][14] |
| Weight Gain | Yes | Yes | [5] |
| Bone Fractures | Increased risk, particularly in women | Increased risk, particularly in women | [5] |
| Hepatotoxicity | Rare, monitoring recommended | Rare, monitoring recommended | [3] |
| Bladder Cancer Risk | Potential increased risk with long-term use | No established link | [6] |
This compound: An Emerging Thiazolidinedione
This compound is a newer thiazolidinedione derivative that has been evaluated in preclinical models of insulin resistance.[16] Due to a lack of publicly available clinical trial data, a direct and comprehensive comparison with Pioglitazone and Rosiglitazone is not possible at this time.
Preclinical Findings
A key study investigated the effect of this compound on glucose uptake in the soleus muscle of ob/ob and db/db mice, which are animal models for obesity and type 2 diabetes.[16] The findings from this study are summarized below.
Table 3: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Key Findings | Citation |
| ob/ob mice | - Dose-dependent decrease in plasma glucose and insulin levels. - Improved insulin-stimulated 2-deoxyglucose (2DG) uptake in soleus muscle. | [16] |
| db/db mice | - Improved basal and insulin-stimulated 2DG uptake in soleus muscle. - Prevented severe hyperglycemia and the decline in pancreatic insulin content. | [16] |
These preclinical results suggest that this compound is effective in ameliorating impaired glucose transport in skeletal muscle, a key feature of insulin resistance.[16] However, its potency, clinical efficacy, and safety profile in humans remain to be determined through rigorous clinical trials.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The primary mechanism of action for all thiazolidinediones is the activation of the PPARγ nuclear receptor. This activation leads to the transcription of a suite of genes involved in glucose and lipid homeostasis.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Experimental Workflow: Glucose Uptake Assay
A common experimental method to assess the efficacy of insulin-sensitizing agents is the 2-deoxyglucose (2DG) uptake assay in isolated muscle tissue.
Caption: Workflow for a 2-deoxyglucose uptake assay in isolated muscle.
Conclusion
Pioglitazone and Rosiglitazone, while sharing a common mechanism of action and efficacy in glycemic control, exhibit important differences in their effects on lipid profiles and cardiovascular safety. These differences have significant implications for their clinical use.
This compound shows promise as a new insulin-sensitizing agent based on preclinical data demonstrating its ability to improve glucose uptake in insulin-resistant muscle. However, comprehensive clinical data are required to fully understand its efficacy, safety, and potential advantages over existing thiazolidinediones. Further research and publication of clinical trial results are eagerly awaited by the scientific community to determine the future role of this compound in the management of type 2 diabetes.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Differential Effects of Anti-Diabetic Thiazolidinedione on Prostate Cancer Progression Are Linked to the TR4 Nuclear Receptor Expression Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nps.org.au [nps.org.au]
- 8. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cardiovascular effects of thiazolidinediones: systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of KRP-297 findings in different models
An important clarification is needed regarding the identity of "KRP-297." Initial research has revealed that this designation is not unique and is associated with at least three distinct experimental drug entities:
-
ML297: A selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which has shown potential as an antiepileptic agent.
-
EDP-297: An agonist for the farnesoid X receptor (FXR), which has been investigated for the treatment of nonalcoholic steatohepatitis.
-
KRP (Cell-penetrating peptide): A polypeptide designed for a pH-responsive drug delivery system, specifically tested with the chemotherapy drug doxorubicin (B1662922) in the context of osteosarcoma.
To provide a relevant and accurate comparison guide, it is crucial to identify which of these compounds is the subject of your query. Please specify whether you are interested in the GIRK channel activator (ML297), the FXR agonist (EDP-297), or the cell-penetrating peptide drug delivery system (KRP).
Once you have clarified the specific "this compound" of interest, a comprehensive guide will be developed to address the cross-validation of its findings in different models, complete with data tables, experimental protocols, and visualizations as requested.
Independent Replication of KRP-297 (ML297) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KRP-297 (also known as ML297), a selective G-protein-gated inwardly rectifying potassium (GIRK) channel activator, with other alternatives. The information is based on published experimental data to facilitate independent assessment and replication of key findings.
Executive Summary
This compound (ML297) has emerged as a potent and selective activator of GIRK channels containing the GIRK1 subunit. Studies have demonstrated its potential as an antiepileptic and anxiolytic agent. This guide summarizes the quantitative data from various independent studies, details key experimental protocols, and provides visual representations of its mechanism of action and experimental workflows. While direct, head-to-head replication studies are not extensively available in the public domain, the collective evidence from multiple research groups provides a strong basis for the validation of its primary pharmacological activities.
Data Presentation
Table 1: In Vitro Potency of ML297 on Different GIRK Subunit Combinations
| GIRK Subunit Combination | Assay Type | Reported EC50 (nM) | Reference |
| GIRK1/2 | Thallium Flux | 160 | [1] |
| GIRK1/3 | Thallium Flux | 914 | [1] |
| GIRK1/4 | Thallium Flux | 887 | [1] |
| GIRK2 | Thallium Flux | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Inactive | [1] |
Table 2: In Vivo Anticonvulsant Activity of ML297 Compared to Sodium Valproate
| Model | Compound | Dose (mg/kg, i.p.) | Endpoint | Result | Reference |
| Maximal Electroshock (MES) | ML297 | 60 | Latency to Seizure | Significantly delayed seizure onset | [2] |
| Maximal Electroshock (MES) | Sodium Valproate | 150 | Latency to Seizure | Significantly delayed seizure onset | [2] |
| Pentylenetetrazol (PTZ) | ML297 | 60 | Prevention of Convulsions | Significant prevention of convulsions | [2] |
| Pentylenetetrazol (PTZ) | Sodium Valproate | 150 | Prevention of Convulsions | Significant prevention of convulsions | [2] |
| Pentylenetetrazol (PTZ) | ML297 | 60 | Prevention of Fatality | Significant prevention of fatality | [2] |
| Pentylenetetrazol (PTZ) | Sodium Valproate | 150 | Prevention of Fatality | Significant prevention of fatality | [2] |
Table 3: Comparison of ML297 with other GIRK Channel Activators
| Compound | Selectivity | Mechanism of Action | Key Differences from ML297 | Reference |
| ML297 | GIRK1-containing channels | G-protein-independent, PIP2-dependent | - | [3][4] |
| GiGA1 | Preferentially GIRK1-containing channels | G-protein-independent | Alcohol-like kinetics (fast on/off rates) | [4] |
| Ivermectin | Higher potency for GIRK2 over GIRK4 | G-protein-independent, PIP2-dependent | Activates a broader range of GIRK channels | [3] |
Experimental Protocols
In Vivo Maximal Electroshock (MES) Seizure Model
-
Animals: Adult male C57Bl/6 mice.
-
Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.
-
Procedure: At a predetermined time after drug administration, a lethal electrical shock is delivered via corneal electrodes.
-
Endpoint Measurement: The latency to the onset of seizure (typically tonic hindlimb extension) is recorded.
-
Statistical Analysis: Comparison of seizure latency times between the treated and vehicle control groups.
In Vivo Pentylenetetrazol (PTZ) Induced Seizure Model
-
Animals: Adult male C57Bl/6 mice.
-
Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) administered i.p.
-
Procedure: Following the drug administration, a convulsant dose of PTZ is injected.
-
Endpoint Measurement: The percentage of animals in each group that exhibit convulsions and the percentage that survive the PTZ challenge are recorded.
-
Statistical Analysis: Comparison of the percentage of protected animals between the treated and vehicle control groups using Fisher's exact test.[4]
Thallium Flux Assay for GIRK Channel Activation
-
Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunit combinations.
-
Principle: This assay measures the influx of thallium ions through activated potassium channels using a thallium-sensitive fluorescent dye.
-
Procedure:
-
Cells are loaded with the fluorescent dye.
-
A baseline fluorescence is established.
-
The test compound (e.g., ML297) is added at various concentrations.
-
A stimulus solution containing thallium is added to initiate ion flux.
-
The change in fluorescence, indicative of thallium influx, is measured over time.
-
-
Data Analysis: The rate of fluorescence increase is proportional to channel activity. Dose-response curves are generated to determine the EC50 of the compound.
Mandatory Visualization
Caption: Signaling pathway of this compound (ML297) activating GIRK channels.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Amiselimod (KRP-297): A Comparative Guide for S1P1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational sphingosine-1-phosphate receptor 1 (S1P1) modulator, Amiselimod, against other key players in its class. Amiselimod, also known by its developmental codes MT-1303 and potentially KRP-297, has emerged as a promising therapeutic candidate for autoimmune diseases. This document synthesizes preclinical and clinical data to evaluate its translational potential, focusing on its performance relative to other S1P1 modulators such as Fingolimod, Ozanimod, and Etrasimod.
Mechanism of Action: Modulating Lymphocyte Trafficking
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize the S1P1 receptor on lymphocytes.[1] This antagonism leads to the internalization of the S1P1 receptor, which in turn prevents lymphocytes from exiting the lymph nodes and entering the peripheral circulation.[2] The resulting sequestration of lymphocytes within the lymphoid organs reduces the infiltration of these immune cells into sites of inflammation, representing a key therapeutic mechanism in autoimmune disorders.[3]
Second-generation S1P1 modulators, including Amiselimod, have been developed with greater selectivity for the S1P1 receptor compared to the first-generation modulator, Fingolimod. This enhanced selectivity aims to improve the safety profile, particularly by mitigating cardiac-related side effects.[4]
S1P1 Receptor Signaling Pathway
The binding of an S1P1 modulator to its receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization and degradation of the receptor. This process renders the lymphocyte unresponsive to the endogenous S1P gradient, effectively trapping it within the lymph node.
Comparative Efficacy in Autoimmune Diseases
Amiselimod has demonstrated therapeutic potential in clinical trials for both multiple sclerosis and ulcerative colitis. The following tables provide a comparative summary of key efficacy data.
Ulcerative Colitis
Amiselimod has shown promise in a Phase 2 study for mild to moderate ulcerative colitis.[5] For comparison, data from pivotal trials of the approved S1P1 modulators, Ozanimod and Etrasimod, in moderate to severe ulcerative colitis are also presented.
Table 1: Efficacy of S1P1 Modulators in Ulcerative Colitis
| Drug (Trial) | Patient Population | Primary Endpoint | Amiselimod/Comparator Group | Placebo Group | p-value |
| Amiselimod (Phase 2)[6] | Mild to moderate UC | Mean change in modified Mayo Score at Day 85 | -2.3 | -1.6 | 0.002 |
| Clinical Remission at Day 85 | 32.4% | 17.8% | 0.007 | ||
| Endoscopic Improvement at Day 85 | 42.7% | 23.4% | <0.001 | ||
| Ozanimod (True North - Induction)[7] | Moderate to severe UC | Clinical Remission at Week 10 | 18.4% | 6.0% | <0.001 |
| Clinical Response at Week 10 | 47.8% | 25.9% | <0.001 | ||
| Ozanimod (True North - Maintenance)[7] | Moderate to severe UC | Clinical Remission at Week 52 | 37.0% | 18.5% | <0.001 |
| Clinical Response at Week 52 | 60.0% | 41.0% | <0.001 | ||
| Etrasimod (ELEVATE UC 52 - Induction)[8] | Moderate to severe UC | Clinical Remission at Week 12 | 27.0% | 7.0% | <0.0001 |
| Etrasimod (ELEVATE UC 52 - Maintenance)[8] | Moderate to severe UC | Clinical Remission at Week 52 | 32.0% | 7.0% | <0.0001 |
Multiple Sclerosis
A network meta-analysis of randomized controlled trials in patients with multiple sclerosis suggested that Amiselimod (0.4 mg) had a high efficacy in reducing the annualized relapse rate compared to placebo and other S1P modulators.[9]
Table 2: Comparative Efficacy of S1P1 Modulators in Multiple Sclerosis (Network Meta-Analysis) [9]
| Drug | Dosage | Relative Efficacy (Standardized Mean Difference vs. Placebo) [95% CI] |
| Amiselimod | 0.4 mg | 0.71 [0.59-0.86] |
| Fingolimod | 0.5 mg | 0.80 [0.76-0.84] |
| Ozanimod | 1.0 mg | 0.82 [0.76-0.89] |
| Siponimod | 2 mg | 0.91 [0.87-0.95] |
| Ponesimod | 20 mg | 0.90 [0.68-1.19] |
Safety and Tolerability Profile
A key differentiator among S1P1 modulators is their safety profile, with a particular focus on cardiac effects. Amiselimod was designed to have a more favorable cardiac safety profile than first-generation modulators.[10][11]
Table 3: Common Adverse Events of S1P1 Modulators
| Adverse Event | Amiselimod | Ozanimod[12] | Etrasimod[13] | Fingolimod[14] |
| Cardiac | Low bradycardia risk reported[10] | Bradycardia, atrioventricular block | Bradycardia (mostly asymptomatic) | Bradycardia, atrioventricular block |
| Infections | - | Increased incidence in maintenance phase[7] | Similar rates to placebo | Increased risk of serious infections |
| Hepatic | - | Elevated liver aminotransferase levels[7] | - | - |
| Ophthalmologic | - | Macular edema | - | Macular edema |
| Other | Well-tolerated in Phase 2 UC trial[6] | Anemia, headache[15] | Headache, gastrointestinal disorders | - |
Note: Direct comparison of adverse event rates across different clinical trial programs should be interpreted with caution due to variations in study design, patient populations, and reporting methodologies.
Experimental Protocols
The assessment of S1P1 receptor modulators involves a range of in vitro and in vivo assays to determine their potency, selectivity, and physiological effects.
In Vitro Potency and Selectivity Assays
1. S1P Receptor Binding Assay: [4]
-
Objective: To determine the binding affinity of the compound to different S1P receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human S1P receptor subtypes are prepared.
-
Competitive Binding: Membranes are incubated with a radiolabeled S1P ligand and varying concentrations of the test compound.
-
Detection: The amount of radioligand bound to the receptor is measured to determine the inhibitory concentration (IC50) of the test compound.
-
2. GTPγS Binding Assay: [4]
-
Objective: To measure the functional activity of the compound as an agonist or antagonist at G-protein coupled receptors.
-
Methodology:
-
Membrane Incubation: Cell membranes expressing the S1P receptor of interest are incubated with the test compound.
-
GTPγS Addition: A non-hydrolyzable GTP analog, [35S]GTPγS, is added.
-
Detection: Receptor activation leads to the binding of [35S]GTPγS to the G-protein, which is quantified by scintillation counting to determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Assessment of Peripheral Lymphocyte Counts
-
Objective: To quantify the in vivo effect of S1P1 modulators on circulating lymphocyte numbers.[4]
-
Methodology:
-
Animal Dosing: The test compound is administered to animals (e.g., rodents, non-human primates).
-
Blood Collection: Blood samples are collected at baseline and various time points post-administration.
-
Flow Cytometry: Whole blood is stained with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Analysis: The number of each lymphocyte subpopulation is quantified using a flow cytometer.
-
Clinical Trial Workflow
The clinical development of S1P1 modulators typically follows a standardized pathway from initial safety and tolerability studies in healthy volunteers to large-scale efficacy trials in patient populations.
Conclusion
Amiselimod (this compound) demonstrates significant translational potential as a selective S1P1 receptor modulator. Its promising efficacy data in both ulcerative colitis and multiple sclerosis, coupled with a potentially favorable cardiac safety profile, position it as a strong candidate for further development. Future Phase 3 trials will be critical in definitively establishing its comparative efficacy and safety against currently approved therapies. The nuanced differences in receptor selectivity and pharmacokinetic profiles among the various S1P1 modulators underscore the importance of continued research to tailor therapeutic choices to specific patient populations and disease states.
References
- 1. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gastroendonews.com [gastroendonews.com]
- 6. lifesciencesbc.ca [lifesciencesbc.ca]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. ajmc.com [ajmc.com]
- 10. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Etrasimod for the Treatment of Ulcerative Colitis: Up to 2.5 Years of Pooled Safety Data From Global Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study Shows Ozanimod as Effective in Treating Ulcerative Colitis [today.ucsd.edu]
A Comparative Analysis of KRP-297 and Dual PPAR Delta/Gamma Agonists for Researchers
For researchers and drug development professionals navigating the landscape of metabolic and inflammatory disease therapeutics, understanding the nuanced differences between various peroxisome proliferator-activated receptor (PPAR) agonists is crucial. This guide provides a detailed, data-driven comparison of KRP-297, a dual PPARα/γ agonist, and the emerging class of dual PPARδ/γ agonists.
Introduction to PPAR Agonism
Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic processes and inflammation. The three main isoforms, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct tissue distributions and physiological roles.
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a key regulator of lipid metabolism, particularly fatty acid oxidation.
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis, insulin (B600854) sensitivity, and glucose homeostasis.
-
PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation, glucose metabolism, and inflammation.
Dual agonists, by targeting more than one PPAR isoform, aim to provide a broader therapeutic effect. This guide focuses on comparing the dual PPARα/γ agonist this compound with the more recently developed dual PPARδ/γ agonists.
Mechanism of Action: A Tale of Two Dual Agonists
This compound: The Dual PPARα/γ Agonist
This compound is a thiazolidinedione derivative that acts as a dual agonist for both PPARα and PPARγ.[1][2][3] This dual agonism allows it to concurrently address both dyslipidemia (through PPARα activation) and insulin resistance (through PPARγ activation), making it a potential therapeutic for type 2 diabetes and metabolic syndrome.[1][4]
Dual PPAR Delta/Gamma Agonists: A Newer Frontier
Dual PPARδ/γ agonists are a newer class of compounds being investigated for various therapeutic applications, including metabolic diseases and neurodegenerative disorders like Alzheimer's disease.[5] By combining the metabolic benefits of both PPARδ and PPARγ activation, these agonists aim to improve insulin sensitivity, lipid metabolism, and inflammation, potentially with a different side-effect profile compared to PPARα/γ agonists.[6][7] Notable examples of dual PPARδ/γ agonists include AU9 and ZLY06.[8]
In Vitro Activity: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and dual PPARδ/γ agonists are limited. However, by collating data from various sources, we can establish a comparative profile of their in vitro activity.
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| This compound | PPARα | 1000 | Transactivation Assay | [1] |
| PPARγ | 800 | Transactivation Assay | [1] | |
| ZLY06 | PPARδ | 341 | Transactivation Assay | [8] |
| PPARγ | 237 | Transactivation Assay | [8] |
Note: EC50 values represent the concentration of the compound required to elicit 50% of the maximal response and can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is derived from different studies.
In Vivo Efficacy: Insights from Preclinical Models
The therapeutic potential of these compounds has been evaluated in various animal models.
This compound in Metabolic Disease Models
Studies in Zucker fatty rats, a model of obesity and insulin resistance, have demonstrated the efficacy of this compound in improving metabolic parameters.[9][10][11] Treatment with this compound has been shown to:
-
Restore reduced lipid oxidation in the liver.[1]
-
Inhibit enhanced lipogenesis and triglyceride accumulation in the liver.[1]
-
Improve impaired glucose uptake in skeletal muscle.[4]
Dual PPAR Delta/Gamma Agonists in Disease Models
-
AU9: In the 3xTg-AD mouse model of Alzheimer's disease, AU9 has been shown to induce PPARδ receptor activity to a lesser extent than a full PPARδ agonist.[12][13][14][15] It has also demonstrated significant anti-inflammatory effects in the brain.
-
ZLY06: In mouse models, ZLY06 has been shown to significantly improve glucose and lipid metabolism without causing weight gain.[8] It also alleviates fatty liver by promoting fatty acid β-oxidation and inhibiting hepatic lipogenesis.[8] However, some studies have reported potential hepatotoxicity with ZLY06 in normal mice.
Safety and Tolerability
A critical aspect of drug development is the safety profile of the compound.
-
This compound (as a dual PPARα/γ agonist): Dual PPARα/γ agonists have faced challenges in clinical development due to safety concerns, including fluid retention, weight gain, and potential cardiovascular risks, which are often associated with potent PPARγ activation.[16]
-
Dual PPAR Delta/Gamma Agonists: The safety profile of this newer class of compounds is still under extensive investigation. Some dual PPARδ/γ agonists are designed as partial agonists for PPARγ to potentially mitigate the side effects associated with full PPARγ activation.[5] However, as seen with ZLY06, off-target effects and potential toxicity remain a concern that requires thorough preclinical evaluation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, understanding the underlying experimental methodologies is essential.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay is a common in vitro method to determine the functional activity of a compound as a PPAR agonist.
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured and then transiently transfected with two plasmids:
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound, ZLY06).
-
Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.[1]
-
Data Analysis: The data is typically plotted as a dose-response curve to determine the EC50 value.[8]
Radioligand Displacement Assay
This in vitro assay measures the binding affinity of a compound to a PPAR isoform.
-
Preparation of Receptor and Radioligand: The ligand-binding domain (LBD) of the PPAR isoform is expressed and purified. A known radiolabeled ligand that binds to the receptor is also prepared.[18][19][20][21]
-
Competition Binding: The purified PPAR LBD is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which can then be used to determine the binding affinity (Ki).
Animal Models
-
Zucker Fatty Rat: This is a genetic model of obesity, insulin resistance, and dyslipidemia, making it a relevant model for studying the effects of compounds like this compound on metabolic syndrome.[9][10][11][22]
-
3xTg-AD Mouse: This transgenic mouse model develops both amyloid plaques and neurofibrillary tangles, the key pathological hallmarks of Alzheimer's disease, and is used to evaluate the neuroprotective effects of compounds like AU9.[12][13][14][15]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in DOT language.
Caption: PPAR Signaling Pathway for this compound and Dual PPARδ/γ Agonists.
Caption: Workflow for a PPAR Reporter Gene Assay.
Conclusion
This compound, as a dual PPARα/γ agonist, and the newer dual PPARδ/γ agonists represent distinct therapeutic strategies targeting the PPAR family. This compound offers a combined approach to improving both lipid and glucose metabolism, which has been validated in preclinical models of metabolic disease. Dual PPARδ/γ agonists are a promising new class of compounds with potential applications in metabolic and neurodegenerative diseases, with some designed as partial PPARγ agonists to potentially improve the safety profile.
The lack of direct comparative studies necessitates a careful evaluation of the available data. Researchers should consider the specific PPAR isoform selectivity, the potency, and the preclinical and clinical safety profiles when choosing a compound for further investigation. The experimental protocols and animal models described in this guide provide a framework for conducting such comparative studies to better elucidate the therapeutic potential of these different classes of PPAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Zucker fatty rat as a genetic model of obesity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental rat models to study the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3xTg | ALZFORUM [alzforum.org]
- 13. The 3xTg-AD Mouse Model: Reproducing and Modulating Plaque and Tangle Pathology | Veterian Key [veteriankey.com]
- 14. Characterization of a 3xTg-AD mouse model of Alzheimer's disease with the senescence accelerated mouse prone 8 (SAMP8) background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triple-transgenic Alzheimer's disease mice exhibit region-specific abnormalities in brain myelination patterns prior to appearance of amyloid and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. korambiotech.com [korambiotech.com]
- 18. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Rat Models of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of KRP-297 and Telmisartan: Dual PPAR Agonism vs. Angiotensin Receptor Blockade with Partial PPARγ Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KRP-297 (also known as MK-0767) and telmisartan (B1682998), focusing on their distinct yet overlapping pharmacological profiles. This compound is a potent dual agonist of peroxisome proliferator-activated receptor-alpha (PPARα) and -gamma (PPARγ), positioning it primarily as a metabolic regulator. In contrast, telmisartan is a well-established angiotensin II type 1 (AT1) receptor blocker for the treatment of hypertension, which also exhibits partial PPARγ agonism. This unique characteristic of telmisartan has garnered significant interest for its potential metabolic benefits beyond blood pressure control.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of these two compounds.
Data Presentation
The following tables summarize the key pharmacological and in vivo data for this compound and telmisartan based on available literature. It is important to note that a direct head-to-head comparative study has not been identified; therefore, the data presented are compiled from separate studies.
Table 1: Pharmacological Profile
| Parameter | This compound (MK-0767) | Telmisartan |
| Primary Mechanism | Dual PPARα and PPARγ agonist[1] | Angiotensin II type 1 (AT1) receptor blocker |
| Secondary Mechanism | - | Partial PPARγ agonist[2] |
| PPARγ Activation | Potent agonist | Partial agonist (~25-30% of full agonist)[3] |
| PPARα Activation | Potent agonist[4] | Partial, liver-specific activation[5] |
| PPARγ:α Potency Ratio | ~2:1[4] | Not established |
Table 2: In Vivo Efficacy (Preclinical & Clinical Data)
| Parameter | This compound (MK-0767) | Telmisartan |
| Animal Model/Study Population | ob/ob mice[6] | Spontaneously Hypertensive Rats (SHRs) / Hypertensive patients with type 2 diabetes |
| Effect on Blood Pressure | Data not available | SHRs: Significant reduction in systolic blood pressure (SBP) with 5 mg/kg and 10 mg/kg doses over 8 weeks[7]. Humans: Significant reduction in systolic and diastolic blood pressure with 20-40 mg daily for 6 months[8]. |
| Effect on Glucose Metabolism | ob/ob mice: Dose-dependent decrease in plasma glucose and insulin (B600854) levels (0.3 to 10 mg/kg)[6]. | Humans: Significant decrease in fasting insulin and HOMA-IR after 6 months of treatment[8]. |
| Effect on Lipid Metabolism | ob/ob mice: Data on lipid profile not specified in the cited study. Other studies suggest it inhibits triglyceride accumulation in the liver[9]. | Humans: No significant change in total cholesterol, HDL-cholesterol, or triglycerides after 6 months of treatment[8]. |
Experimental Protocols
This compound: In Vivo Study in ob/ob Mice
-
Objective: To examine the effect of this compound on glucose uptake in the soleus muscle of obese, insulin-resistant animal models.
-
Animal Model: Male ob/ob mice.
-
Dosing: this compound was administered orally at doses of 0.3, 1, 3, and 10 mg/kg.
-
Parameters Measured: Plasma glucose and insulin levels were determined. Insulin-stimulated 2-deoxyglucose (2DG) uptake in isolated soleus muscle was measured to assess insulin sensitivity.
-
Methodology:
-
Animals were treated with the specified doses of this compound.
-
Blood samples were collected for the analysis of plasma glucose and insulin concentrations.
-
Soleus muscles were isolated, and 2DG uptake was measured in the presence and absence of insulin to evaluate insulin-stimulated glucose transport[6].
-
Telmisartan: In Vivo Study in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To investigate the effects of telmisartan on systolic blood pressure (SBP) and endothelial nitric oxide (NO) release in SHRs.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Dosing: Telmisartan was administered orally at doses of 5 mg/kg or 10 mg/kg daily for 8 weeks. A placebo group received the vehicle.
-
Parameters Measured: Systolic blood pressure was measured weekly. After 8 weeks, NO concentration and signaling pathways (PI3K/Akt/eNOS) were analyzed.
-
Methodology:
-
Rats were randomly assigned to placebo, telmisartan 5 mg/kg, or telmisartan 10 mg/kg groups.
-
SBP was measured using the tail-cuff method before the study and weekly thereafter.
-
After the 8-week treatment period, animals were sacrificed, and tissues were collected for the measurement of NO concentration and western blot analysis of the PI3K/Akt/eNOS pathway proteins[7].
-
Telmisartan: Clinical Study in Hypertensive Patients with Type 2 Diabetes
-
Objective: To examine the effects of telmisartan on insulin sensitivity and adipokine levels in hypertensive patients with type 2 diabetes.
-
Study Population: 36 outpatients with both hypertension and type 2 diabetes mellitus.
-
Dosing: Patients received 20-40 mg of telmisartan orally once daily for 6 months.
-
Parameters Measured: Blood pressure, urinary albumin excretion, fasting plasma glucose, HbA1c, lipid profile, fasting immunoreactive insulin (IRI), and Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Methodology:
-
Baseline physical examinations and blood/urine tests were performed.
-
Patients were treated with telmisartan for 6 months.
-
Follow-up examinations and tests were conducted at 3 and 6 months to assess changes in the measured parameters. HOMA-IR was calculated using the formula: Fasting insulin (μU/mL) × Fasting glucose (mg/dL) / 405[8].
-
Mandatory Visualization
Caption: Signaling pathways of this compound and telmisartan.
Caption: Experimental workflows for in vivo studies of this compound and telmisartan.
References
- 1. MK-767. Kyorin/Banyu/Merck. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MK-0767, a novel dual PPARalpha/gamma agonist, displays robust antihyperglycemic and hypolipidemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telmisartan increases lipoprotein lipase expression via peroxisome proliferator-activated receptor-alpha in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telmisartan reduced blood pressure and HOMA-IR with increasing plasma leptin level in hypertensive and type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
KRP-297: A Comparative Analysis of a Dual PPARα/γ Agonist's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KRP-297 (also known as MK-767), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with established therapeutic alternatives. This compound was under development for the treatment of type 2 diabetes and dyslipidemia. However, its clinical development was discontinued (B1498344) during Phase III trials due to safety concerns, specifically the observation of a rare form of malignant tumors in mice.[1] This guide will objectively present the available preclinical and clinical data for this compound and compare it with the PPARγ agonist pioglitazone (B448) and the PPARα agonist fenofibrate (B1672516) to evaluate its therapeutic window.
Executive Summary
This compound demonstrated potent dual agonist activity on both PPARα and PPARγ, aiming to combine the glucose-lowering effects of PPARγ activation with the lipid-modifying benefits of PPARα activation.[2] Preclinical and early clinical studies showed promising dose-dependent reductions in plasma triglycerides, free fatty acids, and cholesterol, alongside improvements in glucose and insulin (B600854) levels.[2][3] However, the termination of its development program highlights a critical aspect of its therapeutic window: a potential lack of long-term safety that ultimately outweighed its therapeutic promise. In contrast, pioglitazone and fenofibrate, while targeting single PPAR isoforms, have well-established therapeutic windows with known efficacy and safety profiles, and are approved for clinical use.
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Assay Type | EC50 (nM) | Reference(s) |
| This compound (MK-767) | PPARα | Cell-free | 570 | [2] |
| PPARγ | Cell-free | 135 | [2] | |
| PPARα | COS cell transactivation | 240 | [2] | |
| PPARγ | COS cell transactivation | 95 | [2] | |
| Pioglitazone | PPARγ | - | 690 | [4] |
| PPARγ | - | 280 | [5] | |
| PPARα | - | >1000 | [5] | |
| PPARδ | - | >1000 | [5] | |
| Fenofibric Acid | PPARα (human) | - | 30,000 | [6] |
| PPARα (mouse) | - | 18,000 | [6] | |
| PPARγ (human) | - | 300,000 | [6] | |
| PPARγ (mouse) | - | 250,000 | [6] |
Table 2: Clinical Efficacy in Type 2 Diabetes and Dyslipidemia
| Compound | Dosage | Study Population | Key Efficacy Outcomes | Reference(s) |
| This compound (MK-767) | 0.3-25 mg/day (14 days) | Healthy volunteers | Triglycerides: ↓ 33.4% (mean max)Free Fatty Acids: ↓ 66.6% (mean max)Dose-dependent ↓ in LDL, Total & Non-HDL Cholesterol | [2] |
| Pioglitazone | 15-45 mg/day | Patients with Type 2 Diabetes | HbA1c: ↓ 0.41% (add-on therapy)Fasting Blood Glucose: ↓ 11.91 mg/dL (add-on therapy) | [7][8] |
| Fenofibrate | 200 mg/day (6 weeks) | Patients with Type 2 Diabetes | Total Cholesterol: ↓ 10%LDL Cholesterol: ↓ 10%Triglycerides: ↓ 26%HDL Cholesterol: ↑ 6.5% | [9] |
Table 3: Overview of Therapeutic Window and Adverse Effects
| Compound | Therapeutic Use | Common Adverse Effects | Serious Adverse Effects & Reasons for Discontinuation |
| This compound (MK-767) | Investigational for Type 2 Diabetes & Dyslipidemia | Well-tolerated in short-term studies.[2] | Discontinued in Phase III: Malignant tumors in mice.[1] |
| Pioglitazone | Type 2 Diabetes | Edema, weight gain, hypoglycemia (in combination therapy).[10][11] | Congestive heart failure, bone fractures, potential risk of bladder cancer.[10][12] |
| Fenofibrate | Dyslipidemia (hypertriglyceridemia, mixed dyslipidemia) | Elevated liver enzymes, gastrointestinal effects, muscle pain.[13][14] | Myopathy, rhabdomyolysis, pancreatitis, gallstones.[15] |
Experimental Protocols
PPAR Transactivation Assay (General Protocol)
This assay is used to determine the ability of a compound to activate PPAR subtypes.
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. The cells are then transiently transfected with three plasmids:
-
A chimeric receptor expression plasmid (e.g., pBIND-PPARα-LBD or pBIND-PPARγ-LBD) containing the ligand-binding domain (LBD) of the PPAR subtype fused to the GAL4 DNA-binding domain.
-
A reporter plasmid (e.g., pGL4.35) containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid (e.g., pRL-TK) expressing Renilla luciferase for normalization of transfection efficiency.[16]
-
-
Compound Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., this compound, pioglitazone, fenofibric acid) or a vehicle control.[16]
-
Luciferase Assay: Following incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle control. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined from the dose-response curve.
2-Deoxyglucose (2-DG) Uptake Assay (General Protocol)
This assay measures the rate of glucose uptake into cells, a key indicator of insulin sensitivity.
-
Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or other insulin-responsive cells are cultured and differentiated.
-
Serum Starvation and Treatment: Cells are serum-starved to reduce basal glucose uptake. Subsequently, they are treated with insulin or other stimulating factors in the presence or absence of the test compound.
-
2-DG Incubation: A glucose analog, 2-deoxyglucose (2-DG), is added to the cells. 2-DG is taken up by glucose transporters and phosphorylated to 2-DG-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cells.[17]
-
Cell Lysis and Detection: The cells are lysed, and the accumulated 2-DG6P is measured. This can be done using either radioactive 2-DG or non-radioactive methods where 2-DG6P is enzymatically processed to generate a detectable signal (e.g., colorimetric or luminescent).[17][18]
-
Data Analysis: The amount of 2-DG6P is proportional to the glucose uptake. The results are typically normalized to the total protein content of the cell lysate.
Mandatory Visualization
References
- 1. Fenofibrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. | BioWorld [bioworld.com]
- 3. MK-0767, a novel dual PPARalpha/gamma agonist, displays robust antihyperglycemic and hypolipidemic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Pioglitazone hydrochloride, PPAR-gamma agonist (CAS 112529-15-4) | Abcam [abcam.com]
- 6. Fenofibrate, PPAR-alpha agonist (CAS 49562-28-9) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Pioglitazone Add‐On in Patients With Type 2 Diabetes Mellitus Inadequately Controlled With Metformin and Dapagliflozin: A Systematic Review and Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. What are the side effects of Fenofibrate? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Glucose Uptake-Glo Assay Technical Manual [promega.kr]
Benchmarking KRP-297: Data Currently Unavailable for Direct Comparison with Existing Diabetes Therapies
A comprehensive benchmarking analysis of KRP-297 against current diabetes treatments is not feasible at this time due to the absence of publicly available data identifying this compound as a therapeutic agent for diabetes. Extensive searches for "this compound" in the context of diabetes mellitus, its mechanism of action, and associated clinical or preclinical studies did not yield specific information on such a compound.
The scientific and medical literature, as well as clinical trial registries, do not contain references to a diabetes drug candidate with the designation this compound. It is possible that "this compound" may be an internal company codename not yet disclosed publicly, a misidentification, or a compound that has been discontinued (B1498344) in early-stage development without significant published data.
To provide the requested comparative analysis, foundational information on this compound is required, including:
-
Mechanism of Action: The specific biological pathway through which this compound exerts its effects on glucose metabolism.
-
Preclinical Data: Results from in vitro and in vivo studies detailing its efficacy and safety profile.
-
Clinical Trial Data: Information from Phase I, II, or III clinical trials assessing its pharmacokinetics, pharmacodynamics, and clinical outcomes in human subjects.
Without this essential information, a direct comparison with established diabetes treatments—such as metformin, SGLT2 inhibitors, GLP-1 receptor agonists, or insulin—cannot be conducted. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this primary data.
Professionals in research, science, and drug development seeking to evaluate a novel compound like the hypothetical this compound would typically require access to proprietary research findings or publications in peer-reviewed journals. Should information on this compound become publicly available, a thorough comparative guide could be developed. At present, any attempt to create such a guide would be speculative and not based on the required experimental evidence.
Comparative Transcriptomic Analysis of KRP-297 and Other PPAR Modulators: A Guide for Researchers
A comprehensive review of the gene regulatory effects of the discontinued (B1498344) dual PPARα/γ agonist KRP-297 and other peroxisome proliferator-activated receptor (PPAR) modulators is crucial for understanding their therapeutic potential and off-target effects. Due to the discontinuation of this compound development and the resulting scarcity of direct transcriptomic data, this guide utilizes data from analogous dual PPARα/γ agonists, aleglitazar (B1664505) and tesaglitazar (B1683095), as proxies. This comparison provides valuable insights for researchers, scientists, and drug development professionals in the field of metabolic disease and beyond.
Peroxisome proliferator-activated receptors are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive targets for therapeutic intervention in metabolic disorders. PPARs exist as three main isotypes: PPARα, PPARγ, and PPARβ/δ. While individual agonists for PPARα (e.g., fibrates) and PPARγ (e.g., thiazolidinediones) have been successful in the clinic, dual- and pan-agonists were developed to offer a broader therapeutic impact. This compound was one such dual PPARα/γ agonist; however, its development was halted. This guide delves into the comparative transcriptomics of these different classes of PPAR modulators to elucidate their distinct and overlapping effects on gene expression.
Comparative Gene Expression Profiles
To understand the differential effects of dual versus selective PPAR modulation, we present a summary of transcriptomic data from a key study that compared the gene expression profiles in primary human hepatocytes treated with the dual PPARα/γ agonists aleglitazar and tesaglitazar, and a combination of the selective PPARγ agonist pioglitazone (B448) and the selective PPARα agonist fenofibrate.
| Treatment Class | Representative Compounds | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Unique Transcriptional Signature |
| Dual PPARα/γ Agonist | Aleglitazar, Tesaglitazar (as proxies for this compound) | Fatty acid β-oxidation, Cholesterol efflux (e.g., ABCA1, ABCG1), Lipid transport | Fatty acid synthesis (e.g., FASN), Cellular stress response pathways | Aleglitazar showed a more pronounced effect on genes related to HDL metabolism compared to tesaglitazar and the selective agonist combination.[1] |
| Selective PPARγ Agonist | Pioglitazone | Adipogenesis, Glucose uptake, Insulin (B600854) signaling | Inflammatory cytokines, Genes involved in cell proliferation | Primarily impacts genes related to insulin sensitization and adipocyte differentiation. |
| Selective PPARα Agonist | Fenofibrate | Fatty acid oxidation, Ketogenesis, Lipoprotein metabolism (e.g., LPL, APOA1) | Inflammatory pathways, Triglyceride synthesis | Predominantly influences genes involved in lipid catabolism. |
Experimental Protocols
A detailed understanding of the methodologies used to generate transcriptomic data is essential for accurate interpretation and replication of findings. The following outlines a typical experimental protocol for microarray analysis of primary human hepatocytes treated with PPAR modulators, based on common practices in the field.
1. Primary Human Hepatocyte Culture and Treatment:
-
Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors or isolated from donated liver tissue.
-
Cell Plating and Culture: Hepatocytes are thawed and plated on collagen-coated plates in a specialized hepatocyte culture medium. Cells are allowed to attach and form a monolayer.
-
Compound Treatment: After stabilization, the culture medium is replaced with a medium containing the test compounds (e.g., dual PPARα/γ agonists, selective PPAR agonists) at various concentrations or a vehicle control (e.g., DMSO). Cells are typically incubated for 24 to 48 hours.
2. RNA Isolation and Quality Control:
-
RNA Extraction: Total RNA is isolated from the treated hepatocytes using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality Assessment: The quality and integrity of the isolated RNA are assessed using a bioanalyzer. High-quality RNA (RIN > 8) is used for downstream applications.
3. Microarray Analysis:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with a fluorescent dye (e.g., biotin) during an in vitro transcription reaction to generate cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing thousands of probes for specific genes. Hybridization is typically carried out overnight in a hybridization oven.
-
Washing and Staining: After hybridization, the microarray chip is washed to remove unbound cRNA. The chip is then stained with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.
-
Scanning and Data Acquisition: The microarray chip is scanned using a high-resolution scanner to detect the fluorescent signals. The intensity of the fluorescence at each probe is proportional to the amount of cRNA bound, which in turn reflects the expression level of the corresponding gene.
4. Data Analysis:
-
Data Normalization: The raw data from the scanner is normalized to correct for technical variations between arrays.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the compound-treated groups and the vehicle control group.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway analysis and gene ontology enrichment analysis to identify the biological pathways and functions that are most significantly affected by the compound treatment.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using Graphviz.
Caption: PPAR Signaling Pathway Activation by Modulators.
Caption: Experimental Workflow for Microarray Analysis.
References
Safety Operating Guide
Proper Disposal Procedures for KRP-297: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of KRP-297 (CAS Number: 213252-19-8), a PPAR agonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. While specific toxicity data is limited, as a research chemical, it should be handled with the utmost care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
In Case of Exposure:
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 213252-19-8 | [1][2][3][4] |
| Molecular Formula | C20H17F3N2O4S | [3][4] |
| Molecular Weight | 438.42 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥98% or >98% | [4] |
| Storage Temperature | -20°C | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous chemical waste.
1. Waste Identification and Segregation:
- This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be classified as hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
- Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure screw-top lid.
- The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" and "5-[(2,4-dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide"), the CAS number (213252-19-8), and an indication of the hazards.
3. Waste Accumulation:
- Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
- Keep the container closed at all times, except when adding waste.
- Do not overfill the container.
4. Professional Disposal:
- Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]
- Provide the waste disposal service with a completed hazardous waste manifest, accurately describing the contents of the container.
5. Decontamination of Work Area:
- After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
- Dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
